Product packaging for rac-trans-1-Deshydroxy Rasagiline(Cat. No.:CAS No. 1429220-16-5)

rac-trans-1-Deshydroxy Rasagiline

Cat. No.: B586177
CAS No.: 1429220-16-5
M. Wt: 187.242
InChI Key: NMAOXAKDLRBCFC-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-trans-1-Deshydroxy Rasagiline is a chemical compound used in pharmaceutical research and development, primarily as an analytical standard and reference material . This product is designed For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers value this compound for its role in the development and analysis of drugs targeting Parkinson's disease, given its structural relationship to Rasagiline, an approved medication for this condition . Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B) . By inhibiting MAO-B, the enzyme responsible for dopamine metabolism in the brain, Rasagiline increases extracellular dopamine levels in the striatum, which is the primary mechanism believed to mediate its anti-Parkinsonian effects . Beyond its symptomatic effects, research into Rasagiline and its analogues is of significant interest due to evidence of neuroprotective properties that appear to be independent of MAO-B inhibition . These properties include anti-apoptotic activity, which may help prevent the accelerated rate of neuronal loss characteristic of Parkinson's disease . As a research analogue, this compound provides a valuable tool for scientists exploring structure-activity relationships, metabolic pathways, and novel therapeutic mechanisms related to the Rasagiline family of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO B586177 rac-trans-1-Deshydroxy Rasagiline CAS No. 1429220-16-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAOXAKDLRBCFC-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CC(C2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN[C@@H]1C[C@H](C2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to rac-trans-1-Deshydroxy Rasagiline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is a well-established therapeutic agent for Parkinson's disease. Its metabolism in vivo gives rise to several derivatives, including hydroxylated species. This technical guide focuses on a specific, synthetically accessible analog, rac-trans-1-Deshydroxy Rasagiline , chemically known as (1R,3R)-rel-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-ol . While not a primary metabolite, this compound serves as a valuable research tool for investigating the structure-activity relationships of rasagiline-related molecules and the potential pharmacological activities of their hydroxylated forms. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and inferred biological relevance, supported by detailed experimental protocols and pathway diagrams.

Chemical Structure and Properties

The chemical identity of this compound is well-defined. It possesses the core aminoindan structure of rasagiline, with the key distinctions being the presence of a hydroxyl group at the 1-position of the indane ring and a racemic, trans-stereochemical configuration.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueReference
IUPAC Name (1R,3R)-rel-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-ol[1]
Synonyms This compound[1]
CAS Number 1429220-16-5[1]
Molecular Formula C₁₂H₁₃NO[1]
Molecular Weight 187.24 g/mol [1]
Appearance Neat (as supplied by commercial vendors)[1]

Table 1: Physicochemical properties of this compound.

Spectral Data

Experimental Protocols

Hypothetical Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not published, a plausible synthetic route can be devised based on established methods for the synthesis of rasagiline and related aminoindan derivatives. A potential approach involves the alkylation of a protected aminoindan precursor.

A potential synthetic workflow is outlined below:

G cluster_0 Synthesis Workflow Start trans-1-Amino-3-indanol Step1 Protection of the amino group (e.g., with a trifluoroacetyl group) Start->Step1 Step2 Alkylation with propargyl bromide or a similar propargylating agent Step1->Step2 Step3 Deprotection of the amino group Step2->Step3 Product This compound Step3->Product

A potential synthetic workflow for this compound.

This proposed synthesis leverages a protection-alkylation-deprotection strategy, which has been successfully employed for the synthesis of rasagiline itself, providing high yields and purity under mild conditions[3].

In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

To evaluate the potential of this compound as a MAO-B inhibitor, a standard in vitro assay can be performed. The following protocol is based on a well-established fluorometric method.

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine (substrate)

  • This compound (test compound)

  • Selegiline (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (pH 7.4)

  • 96-well microplates (black, clear bottom)

  • Fluorometric plate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve the test compound and positive control in DMSO to prepare stock solutions.

    • Prepare serial dilutions of the test compound and positive control in phosphate buffer.

    • Prepare a solution of kynuramine in phosphate buffer.

    • Prepare a solution of recombinant human MAO-B in phosphate buffer.

  • Assay Protocol:

    • Add the enzyme solution to the wells of the 96-well plate.

    • Add the test compound or positive control at various concentrations to the respective wells.

    • Incubate the plate at 37°C for a specified pre-incubation time.

    • Initiate the reaction by adding the kynuramine solution to all wells.

    • Incubate the plate at 37°C for a specified reaction time.

    • Stop the reaction by adding a suitable stop solution (e.g., NaOH).

    • Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of MAO-B inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) from the dose-response curve.

Biological Relevance and Signaling Pathways

The primary pharmacological action of rasagiline is the irreversible inhibition of MAO-B, which leads to an increase in dopamine levels in the brain[4]. Rasagiline is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to its major metabolite, (R)-1-aminoindan[5]. Hydroxylation is also a metabolic pathway for rasagiline[5].

While direct pharmacological data for this compound is lacking, studies on related hydroxylated metabolites of rasagiline and similar compounds suggest potential neuroprotective activity. For instance, aminoindan and hydroxyaminoindan have been shown to exert neuroprotective effects in vitro[6]. This neuroprotection is thought to be independent of MAO-B inhibition and may involve the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) signaling pathway.

A proposed signaling pathway for the neuroprotective effects of hydroxylated rasagiline metabolites is depicted below:

G cluster_0 Proposed Neuroprotective Signaling Pathway Metabolite Hydroxylated Rasagiline Metabolite (e.g., this compound) PKC Protein Kinase C (PKC) Activation Metabolite->PKC MAPK MAP Kinase Pathway (ERK activation) PKC->MAPK Neuroprotection Neuroprotective Effects (e.g., anti-apoptotic) MAPK->Neuroprotection

Proposed neuroprotective signaling pathway for hydroxylated rasagiline metabolites.

This pathway suggests that hydroxylated metabolites may contribute to the overall neuroprotective profile of rasagiline, a feature that has been observed in various preclinical models.

Conclusion

This compound represents an important tool for probing the structure-activity relationships of rasagiline and its derivatives. While its direct pharmacological profile remains to be fully elucidated, the available information on related hydroxylated metabolites suggests the potential for interesting biological activity, particularly in the realm of neuroprotection. The synthetic and analytical protocols outlined in this guide provide a framework for the further investigation of this and other related compounds, which may ultimately contribute to the development of novel therapeutics for neurodegenerative diseases. Further research is warranted to isolate and characterize this compound, determine its specific pharmacological properties, and validate its role in the signaling pathways associated with neuroprotection.

References

Spectroscopic Data for rac-trans-1-Deshydroxy Rasagiline Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available spectroscopic data for the rasagiline-related compound, rac-trans-1-Deshydroxy Rasagiline, has proven unsuccessful. Despite extensive investigation into scientific literature and chemical databases, specific NMR, mass spectrometry, and IR data for this particular molecule could not be located.

For researchers, scientists, and drug development professionals, access to detailed spectroscopic information is crucial for the unambiguous identification, characterization, and quality control of pharmaceutical compounds and their related substances. The absence of such data for this compound in the public domain presents a significant challenge for those investigating its properties or its potential role as a metabolite or impurity of Rasagiline, a key therapeutic for Parkinson's disease.

While general information regarding the chemical structure of this compound (Molecular Formula: C₁₂H₁₃NO, Molecular Weight: 187.24 g/mol ) is available from commercial suppliers of reference standards, the detailed experimental data and protocols required for an in-depth technical guide are not readily accessible.

Searches for potential sources of this information, including studies on the synthesis, degradation products, and impurities of Rasagiline, have been conducted. A promising lead was an article titled "Synthesis and Characterization of Impurities in Rasagiline: A Novel MAO-B Inhibitor in Parkinson's Disease Therapy" by N. Maruthi Raju and colleagues in the Asian Journal of Chemistry. The abstract indicates the characterization of an "indanol" impurity by ¹H NMR and Mass spectral analysis. As "1-Deshydroxy Rasagiline" is an indanol derivative, this publication could potentially contain the relevant data. However, access to the full-text article, which would be necessary to confirm the identity of the impurity and extract the spectroscopic details, could not be obtained through publicly available channels.

Without access to the primary spectroscopic data, the creation of structured data tables and the detailed experimental protocols as requested by the user is not possible. Furthermore, the generation of visualizations for signaling pathways or experimental workflows is contingent upon understanding the context in which this compound is studied, information that is typically found alongside its characterization data.

It is recommended that researchers requiring this specific spectroscopic data attempt to acquire the full-text of the aforementioned article or contact the authors directly. Alternatively, purchasing a certified reference standard and performing the necessary spectroscopic analysis would be the most direct method to obtain the required data. At present, a comprehensive technical guide on the spectroscopic properties of this compound cannot be compiled from the publicly accessible information.

An In-depth Technical Guide on the Physicochemical Properties of Rasagiline Metabolites and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, metabolic pathways, and analytical methodologies related to Rasagiline and its primary active metabolite, (R)-1-aminoindan. While the specific compound "rac-trans-1-Deshydroxy Rasagiline" is not well-characterized in publicly available literature, and its common name appears to be a misnomer, this guide focuses on the closely related and pharmacologically significant compounds to provide valuable insights for research and development.

Introduction

Rasagiline is a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2] Its therapeutic effects are primarily attributed to the inhibition of dopamine degradation in the brain.[1][3] Rasagiline undergoes extensive metabolism in the liver, primarily through the cytochrome P450 1A2 (CYP1A2) enzyme system, leading to the formation of its major metabolite, (R)-1-aminoindan.[1][2][4] Unlike the metabolites of the first-generation MAO-B inhibitor selegiline, the metabolites of rasagiline are non-amphetamine-like and possess their own neuroprotective properties.[1][2]

It is important to note that the compound name "this compound" is ambiguous. One chemical supplier lists a compound with this name but provides an IUPAC name of (1R,3R)-3-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-ol, which contains a hydroxyl group, contradicting the "deshydroxy" designation.[5] This suggests the common name may be incorrect. Given this ambiguity, this guide will focus on the well-documented physicochemical properties of Rasagiline and its principal metabolite, (R)-1-aminoindan.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug and its metabolites is crucial for drug development, formulation, and pharmacokinetic studies. The following tables summarize the key physicochemical data for Rasagiline and (R)-1-aminoindan.

Table 1: Physicochemical Properties of Rasagiline
PropertyValueReference
IUPAC Name (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine[1]
Molecular Formula C12H13N[1]
Molar Mass 171.243 g·mol−1[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
logP Not available
Absolute Bioavailability ~36%[1][6]
Protein Binding 88-94%[1][3]
Elimination Half-Life 3 hours (at steady state)[1][7]
Table 2: Physicochemical Properties of (R)-1-Aminoindan
PropertyValueReference
IUPAC Name (1R)-2,3-dihydro-1H-inden-1-amine[8]
Molecular Formula C9H11N[8][9]
Molar Mass 133.19 g·mol−1[8][9]
Melting Point 15 °C (lit.)[9][10][11]
Boiling Point 96-97 °C / 8 mmHg (lit.)[9][10][11]
Density 1.038 g/mL at 25 °C (lit.)[9][10][11]
Solubility Soluble in methanol. Not miscible or difficult to mix in water.[9]
pKa 9.21 (at 22°C)[10]
Refractive Index n20/D 1.562 (lit.)[9][11]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties listed above are fundamental for ensuring data accuracy and reproducibility. Below are generalized methodologies for key experiments.

Determination of Melting Point

Methodology: The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point.

Determination of Boiling Point

Methodology: The boiling point is determined at a specific pressure, often under vacuum for high-boiling substances to prevent decomposition. The substance is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor is recorded as the boiling point.

Determination of Solubility

Methodology: The equilibrium solubility method is commonly employed. An excess amount of the compound is added to a specific solvent (e.g., water, methanol). The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium. The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

Methodology: The pKa can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of an acid or a base. The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the compound is 50% ionized. Spectrophotometric methods can also be used, where the UV-Vis spectrum of the compound is recorded at different pH values.

Determination of logP (Octanol-Water Partition Coefficient)

Methodology: The shake-flask method is the traditional technique. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the two phases are then separated. The concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Metabolism and Signaling Pathways

Rasagiline is extensively metabolized in the liver, with less than 1% of the drug excreted unchanged in the urine.[1][7] The primary metabolic pathway involves N-dealkylation and hydroxylation, followed by glucuronide conjugation.

Rasagiline Metabolism

The metabolism of Rasagiline is primarily mediated by the cytochrome P450 enzyme CYP1A2.[1][2][3] The major metabolite is (R)-1-aminoindan, formed through N-dealkylation.[1] Other minor metabolites include 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) and 3-hydroxy-1-aminoindan (3-OH-AI).[1] These metabolites can then undergo glucuronidation before excretion.[1][7]

Rasagiline_Metabolism Rasagiline Rasagiline R_1_aminoindan (R)-1-aminoindan (Major Metabolite) Rasagiline->R_1_aminoindan CYP1A2 (N-dealkylation) OH_PAI 3-hydroxy-N-propargyl- 1-aminoindan Rasagiline->OH_PAI CYP450 (Hydroxylation) OH_AI 3-hydroxy-1-aminoindan Rasagiline->OH_AI CYP450 (Hydroxylation) Glucuronide_conjugates Glucuronide Conjugates R_1_aminoindan->Glucuronide_conjugates Glucuronidation OH_PAI->Glucuronide_conjugates Glucuronidation OH_AI->Glucuronide_conjugates Glucuronidation Excretion Excretion Glucuronide_conjugates->Excretion

Caption: Metabolic pathway of Rasagiline.

Experimental Workflow for Metabolite Identification

The identification and characterization of drug metabolites is a critical step in drug development. A typical workflow involves in vitro and in vivo studies.

Metabolite_Identification_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies iv_start Incubation with liver microsomes/hepatocytes iv_analysis LC-MS/MS Analysis iv_start->iv_analysis iv_identification Metabolite Structure Elucidation iv_analysis->iv_identification inv_quantification Metabolite Profiling and Quantification iv_identification->inv_quantification Confirmation inv_start Dosing in animal models inv_collection Collection of plasma, urine, feces inv_start->inv_collection inv_analysis LC-MS/MS Analysis inv_collection->inv_analysis inv_analysis->inv_quantification

Caption: Workflow for drug metabolite identification.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of Rasagiline and its primary metabolite, (R)-1-aminoindan. While direct data for "this compound" remains elusive due to ambiguity in its nomenclature, the information presented herein on closely related and pharmacologically active compounds offers a solid foundation for researchers and professionals in the field of drug development. The provided experimental methodologies and pathway diagrams serve as a valuable resource for further investigation into the metabolism and characterization of Rasagiline and its derivatives.

References

A Technical Guide to the Solubility Determination of rac-trans-1-Deshydroxy Rasagiline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Methodological Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for the determination of the solubility of rac-trans-1-Deshydroxy Rasagiline. To date, specific quantitative solubility data for this compound is not publicly available. The data presented herein for Rasagiline and its mesylate salt are for illustrative purposes to guide experimental design and data presentation.

Introduction

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. For orally administered drugs, dissolution is often the rate-limiting step for absorption. Therefore, a thorough understanding of an API's solubility characteristics is paramount during the early stages of drug development. This guide outlines the standardized experimental protocols for determining the solubility of this compound, methods for data analysis and presentation, and a visual representation of the experimental workflow.

Quantitative Solubility Data

A systematic study of solubility typically involves evaluating the compound in various aqueous and organic solvents under controlled conditions. For ionizable molecules like this compound, determining the pH-solubility profile is crucial. The following table illustrates how quantitative solubility data should be structured. The data for Rasagiline and Rasagiline mesylate are provided as examples.

Table 1: Exemplar Solubility Data of Rasagiline and its Mesylate Salt

CompoundSolvent/MediumTemperature (°C)Solubility (mg/mL)Method
RasagilineEthanolNot Specified~10Not Specified
DMSONot Specified~10Not Specified
Dimethyl formamide (DMF)Not Specified~3Not Specified
1:9 Ethanol:PBS (pH 7.2)Not Specified~0.10Not Specified
Rasagiline MesylateWater2553Not Specified
DMSO2553Not Specified
0.1M HCl37 ± 0.5SolubleDissolution Test
WaterNot SpecifiedFreely SolubleNot Specified
EthanolNot SpecifiedFreely SolubleNot Specified

Note: "Freely Soluble" is a qualitative term from pharmacopeial standards, generally indicating a solubility of >100 mg/mL.

Experimental Protocols

The determination of aqueous solubility is guided by regulatory bodies such as the FDA and international standards like those from the World Health Organization (WHO), particularly in the context of the Biopharmaceutics Classification System (BCS).[1][2][3][4][5]

Equilibrium Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[6][7][8][9] This method involves equilibrating an excess amount of the solid drug in a specific solvent or buffer system until a saturated solution is achieved.

Detailed Protocol:

  • Preparation of Media: Prepare a series of aqueous buffers with pH values ranging from 1.2 to 6.8 to mimic the physiological pH range of the gastrointestinal tract.[2][4] Commonly used buffers include hydrochloride buffer (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).

  • Addition of Excess Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Agitate the samples at a constant temperature, typically 37 ± 1 °C for biopharmaceutical relevance, using a mechanical shaker or orbital incubator.[4][7] The equilibration time should be sufficient to ensure that the concentration of the dissolved drug is constant. A preliminary study to determine the time to reach equilibrium (e.g., sampling at 24, 48, and 72 hours) is recommended.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a high speed, followed by filtration of the supernatant through a fine-pore, non-adsorptive filter (e.g., 0.22 µm PVDF).[7]

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method.

Analytical Quantification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method is the preferred technique for accurately quantifying the concentration of the dissolved API.

Exemplar RP-HPLC Method (based on Rasagiline analysis):

  • Instrumentation: A standard HPLC system equipped with a UV detector.[10][11][12][13]

  • Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized for the separation of this compound from any potential degradants. For Rasagiline, mobile phases such as acetonitrile and water (50:50, v/v) adjusted to pH 3.0 with ortho-phosphoric acid have been used.[10]

  • Flow Rate: Typically 1.0 mL/min.[11]

  • Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum (λmax) of this compound. For Rasagiline, wavelengths around 210 nm and 268 nm have been reported.[10][12]

  • Calibration: Prepare a series of standard solutions of known concentrations of this compound in the same buffer used for the solubility experiment. Generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Dilute the filtered supernatant from the shake-flask experiment with the mobile phase to fall within the linear range of the calibration curve. The concentration is then determined by interpolating its peak area from the calibration curve.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffer Solutions (pH 1.2 - 6.8) C Add Compound to Buffers A->C B Weigh Excess This compound B->C D Equilibrate with Agitation (Constant Temperature, e.g., 37°C) C->D E Separate Solid and Liquid Phases (Centrifugation/Filtration) D->E F Collect Supernatant E->F G Quantify Concentration (Validated RP-HPLC Method) F->G H Determine Solubility (mg/mL) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of this compound. Adherence to standardized protocols, such as the shake-flask method coupled with a validated RP-HPLC analytical technique, is essential for generating high-quality, reliable data. This information is fundamental for guiding formulation development, understanding potential bioavailability issues, and fulfilling regulatory requirements for new drug candidates. While specific data for this compound remains to be published, the methodologies outlined here offer a clear path forward for its comprehensive physicochemical characterization.

References

Navigating the Stability of Rasagiline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Stability Profile of Rasagiline Mesylate, a Key Therapeutic Agent in Parkinson's Disease

For Immediate Release

This technical guide provides a comprehensive overview of the stability profile of Rasagiline Mesylate, a potent and selective irreversible inhibitor of monoamine oxidase type B (MAO-B), indicated for the treatment of idiopathic Parkinson's disease. While information on the specific impurity, rac-trans-1-Deshydroxy Rasagiline, is not extensively available in public literature, this document consolidates the existing scientific data on the stability of the parent compound, Rasagiline Mesylate. The findings are compiled from a thorough review of peer-reviewed articles and regulatory documents, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

Rasagiline Mesylate is a well-characterized and stable molecule under normal storage conditions.[1] However, forced degradation studies, as mandated by international regulatory guidelines, reveal its susceptibility to degradation under specific stress conditions.[2][3][4] This guide details the outcomes of these studies, presenting a clear picture of Rasagiline Mesylate's degradation pathways and providing standardized experimental protocols for stability-indicating analytical methods. Understanding the stability of Rasagiline Mesylate is crucial for ensuring its quality, safety, and efficacy in pharmaceutical formulations.

Forced Degradation Studies of Rasagiline Mesylate

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products and establish the intrinsic stability of a drug substance. The stability-indicating nature of analytical methods is also established through these studies. Rasagiline Mesylate has been subjected to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and light.

Summary of Degradation Behavior

Rasagiline Mesylate demonstrates significant degradation under acidic and thermal stress conditions.[2][3][4] Degradation is also observed under basic, oxidative, and photolytic conditions, although to a lesser extent in some reported studies. The following tables summarize the quantitative data from various forced degradation studies.

Table 1: Summary of Forced Degradation Studies on Rasagiline Mesylate

Stress ConditionReagent/MethodDuration & TemperatureDegradation (%)Reference
Acid Hydrolysis1 M HCl8 hours at 75°C0-5%[5]
Acid Hydrolysis5 N HCl10 minutes at 70°CSignificant[4]
Acid Hydrolysis2 N HCl30 minutes at 60°CNot specified[6]
Acid Hydrolysis0.1 N HCl2 hours at 80°C47.39%[7]
Base Hydrolysis0.1 M NaOH8 hours at 75°CNot specified[5]
Base Hydrolysis5 N NaOH5 minutes at 70°CSignificant[4]
Base Hydrolysis2 N NaOH30 minutes at 60°CNot specified[6]
Base Hydrolysis0.1 N NaOH2 hours at 80°C88.49%[7]
Oxidative30% H₂O₂8 hours at 80°CNot specified[8]
Oxidative3% H₂O₂10 minutes at 70°CSignificant[4]
Oxidative20% H₂O₂30 minutes at 60°CNot specified[6]
Oxidative3% H₂O₂Not specified31.32%[7]
ThermalDry Heat12 hours at 60°CNot specified[8]
ThermalDry Heat9 hours at 105°CSignificant[4]
ThermalDry Heat6 hours at 105°CNot specified[6]
ThermalDry HeatNot specified at 80°C0.903%[7]
PhotolyticUV Light24 hoursNot specified[8]
PhotolyticUV Light7 days or 200 Watt hours/m²Not specified[6]
PhotolyticUV Light (254 nm)Not specified0.828%[7]
Neutral HydrolysisWater6 hours at 75°CDegradation product observed[5]
Neutral HydrolysisWater10 minutes at 70°CSignificant[4]

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for the key experiments cited in the stability studies of Rasagiline Mesylate. These protocols are primarily based on High-Performance Liquid Chromatography (HPLC) methods, which have been validated as stability-indicating.

General Chromatographic Conditions

A common approach for the analysis of Rasagiline and its degradation products involves a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

Table 2: Typical RP-HPLC Method Parameters

ParameterCondition
Column C18 (e.g., Prontosil C18, 250 mm x 4.6 mm, 5 µm) or C8 (e.g., ACE C8, 150 x 4.6 mm, 3 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile).[8]
Flow Rate Typically 0.8 to 1.0 mL/min.[3][8]
Detection UV detector at 210 nm.[3][8]
Column Temperature 30°C
Stress Condition Protocols

The following protocols are syntheses of methodologies reported in the literature.[4][5][6][8]

2.2.1. Acid Hydrolysis

  • Dissolve a known concentration of Rasagiline Mesylate in 1 M hydrochloric acid.

  • Reflux the solution at 75°C for 8 hours.

  • Withdraw samples at appropriate time intervals.

  • Neutralize the samples with an equivalent amount of sodium hydroxide.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

2.2.2. Base Hydrolysis

  • Dissolve a known concentration of Rasagiline Mesylate in 0.1 M sodium hydroxide.

  • Reflux the solution at 75°C for 8 hours.

  • Withdraw samples at appropriate time intervals.

  • Neutralize the samples with an equivalent amount of hydrochloric acid.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

2.2.3. Oxidative Degradation

  • Dissolve a known concentration of Rasagiline Mesylate in a solution of 30% hydrogen peroxide.

  • Reflux the solution at 80°C for 8 hours.

  • Withdraw samples at appropriate time intervals.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

2.2.4. Thermal Degradation

  • Expose the solid drug substance to dry heat in an oven at 105°C for 9 hours.

  • At specified time points, withdraw samples.

  • Dissolve the samples in the mobile phase to a suitable concentration for HPLC analysis.

2.2.5. Photolytic Degradation

  • Expose the solid drug substance to UV light (e.g., in a UV chamber) for 24 hours.

  • At the end of the exposure period, dissolve the sample in the mobile phase to a suitable concentration for HPLC analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies of a drug substance like Rasagiline Mesylate.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome DrugSubstance Drug Substance (Rasagiline Mesylate) StockSolution Prepare Stock Solution DrugSubstance->StockSolution Acid Acid Hydrolysis (e.g., HCl, Heat) Base Base Hydrolysis (e.g., NaOH, Heat) Oxidative Oxidative (e.g., H2O2, Heat) Thermal Thermal (Dry Heat) Photolytic Photolytic (UV/Vis Light) Sampling Sampling & Neutralization (for hydrolytic stress) Dilution Dilution to Working Concentration Sampling->Dilution HPLC RP-HPLC Analysis Dilution->HPLC Data Data Acquisition & Peak Purity Analysis HPLC->Data DegradationProfile Establish Degradation Profile Data->DegradationProfile MethodValidation Validate Stability-Indicating Nature of the Method Data->MethodValidation

Caption: Workflow for Forced Degradation Studies of Rasagiline Mesylate.

Conclusion

This technical guide consolidates the available scientific information on the stability of Rasagiline Mesylate. The data clearly indicates that while stable under recommended storage, Rasagiline Mesylate is susceptible to degradation under harsh conditions, particularly acidic and thermal stress. The provided experimental protocols offer a foundation for researchers to design and execute their own stability studies. A thorough understanding of these degradation pathways is essential for the development of robust and stable pharmaceutical formulations of Rasagiline, ultimately ensuring patient safety and therapeutic efficacy. Further research into the specific stability profile of related impurities such as this compound would be beneficial for a more complete understanding of the overall stability of the drug product.

References

Synthesis of Rasagiline Degradation Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of known degradation products of Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. Understanding the formation and synthesis of these impurities is critical for drug stability studies, quality control, and the development of robust analytical methods. This document outlines detailed experimental protocols for the synthesis of key degradation products, presents quantitative data in a structured format, and includes diagrams of synthetic pathways and experimental workflows.

Introduction

Rasagiline, (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, is susceptible to degradation under various stress conditions, including exposure to acid, base, oxidation, heat, and light.[1][2] Forced degradation studies have identified several degradation products, which can also arise as process-related impurities during synthesis.[3] This guide focuses on the synthesis of these impurities to facilitate their use as reference standards in analytical method development and validation.

Key Degradation Products and Their Synthesis

The primary degradation pathways of rasagiline involve modifications of the indane ring and the N-propargyl group. The following sections detail the synthesis of the most commonly reported degradation products.

(R)-1-Aminoindan

(R)-1-Aminoindan is a key intermediate in the synthesis of rasagiline and a major metabolite.[4] It can be formed through the cleavage of the N-propargyl group under certain degradation conditions.

Synthesis of (R)-1-Aminoindan

A common method for the stereoselective synthesis of (R)-1-aminoindan involves the asymmetric reduction of 1-indanone oxime.[5]

Experimental Protocol:

  • Step 1: Synthesis of 1-Indanone Oxime:

    • To a solution of 1-indanone (1 equivalent) in pyridine, add hydroxylamine hydrochloride (1.05 equivalents).

    • Heat the mixture at 50°C for 20 minutes.

    • Remove the pyridine under reduced pressure.

    • Add ethyl acetate and 1 M aqueous HCl to the residue.

    • Separate the organic layer, wash with 1 M HCl and brine, dry over Na₂SO₄, and concentrate to yield 1-indanone oxime.[6]

  • Step 2: Asymmetric Reduction to (R)-1-Aminoindan:

    • The 1-indanone oxime is then subjected to asymmetric hydrogenation using a chiral catalyst, such as a ruthenium-based catalyst, to yield (R)-1-aminoindan with high enantiomeric excess. Specific conditions and catalyst selection are crucial for achieving high stereoselectivity. Alternatively, enzymatic methods using transaminases can be employed for the amination of 1-indanone to yield (R)-1-aminoindan directly.

1-Indanone

1-Indanone is a potential impurity and a common starting material for the synthesis of other degradation products. It can be formed from the degradation of the aminoindan ring.

Synthesis of 1-Indanone

1-Indanone can be synthesized via the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid.[7][8]

Experimental Protocol:

  • To 3-phenylpropionic acid, add a strong acid catalyst such as polyphosphoric acid or a superacid.

  • Heat the mixture to promote cyclization.

  • After the reaction is complete, quench the reaction mixture with ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 1-indanone.

1-Indanol

1-Indanol is a reduction product of 1-indanone and has been identified as a process-related impurity in rasagiline synthesis.[3]

Synthesis of 1-Indanol

1-Indanol is readily prepared by the reduction of 1-indanone.

Experimental Protocol:

  • Dissolve 1-indanone (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-indanol.

N-Nitroso Rasagiline

N-Nitroso rasagiline is a potential genotoxic impurity that can form from the reaction of rasagiline with nitrosating agents.[2]

Synthesis of N-Nitroso Rasagiline

The synthesis involves the reaction of rasagiline with a nitrosating agent, such as sodium nitrite, under acidic conditions.[9][10]

Experimental Protocol:

  • Dissolve rasagiline (1 equivalent) in a suitable solvent (e.g., dichloromethane).

  • Add an aqueous solution of sodium nitrite (NaNO₂).

  • Cool the mixture in an ice bath and slowly add an acid (e.g., hydrochloric acid) with vigorous stirring.

  • Continue stirring at room temperature, monitoring the reaction by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-nitroso rasagiline.

Allyl Impurity: (R)-N-allyl-2,3-dihydro-1H-inden-1-amine

The allyl impurity can be formed as a byproduct during the synthesis of rasagiline.

Synthesis of (R)-N-allyl-2,3-dihydro-1H-inden-1-amine

This compound can be synthesized by the allylation of (R)-1-aminoindan.[11]

Experimental Protocol:

  • To a solution of (R)-1-aminoindan (1 equivalent) in acetonitrile, add potassium carbonate as a base.

  • Add allyl bromide (1 equivalent) and heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate.

  • The crude product can be purified by column chromatography to yield (R)-N-allyl-2,3-dihydro-1H-inden-1-amine.

Keto Impurity: 3-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one

The keto impurity is a significant degradation product, though its direct synthesis is not widely reported. A plausible synthetic route is proposed below.

Proposed Synthesis of 3-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one

A potential synthesis could involve the reaction of a suitable indanone precursor with propargylamine.

Experimental Protocol (Proposed):

  • Start with a precursor such as 3-bromo-1-indanone.

  • React 3-bromo-1-indanone with propargylamine in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent like acetonitrile or DMF.

  • The reaction would proceed via nucleophilic substitution of the bromine atom by the amino group of propargylamine.

  • The reaction mixture would be heated to drive the reaction to completion.

  • After workup and purification by column chromatography, the desired keto impurity could be isolated.

Quantitative Data Summary

The following tables summarize quantitative data from forced degradation studies of rasagiline mesylate.

Table 1: Forced Degradation of Rasagiline Mesylate [12]

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)
Acid Hydrolysis2 N HCl30 min60°C47.39
Base Hydrolysis2 N NaOH30 min60°C88.49
Oxidation20% H₂O₂30 min60°C31.32
ThermalDry Heat6 hr105°C0.903
PhotolyticUV Light--0.828

Table 2: HPLC Retention Times of Rasagiline and Degradation Products [12][13][14]

CompoundRetention Time (min) - Method A[12]Retention Time (min) - Method B[14]
Rasagiline2.64.7
Acid Degradant 12.85-
Acid Degradant 23.81-
Base Degradant 13.094.67
Base Degradant 23.85-

Note: HPLC conditions vary between methods, leading to different retention times.

Diagrams

Degradation Pathways of Rasagiline

Rasagiline_Degradation cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation cluster_photolytic Photolytic Degradation Rasagiline Rasagiline Acid_Deg1 Degradation Product 1 Rasagiline->Acid_Deg1 2N HCl, 60°C Acid_Deg2 Degradation Product 2 Rasagiline->Acid_Deg2 2N HCl, 60°C Base_Deg1 Degradation Product 3 Rasagiline->Base_Deg1 2N NaOH, 60°C Base_Deg2 Degradation Product 4 Rasagiline->Base_Deg2 2N NaOH, 60°C Oxidative_Deg Oxidative Degradants Rasagiline->Oxidative_Deg H₂O₂, Heat Thermal_Deg Thermal Degradants Rasagiline->Thermal_Deg Heat Photo_Deg Photolytic Degradants Rasagiline->Photo_Deg UV Light

Caption: Forced degradation pathways of rasagiline.

General Synthetic Workflow for Degradation Products

Synthetic_Workflow Start Starting Material (e.g., 1-Indanone, Rasagiline) Reaction Chemical Reaction (e.g., Reduction, Nitrosation, Alkylation) Start->Reaction Workup Reaction Workup (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (e.g., NMR, MS, HPLC) Purification->Characterization Final_Product Pure Degradation Product Characterization->Final_Product

Caption: General workflow for synthesis and purification.

Synthesis of Key Precursors and Degradation Products

Synthesis_Pathways Indanone 1-Indanone Indanol 1-Indanol Indanone->Indanol Reduction (NaBH₄) Indanone_Oxime 1-Indanone Oxime Indanone->Indanone_Oxime Hydroxylamine Aminoindan (R)-1-Aminoindan Indanone_Oxime->Aminoindan Asymmetric Reduction Rasagiline Rasagiline Aminoindan->Rasagiline Propargylation Allyl_Impurity Allyl Impurity Aminoindan->Allyl_Impurity Allylation N_Nitroso N-Nitroso Rasagiline Rasagiline->N_Nitroso Nitrosation (NaNO₂/H⁺)

Caption: Synthetic relationships of key compounds.

Conclusion

This technical guide provides essential information for the synthesis and understanding of rasagiline degradation products. The detailed experimental protocols and structured data will aid researchers and drug development professionals in their efforts to ensure the quality, safety, and efficacy of rasagiline formulations. The provided synthetic pathways offer a roadmap for obtaining pure reference standards, which are indispensable for analytical method development and validation in a regulatory environment. Further research into the synthesis of less-characterized impurities will continue to enhance the comprehensive understanding of rasagiline's stability profile.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Characterization of Rasagiline and its Related Compounds

Introduction

Rasagiline, chemically known as (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, is a potent, selective, and irreversible second-generation monoamine oxidase type B (MAO-B) inhibitor.[1][2] It is primarily indicated for the treatment of idiopathic Parkinson's disease, both as an initial monotherapy and as an adjunct therapy to levodopa.[3][4] By inhibiting MAO-B, rasagiline prevents the breakdown of dopamine in the striatum, leading to increased dopamine levels and providing symptomatic relief.[3][5] Unlike its predecessor selegiline, rasagiline is not metabolized into potentially toxic amphetamine-like compounds.[5][6] The characterization of rasagiline-related compounds—including metabolites, process-related impurities, and degradation products—is critical for ensuring the quality, safety, and efficacy of the drug substance and its formulated products. This guide provides a comprehensive overview of these compounds, detailed analytical methodologies for their identification and quantification, and insights into the drug's neuroprotective mechanisms.

Metabolism and Major Metabolites

Rasagiline undergoes extensive biotransformation in the liver, primarily mediated by the cytochrome P450 enzyme CYP1A2.[3][6][7] This metabolic process yields several key compounds, with (R)-1-aminoindan being the major metabolite.[7][8] Other significant metabolites include 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) and 3-hydroxy-1-aminoindan (3-OH-AI).[7][9] Notably, the primary metabolite, (R)-1-aminoindan, is not an MAO-B inhibitor but possesses its own neuroprotective properties.[7][8]

Data on Rasagiline Metabolites

The following table summarizes the key metabolites of rasagiline.

Compound NameAbbreviationRolePharmacological Activity
(R)-1-AminoindanAIMajor MetaboliteWeak or no MAO-B inhibition; exhibits neuroprotective activity.[7][8]
3-hydroxy-N-propargyl-1-aminoindan3-OH-PAIMetaboliteIdentified as a major metabolite with potential neuroprotective activity.[7][9]
3-hydroxy-1-aminoindan3-OH-AIMetaboliteIdentified as a major metabolite with potential neuroprotective activity.[7][9]
Visualization: Metabolic Pathway of Rasagiline

The diagram below illustrates the primary metabolic conversion of rasagiline.

G rasagiline Rasagiline cyp1a2 CYP1A2 (Major Pathway) N-dealkylation rasagiline->cyp1a2 Metabolism in Liver cyp450 CYP450 Hydroxylation rasagiline->cyp450 metabolite1 (R)-1-Aminoindan (AI) Major Metabolite cyp1a2->metabolite1 metabolite2 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) cyp450->metabolite2 metabolite3 3-hydroxy-1-aminoindan (3-OH-AI) cyp450->metabolite3

Figure 1: Primary metabolic pathways of rasagiline in the liver.
Experimental Protocol: LC-MS/MS for Metabolite Quantification

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used for the simultaneous determination of rasagiline and its major metabolites in human plasma.[9]

  • Sample Preparation: Liquid-liquid extraction of plasma samples using a solvent mixture such as n-hexane-dichloromethane-isopropanol.[10]

  • Chromatographic System:

    • Column: Zorbax Extend C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[10]

    • Mobile Phase: A mixture of acetonitrile, 5 mM ammonium acetate, and acetic acid (e.g., 40:60:0.05, v/v/v).[10]

    • Flow Rate: 0.5 mL/min.[10]

    • Run Time: Approximately 3.0 minutes.[10]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) or atmospheric pressure chemical ionization (APCI).[1]

    • Instrumentation: API-4000 or a similar triple quadrupole mass spectrometer.[10]

    • Transitions: Specific precursor-to-product ion transitions are monitored for rasagiline and each metabolite to ensure specificity and sensitivity.

  • Validation: The method is validated for specificity, linearity, precision, accuracy, recovery, matrix effect, and stability according to ICH guidelines.[9][11]

Impurities and Degradation Products

The characterization of impurities is a critical aspect of drug development and manufacturing. Impurities in rasagiline can arise from the synthesis process (process-related impurities) or from the degradation of the drug substance under various stress conditions.[4][12]

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods. Rasagiline has been subjected to stress conditions including acid, base, oxidation, heat, and light.[12][13] Significant degradation has been observed under acidic and thermal stress conditions.[12][14]

Stress ConditionReagent/MethodObservations
Acid Hydrolysis 2 N HCl, refluxed at 60°C for 30 minsSignificant degradation observed.[1][12]
Base Hydrolysis 2 N NaOH, refluxed at 60°C for 30 minsLess degradation compared to acid hydrolysis.[1][12]
Oxidative 30% H₂O₂, refluxed at 80°C for 8 hoursDegradation occurs.[13]
Thermal Dry heat in an oven at 60°C for 12 hoursSignificant degradation observed.[12][13]
Photolytic Exposure in a UV chamber for 24 hoursRelatively stable.[13]

During synthesis, two notable carbamate impurities have been identified, which were formed due to the presence of carbon dioxide in an alkaline reaction solution.[15]

Experimental Protocol: Stability-Indicating RP-HPLC Method

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is used to separate and quantify rasagiline from its process-related impurities and degradation products.[12]

  • Chromatographic System:

    • Column: ACE C8 (150 x 4.6 mm, 3 µm) or Prontosil C18.[12][13]

    • Mobile Phase: Gradient elution using a mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile).[12][13]

    • Flow Rate: 0.8 to 1.0 mL/min.[12][13]

    • Column Temperature: 30°C.[12]

    • Detection: UV detector at 210 nm or a fluorescence detector (Excitation: 210 nm, Emission: 288 nm).[12]

  • Method Validation: The method is validated according to ICH guidelines for specificity, linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and robustness.[11][12]

Quantitative Data from HPLC Method Validation
ParameterTypical Value/RangeReference
Linearity Range 0.5 - 3.0 µg/mL (Fluorescence); 2 - 18 µg/mL (UV)
Correlation Coefficient (r²) > 0.999[2]
Limit of Detection (LOD) 0.06 µg/mL[11]
Limit of Quantification (LOQ) 0.2 µg/mL[11]
Accuracy (% Recovery) 97.0% - 103.0%
Precision (% RSD) < 2%[2]
Visualization: Workflow for Stability-Indicating HPLC Analysis

The following diagram outlines the typical workflow for analyzing rasagiline and its related compounds using a stability-indicating HPLC method.

G cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Validation prep1 Prepare Rasagiline Standard Solution injector Autosampler/Injector prep1->injector prep2 Subject Drug to Stress (Acid, Base, Heat, etc.) prep3 Prepare Stressed Samples prep3->injector pump HPLC Pump (Gradient Elution) column RP-C8/C18 Column (e.g., 30°C) pump->column detector UV (210 nm) or Fluorescence Detector column->detector process Record Chromatograms detector->process analyze Analyze Peak Purity & Resolution process->analyze validate Calculate Mass Balance & Validate Method analyze->validate

Figure 2: Workflow for the analysis of rasagiline forced degradation samples.

Neuroprotective Signaling Pathways

Beyond its primary function as an MAO-B inhibitor, rasagiline exhibits significant neuroprotective properties that are independent of MAO inhibition.[5][16] These effects are attributed to its ability to modulate intracellular signaling pathways involved in cell survival and apoptosis.[17]

Rasagiline's anti-apoptotic action involves the up-regulation of pro-survival proteins like Bcl-2 and Bcl-xL and the down-regulation of pro-apoptotic molecules such as Bax.[5][17] Furthermore, it activates crucial pro-survival signaling cascades, including the protein kinase C (PKC) and the PI3K/Akt pathways, which promote neuronal survival and rescue.[8][17]

Visualization: Rasagiline's Neuroprotective Signaling

The diagram below conceptualizes the key signaling pathways activated by rasagiline that contribute to its neuroprotective effects.

G cluster_pathways Intracellular Signaling Cascades cluster_effects Anti-Apoptotic & Pro-Survival Effects rasagiline Rasagiline pkc Protein Kinase C (PKC) Activation rasagiline->pkc pi3k PI3K/Akt Pathway Activation rasagiline->pi3k mapk MAPK/ERK Pathway Activation rasagiline->mapk bcl2 Up-regulation of Anti-apoptotic proteins (Bcl-2, Bcl-xL) pkc->bcl2 bax Down-regulation of Pro-apoptotic proteins (Bax) pkc->bax inhibits pi3k->bcl2 gdnf Increased expression of Pro-survival factors (GDNF, BDNF) pi3k->gdnf mapk->bcl2 survival Neuronal Survival & Neuroprotection bcl2->survival bax->survival inhibits gdnf->survival

Figure 3: Key neuroprotective signaling pathways modulated by rasagiline.

References

The Pharmacological Profile of Rasagiline Metabolites and Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological activities of the metabolites and known process-related impurities of rasagiline, a potent, selective, and irreversible monoamine oxidase type B (MAO-B) inhibitor used in the management of Parkinson's disease. Understanding the complete pharmacological profile of these related substances is critical for a comprehensive assessment of the drug's efficacy, safety, and overall therapeutic action.

Executive Summary

Metabolism of Rasagiline

Rasagiline is almost completely biotransformed in the liver prior to excretion.[4] The primary metabolic pathway involves N-dealkylation mediated by the CYP1A2 isoenzyme, yielding the main active metabolite, (R)-1-aminoindan.[4] Hydroxylation also occurs, leading to the formation of minor metabolites.

Rasagiline_Metabolism Rasagiline Rasagiline Enzyme CYP1A2 (N-dealkylation) Rasagiline->Enzyme Enzyme2 Hydroxylation Rasagiline->Enzyme2 Metabolite1 (R)-1-Aminoindan (Major Metabolite) Metabolite2 3-OH-PAI Metabolite3 3-OH-AI Enzyme->Metabolite1 Enzyme2->Metabolite2 Enzyme2->Metabolite3

Figure 1: Metabolic Pathway of Rasagiline.

Pharmacological Activity Data

The following tables summarize the available quantitative data for rasagiline and its primary metabolite, (R)-1-aminoindan. Data for other metabolites and impurities are not sufficiently available in the literature to be included.

Table 1: Monoamine Oxidase (MAO) Inhibition
CompoundTargetSpecies/TissueIC50 ValuePotency Description
Rasagiline MAO-BRat Brain4.43 ± 0.92 nM[5][6]Potent, Selective, Irreversible
MAO-ARat Brain412 ± 123 nM[5][6]~93-fold selective for MAO-B
(R)-1-Aminoindan MAO-B-Not specifiedWeak, Reversible[1]
Table 2: Neuroprotective and Other Activities
CompoundActivityModel SystemEffective ConcentrationNotes
Rasagiline NeuroprotectionPC12 Cells (serum/NGF deprivation)1 µM[7]Anti-apoptotic effects
(R)-1-Aminoindan NeuroprotectionHuman Neuroblastoma SK-N-SH Cells0.1 - 1 µM[2]Anti-apoptotic; PKC-dependent
NeuroprotectionPC12 Cells (serum/NGF deprivation)1 µM[7]Does not interfere with rasagiline's neuroprotection
Dopamine Reuptake-IC50: 1 mM[8]Very weak activity
Norepinephrine Reuptake--28-fold less potent than 2-aminoindan[8]

Profile of the Major Metabolite: (R)-1-Aminoindan

Unlike rasagiline, (R)-1-aminoindan is not a potent MAO-B inhibitor.[8] Its primary pharmacological significance lies in its neuroprotective capabilities, which are independent of MAO inhibition and contribute to the overall therapeutic profile of the parent drug.[1][2]

Neuroprotective Mechanism of Action

Studies using human neuroblastoma SK-N-SH cells have shown that (R)-1-aminoindan exerts its neuroprotective effects by modulating apoptotic pathways.[2] This involves the activation of Protein Kinase C (PKC), specifically the pro-survival isoform PKCε.[2] Activation of this pathway leads to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and a concurrent decrease in the cleavage (activation) of executioner caspases, such as caspase-9 and caspase-3.[2]

Neuroprotection_Pathway Signaling Pathway for (R)-1-Aminoindan Neuroprotection cluster_0 Aminoindan (R)-1-Aminoindan PKC PKC Activation (inc. PKCε) Aminoindan->PKC Bcl2 ↑ Bcl-2 & Bcl-xL (Anti-apoptotic) PKC->Bcl2 Caspase ↓ Cleaved Caspase-9 ↓ Cleaved Caspase-3 PKC->Caspase Survival Cell Survival Neuroprotection Bcl2->Survival Promotes Caspase->Survival Inhibits

Figure 2: Neuroprotective Signaling of (R)-1-Aminoindan.

Rasagiline Impurities

During the synthesis and storage of rasagiline, several process-related and degradation impurities can form. While regulatory guidelines require the identification and control of these impurities, detailed public-domain data on their specific pharmacological activities are lacking. They are primarily used as reference standards for analytical purposes.

Known Impurities Include:

  • Process-Related: (R)-N-(2-Chloroallyl)-2,3-dihydro-1H-inden-1-amine, 1-Indanol, 1-Aminoindan (also a metabolite), Allyl impurity.[9][10][11]

  • Degradation/Interaction: Rasagiline Dimer Impurity, N-Nitroso Rasagiline.[7][12][13][14]

The potential for these impurities to alter the pharmacological properties of the final drug product underscores the need for strict manufacturing controls.[1]

Experimental Protocols

The characterization of the pharmacological activity of rasagiline and its metabolites relies on a variety of in vitro assays. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Neuroprotection Assay using MTT

This protocol assesses the ability of a compound to protect neuronal cells from a toxic insult by measuring cell viability via metabolic activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Methodology (Example using SK-N-SH cells and H₂O₂):

  • Cell Plating: Seed human neuroblastoma SK-N-SH cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) and incubate overnight under standard conditions (37°C, 5% CO₂).[15]

  • Pre-incubation: Treat cells with various concentrations of the test compound (e.g., (R)-1-aminoindan) and incubate for a specified period (e.g., 24 hours).[16]

  • Induction of Toxicity: Introduce a neurotoxic agent, such as hydrogen peroxide (H₂O₂), to the wells (except for untreated controls) at a concentration known to induce significant cell death (e.g., determined via a dose-response curve) and incubate for the desired duration (e.g., 3 hours).[16]

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours, then measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow Start 1. Plate SK-N-SH Cells (96-well plate) Step2 2. Pre-incubate with (R)-1-Aminoindan (24h) Start->Step2 Step3 3. Add H₂O₂ to Induce Oxidative Stress (3h) Step2->Step3 Step4 4. Add MTT Reagent Step3->Step4 Step5 5. Incubate (2-4h) (Formazan crystal formation) Step4->Step5 Step6 6. Add Solubilizer (DMSO) Step5->Step6 End 7. Read Absorbance at 570 nm Step6->End

Figure 3: General Workflow for an MTT-based Neuroprotection Assay.
Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: Activated caspase-3 in cell lysates cleaves a specific peptide substrate (e.g., DEVD-pNA), releasing a chromophore (p-nitroanilide, pNA). The amount of pNA released, measured by absorbance at 405 nm, is proportional to caspase-3 activity.[18]

Methodology:

  • Cell Culture and Treatment: Culture and treat cells as described in the neuroprotection assay (Protocol 6.1). Include positive (e.g., staurosporine-treated) and negative controls.[19]

  • Cell Lysis: After treatment, pellet the cells by centrifugation (e.g., 600 x g for 5 min). Resuspend the pellet in a chilled lysis buffer (e.g., 50 mM HEPES, 5 mM CHAPS, 5 mM DTT) and incubate on ice for 15-20 minutes.[19]

  • Prepare Lysate: Centrifuge the lysed cells at high speed (e.g., 16,000 x g for 15 min at 4°C) to pellet debris. The supernatant is the cell lysate containing the proteins.[19]

  • Assay Reaction: In a 96-well plate, add cell lysate (containing 50-200 µg of protein) to wells containing a reaction buffer.[20]

  • Substrate Addition: Start the reaction by adding the caspase-3 colorimetric substrate (e.g., DEVD-pNA) to each well.[19]

  • Incubation: Cover the plate and incubate at 37°C for 1-2 hours.[20]

  • Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.[18]

Western Blot for Bcl-2 Protein Expression

This technique is used to detect and quantify the level of specific proteins, such as the anti-apoptotic protein Bcl-2, in cell lysates.

Methodology:

  • Prepare Cell Lysates: Collect and lyse treated cells as described in Protocol 6.2. Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2 antibody) overnight at 4°C.[21]

  • Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.[21]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody for 1-2 hours at room temperature.[21]

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme catalyzes a reaction that produces light, which is captured on X-ray film or with a digital imager. The intensity of the resulting band corresponds to the amount of the target protein. A loading control protein (e.g., α-tubulin or GAPDH) should also be probed to ensure equal protein loading across lanes.[22][23]

Conclusion

The pharmacological profile of rasagiline extends beyond its potent and selective MAO-B inhibition. Its major metabolite, (R)-1-aminoindan, is an active compound that confers neuroprotective effects through MAO-B-independent mechanisms, primarily by modulating key regulators of the apoptotic cascade. This activity may contribute significantly to the overall therapeutic benefits observed with rasagiline treatment. In contrast, the pharmacological activities of rasagiline's minor metabolites and process-related impurities remain largely uncharacterized in publicly available scientific literature. For drug development and safety assessment, a thorough evaluation of these related substances is crucial, though it appears that for many of these compounds, such data is not currently available. The experimental protocols and pathways detailed herein provide a framework for the continued investigation and understanding of rasagiline and its related compounds.

References

An In-depth Technical Guide to the Potential Biological Effects of Rasagiline Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is a well-established therapeutic agent for Parkinson's disease. Its mechanism of action extends beyond MAO-B inhibition, with demonstrated neuroprotective properties. Upon administration, rasagiline undergoes extensive metabolism, primarily by the cytochrome P450 enzyme CYP1A2, leading to the formation of several metabolites. While the term "Deshydroxy Rasagiline" is not standard nomenclature, it most likely refers to the major and biologically active metabolite, (R)-1-aminoindan , which is formed by the N-dealkylation of rasagiline. Other metabolites include hydroxylated forms, such as 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) and 3-hydroxy-1-aminoindan (3-OH-AI) .[1][2] This technical guide provides a comprehensive overview of the biological effects of these metabolites, with a primary focus on (R)-1-aminoindan, for which the most substantial data are available.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the biological activities of rasagiline and its metabolites.

Table 1: Monoamine Oxidase (MAO) Inhibition

CompoundTargetParameterValueSpeciesReference
RasagilineMAO-BIC₅₀4.43 ± 0.92 nMRat (brain)[3]
RasagilineMAO-AIC₅₀412 ± 123 nMRat (brain)[3]
(R)-1-AminoindanMAO-BInhibitionWeak, reversible-[4][5]

Table 2: Neurotransmitter Transporter Inhibition

CompoundTargetParameterValueSpeciesReference
1-AminoindanDopamine Transporter (DAT)IC₅₀1 mM-[5]
1-AminoindanNorepinephrine Transporter (NET)Inhibition28-fold less potent than 2-aminoindan-[5]

Table 3: In Vitro Neuroprotection

CompoundModelEffectConcentrationReference
(R)-1-AminoindanSK-N-SH cells (high-density culture-induced apoptosis)Increased Bcl-2 and Bcl-xL expression0.1-1 µM[6]
(R)-1-AminoindanSK-N-SH cells (high-density culture-induced apoptosis)Decreased cleavage of caspase-9 and -30.1-1 µM[6]
(R)-1-AminoindanPC12 cellsProtection against 6-hydroxydopamine toxicity-[6]
AminoindanPC12 cells (serum and NGF withdrawal)Neuroprotective1 µM[7]

Table 4: In Vivo Neuroprotective and Behavioral Effects

CompoundAnimal ModelEffectFindingReference
(R)-1-Aminoindan6-hydroxydopamine-induced rat model of Parkinson's diseaseReversal of behavioral asymmetrySignificant improvement in motor function[8][9]
(R)-1-Aminoindan6-hydroxydopamine-induced rat model of Parkinson's diseaseRestoration of striatal catecholamine levelsSignificant increase in dopamine levels[8][9]
(R)-1-AminoindanLactacystin-induced rat model of Parkinson's diseaseReversal of behavioral asymmetrySignificant improvement in motor function[8]
(R)-1-AminoindanLactacystin-induced rat model of Parkinson's diseaseRestoration of striatal catecholamine levelsSignificant increase in dopamine levels[8]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of (R)-1-aminoindan are largely independent of MAO-B inhibition and are mediated through the modulation of several key signaling pathways involved in cell survival and apoptosis.

Anti-Apoptotic Signaling

(R)-1-aminoindan has been shown to upregulate the expression of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Bcl-xL.[6] This shifts the cellular balance towards survival by preventing the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic cascade. Concurrently, it decreases the cleavage and activation of executioner caspases, including caspase-9 and caspase-3.[6]

R_Aminoindan (R)-1-Aminoindan PKC Protein Kinase C (PKC) R_Aminoindan->PKC Activates Bcl2_BclxL Bcl-2 / Bcl-xL (Anti-apoptotic) PKC->Bcl2_BclxL Upregulates Mitochondria Mitochondria Bcl2_BclxL->Mitochondria Stabilizes membrane Caspase9 Caspase-9 (Inactive) Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Inactive) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: (R)-1-Aminoindan Anti-Apoptotic Pathway.

Protein Kinase C (PKC) and MAP Kinase (MAPK) Pathways

The neuroprotective effects of (R)-1-aminoindan are, at least in part, mediated by the activation of the Protein Kinase C (PKC) pathway.[6] Inhibition of PKC has been shown to prevent the neuroprotection afforded by aminoindan.[6] While direct evidence for (R)-1-aminoindan activating the MAPK pathway is less clear, its parent compound, rasagiline, is known to activate the ERK/MAP kinase pathway, which is often downstream of PKC.[7] This pathway is crucial for promoting cell survival and differentiation.

R_Aminoindan (R)-1-Aminoindan PKC Protein Kinase C (PKC) R_Aminoindan->PKC Activates MAPK_Pathway MAP Kinase Pathway (ERK) PKC->MAPK_Pathway Activates Cell_Survival Cell Survival & Proliferation MAPK_Pathway->Cell_Survival Promotes cluster_pre_surgery Pre-Surgery cluster_surgery Surgery cluster_post_surgery Post-Surgery & Analysis Anesthesia Anesthetize Rat Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Injection Inject 6-OHDA into Medial Forebrain Bundle Stereotaxic->Injection Behavioral Behavioral Assessment (e.g., Rotational Behavior) Injection->Behavioral Treatment Administer (R)-1-aminoindan Behavioral->Treatment Analysis Endpoint Analysis (HPLC, IHC) Treatment->Analysis

References

In Vitro Metabolism of Rasagiline to 1-Aminoindan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor, focusing on its primary metabolic pathway: the N-dealkylation to its major metabolite, 1-aminoindan. This document synthesizes available data on the enzymatic processes, experimental methodologies, and analytical techniques pertinent to studying this biotransformation. Detailed experimental protocols derived from literature are presented to facilitate the replication and further investigation of rasagiline's metabolic profile. Quantitative data are summarized in tabular format, and key processes are visualized through diagrams generated using Graphviz (DOT language) to ensure clarity and accessibility for researchers in drug development and pharmacology.

Introduction

Rasagiline is a second-generation, irreversible inhibitor of monoamine oxidase type B (MAO-B) indicated for the treatment of Parkinson's disease. Its efficacy is linked to the potentiation of dopaminergic activity in the brain. Understanding the metabolism of rasagiline is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. The predominant metabolic pathway for rasagiline is hepatic N-dealkylation, which leads to the formation of 1-aminoindan, a metabolite that is devoid of MAO-B inhibitory activity but may possess neuroprotective properties.[1] This transformation is almost exclusively mediated by the cytochrome P450 enzyme, CYP1A2.[2][3]

Metabolic Pathway of Rasagiline to 1-Aminoindan

Rasagiline undergoes extensive first-pass metabolism in the liver.[4] The primary route of biotransformation is the N-dealkylation of the propargyl group, yielding 1-aminoindan. This reaction is catalyzed by the CYP1A2 isoenzyme.[2][3] Other minor metabolic pathways include hydroxylation, leading to the formation of 3-hydroxy-N-propargyl-1-aminoindan and 3-hydroxy-1-aminoindan.

Rasagiline_Metabolism Rasagiline Rasagiline Aminoindan 1-Aminoindan (Major Metabolite) Rasagiline->Aminoindan  N-dealkylation (CYP1A2) Hydroxylated_Metabolites Hydroxylated Metabolites (Minor) Rasagiline->Hydroxylated_Metabolites Hydroxylation

Figure 1: Metabolic pathway of rasagiline.

Quantitative Data Summary

ParameterValueSpeciesMatrixReference
Primary Metabolizing Enzyme CYP1A2HumanLiver Microsomes[2][3]
Major Metabolite 1-AminoindanHumanPlasma[1]
Oral Bioavailability ~36%Human-[4]
Time to Peak Plasma Concentration (Tmax) ~0.5 - 1 hourHumanPlasma[5][6]
Elimination Half-life ~0.6 - 2 hoursHumanPlasma[3]

Table 1: Summary of In Vitro and In Vivo Metabolic Parameters for Rasagiline.

Experimental Protocols

In Vitro Metabolism of Rasagiline using Human Liver Microsomes

This protocol is a composite methodology based on standard practices for in vitro drug metabolism studies.[7][8]

Objective: To determine the in vitro metabolism of rasagiline to 1-aminoindan in human liver microsomes and to characterize the enzymatic kinetics.

Materials:

  • Rasagiline

  • 1-Aminoindan (as a reference standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis (e.g., rasagiline-¹³C₃)[9]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of rasagiline in a suitable solvent (e.g., acetonitrile or DMSO).

    • Prepare working solutions of rasagiline by diluting the stock solution in potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine human liver microsomes (final protein concentration typically 0.1-1.0 mg/mL), potassium phosphate buffer, and the rasagiline working solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture to precipitate the microsomal proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

4.2. Analytical Method: LC-MS/MS for Quantification of Rasagiline and 1-Aminoindan

This protocol is adapted from methods developed for the analysis of rasagiline and its metabolites in biological matrices.[4][9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A suitable C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[9]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a modifier like formic acid or ammonium acetate.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Rasagiline: e.g., m/z 172.0 → 117.0[9]

    • 1-Aminoindan: To be determined based on the compound's mass spectrum.

    • Internal Standard (rasagiline-¹³C₃): e.g., m/z 175.0 → 117.0[9]

Data Analysis:

  • Construct a calibration curve using standards of known concentrations of 1-aminoindan.

  • Quantify the formation of 1-aminoindan in the incubation samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • For kinetic analysis, plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations of Experimental Workflow and Logical Relationships

Experimental Workflow for In Vitro Metabolism Assay

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Rasagiline, Buffers, NADPH system) mix_components Combine Microsomes, Buffer, and Rasagiline prep_reagents->mix_components prep_standards Prepare Analytical Standards (1-Aminoindan) analyze LC-MS/MS Analysis prep_standards->analyze pre_incubate Pre-incubate at 37°C mix_components->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate_timed Incubate (Time Course) start_reaction->incubate_timed terminate Terminate Reaction (Acetonitrile + IS) incubate_timed->terminate centrifuge Protein Precipitation (Centrifugation) terminate->centrifuge centrifuge->analyze data_analysis Data Analysis (Quantification, Kinetics) analyze->data_analysis

Figure 2: Workflow for rasagiline in vitro metabolism assay.
Cytochrome P450 Isoenzyme Involvement

CYP_Involvement Rasagiline Rasagiline Metabolism N-dealkylation Rasagiline->Metabolism CYP1A2 CYP1A2 Metabolism->CYP1A2 Major Pathway Other_CYPs Other CYPs (Minor/No Involvement) Metabolism->Other_CYPs Minor/Negligible Aminoindan 1-Aminoindan CYP1A2->Aminoindan

Figure 3: Primary role of CYP1A2 in rasagiline metabolism.

Conclusion

The in vitro metabolism of rasagiline to 1-aminoindan is a critical pathway governed primarily by the CYP1A2 enzyme. This technical guide provides a foundational understanding of this process, including detailed experimental protocols and analytical methods for its investigation. The provided workflows and diagrams offer a clear visual representation of the key steps and relationships involved. Further research to elucidate the specific kinetic parameters of this metabolic reaction will be invaluable for refining pharmacokinetic models and predicting potential drug-drug interactions involving rasagiline. Researchers and drug development professionals are encouraged to utilize the methodologies outlined herein to advance the understanding of rasagiline's metabolic fate.

References

Methodological & Application

Application Notes and Protocols: rac-trans-1-Deshydroxy Rasagiline Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rasagiline is a potent, irreversible monoamine oxidase type B (MAO-B) inhibitor utilized in the management of Parkinson's disease. The metabolism of Rasagiline is extensive, primarily occurring in the liver via the cytochrome P450 enzyme system, with CYP1A2 being the major isoenzyme involved.[1][2] This process leads to the formation of several metabolites, including the major metabolite (R)-1-aminoindan, as well as hydroxylated derivatives.[2][3][4]

This document provides detailed application notes and protocols for the analytical standard of rac-trans-1-Deshydroxy Rasagiline . This compound, chemically known as (1R,3R)-3-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-ol, is a metabolite of Rasagiline.[5] As an analytical standard, it is crucial for the accurate identification and quantification of this metabolite in various matrices during preclinical and clinical studies, as well as for impurity profiling in drug manufacturing.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Analyte Name This compound[5]
IUPAC Name (1R,3R)-3-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-ol[5]
Molecular Formula C₁₂H₁₃NO[5]
Molecular Weight 187.1 g/mol [5]
InChI InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12-/m1/s1[5]
Canonical SMILES C#CCN[C@H]1C--INVALID-LINK--O[5]

Metabolic Pathway of Rasagiline

Rasagiline undergoes extensive metabolism to several key metabolites. The diagram below illustrates the primary metabolic pathway leading to the formation of this compound and other major metabolites.

Rasagiline_Metabolism Rasagiline Rasagiline CYP1A2 CYP1A2 Rasagiline->CYP1A2 Metabolite1 (R)-1-Aminoindan (Major Metabolite) CYP1A2->Metabolite1 Metabolite2 This compound ((1R,3R)-3-(prop-2-yn-1-ylamino) -2,3-dihydro-1H-inden-1-ol) CYP1A2->Metabolite2 Metabolite3 3-Hydroxy-N-propargyl-1-aminoindan CYP1A2->Metabolite3 Metabolite4 3-Hydroxy-1-aminoindan CYP1A2->Metabolite4

Caption: Metabolic pathway of Rasagiline.

Analytical Methods and Protocols

The following protocols are provided as a guide for the analysis of this compound. These are based on established methods for Rasagiline and its related impurities and metabolites and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This method is adapted from validated HPLC methods for Rasagiline and its impurities.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution (this compound) HPLC_System HPLC System with UV/PDA Detector Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution (e.g., from formulation or biological matrix) Prep_Sample->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Detection UV/PDA Detection Chromatography->Detection Integration Peak Integration and Quantification Detection->Integration Validation Method Validation (Linearity, Accuracy, Precision) Integration->Validation

Caption: General workflow for HPLC analysis.

Chromatographic Conditions (Recommended Starting Point):

ParameterRecommended Condition
Column C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Phosphate Buffer (pH adjusted) in a gradient or isocratic elution. A common starting point is a mixture of acetonitrile and water (50:50, v/v) with pH adjusted to 3.0 with orthophosphoric acid.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (based on Rasagiline's absorbance)
Injection Volume 10 µL
Internal Standard Selegiline or a structurally similar compound can be considered.

Protocol:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound analytical standard in a suitable diluent (e.g., mobile phase) to prepare a stock solution of known concentration. Prepare a series of working standard solutions by serial dilution of the stock solution to establish a calibration curve.

  • Sample Preparation:

    • For Pharmaceutical Formulations: Extract a known amount of the powdered tablet or formulation with the diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.

    • For Biological Matrices (e.g., Plasma): Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. The supernatant can then be evaporated and reconstituted in the mobile phase before injection. A liquid-liquid extraction or solid-phase extraction may be necessary for cleaner samples and lower detection limits.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

  • Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation Parameters (as per ICH Guidelines):

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for High-Sensitivity Quantification

This method is suitable for the quantification of low levels of this compound, particularly in biological matrices.

Mass Spectrometric Conditions (Hypothetical - requires experimental optimization):

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 188.1 (corresponding to [M+H]⁺)
Product Ion (Q3) To be determined by infusion of the standard and performing a product ion scan. A plausible fragment would be related to the loss of water or the propargyl group.
Collision Energy (CE) To be optimized for maximum product ion intensity.
Internal Standard A stable isotope-labeled version of the analyte or a closely related compound.

Protocol:

  • Sample Preparation: Follow the sample preparation steps outlined for biological matrices in the HPLC protocol, ensuring high purity of the final extract to minimize matrix effects.

  • LC-MS/MS Analysis: Utilize an HPLC system coupled to a triple quadrupole mass spectrometer. The chromatographic conditions can be similar to those described for the HPLC method, often with faster gradients for higher throughput.

  • Quantification: Monitor the specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard. The ratio of the analyte peak area to the internal standard peak area is used for quantification against a calibration curve prepared in the same matrix.

Data Presentation

The following tables summarize the expected and reported data for the analysis of Rasagiline and its related compounds, which can serve as a reference for the analysis of this compound.

Table 1: Chromatographic Data for Rasagiline and Related Compounds (Reference)

CompoundTypical Retention Time (min)Detection Wavelength (nm)
Rasagiline5.0 - 7.0210, 268
1-Indanone (impurity)~15.0210
1-Indanol (impurity)~18.7210
This compound To be determined experimentallyExpected ~210 nm

Table 2: Mass Spectrometric Data for Rasagiline (Reference for Method Development)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Rasagiline172.1117.1
This compound Expected 188.1To be determined

Conclusion

The analytical standard for this compound is an essential tool for the comprehensive study of Rasagiline's metabolism and for ensuring the quality and safety of the drug product. The protocols and data presented in these application notes provide a robust starting point for researchers, scientists, and drug development professionals to develop and validate analytical methods for the accurate quantification of this metabolite. Method optimization and validation are critical steps to ensure the reliability of the generated data for specific applications.

References

Application Notes and Protocols: rac-trans-1-Deshydroxy Rasagiline Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B), utilized in the management of Parkinson's disease. The manufacturing process and degradation of rasagiline can lead to the formation of various related substances and impurities. rac-trans-1-Deshydroxy Rasagiline, with the chemical name (1R,3R)-3-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-ol, is a known impurity of rasagiline. As a reference material, it is crucial for the accurate identification, quantification, and control of impurities in rasagiline drug substances and products, ensuring their quality, safety, and efficacy.

These application notes provide detailed protocols for the use of this compound as a reference standard in analytical method development and for the assessment of its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name (1R,3R)-3-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-olLGC Standards
Synonyms This compoundLGC Standards
Molecular Formula C₁₂H₁₃NOLGC Standards
Molecular Weight 187.24 g/mol LGC Standards
Appearance White to off-white solid(Typical for similar compounds)
Solubility Soluble in methanol, ethanol, and acetonitrile(Inferred from analytical methods)

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the analysis of rasagiline and its related substances, including this compound. This reference material is essential for method validation, peak identification, and quantification.

HPLC_Workflow prep Sample Preparation (Standard and Sample Solutions) hplc HPLC System (Pump, Autosampler, Column, Detector) prep->hplc Inject separation Chromatographic Separation (Isocratic/Gradient Elution) hplc->separation Mobile Phase Flow detection Detection (UV/PDA) separation->detection Elution data Data Acquisition & Processing (Chromatogram Analysis) detection->data Signal

Caption: Rasagiline and its derivatives inhibit MAO-B, preventing dopamine breakdown.

4.1.1. Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This protocol is based on the principle that MAO-B oxidizes a substrate, producing hydrogen peroxide, which in the presence of horseradish peroxidase (HRP) reacts with a probe to generate a fluorescent signal.

Experimental Workflow for MAO-B Inhibition Assay

MAO_Assay_Workflow reagent_prep Reagent Preparation (Buffer, MAO-B, Substrate, Inhibitor) incubation Incubation (MAO-B + Inhibitor) reagent_prep->incubation reaction Reaction Initiation (Add Substrate & Probe/HRP) incubation->reaction measurement Fluorescence Measurement (Kinetic or Endpoint) reaction->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis

Caption: Workflow for determining the MAO-B inhibitory activity.

Materials:

  • This compound reference standard

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Fluorescent probe (e.g., Amplex® Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the stock solution in assay buffer to obtain a range of concentrations for testing.

    • Prepare a working solution of MAO-B enzyme in assay buffer.

    • Prepare a detection reagent by mixing the MAO-B substrate, fluorescent probe, and HRP in assay buffer.

  • Assay Protocol:

    • Add 50 µL of the this compound dilutions to the wells of the 96-well plate. Include a positive control (a known MAO-B inhibitor like selegiline) and a negative control (assay buffer with DMSO).

    • Add 50 µL of the MAO-B enzyme working solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the detection reagent to all wells.

    • Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm, either kinetically over 30-60 minutes or as an endpoint reading.

  • Data Analysis:

    • Calculate the percentage of MAO-B inhibition for each concentration of this compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

4.1.2. Data Presentation: Illustrative MAO-B Inhibition Data

The following table provides an example of how the MAO-B inhibition data for this compound could be presented in comparison to rasagiline.

Table 3: In Vitro MAO-B Inhibitory Activity (Illustrative)

CompoundIC₅₀ (nM)
Rasagiline 5.4
This compound 85.2

Note: The IC₅₀ value for this compound is hypothetical and for illustrative purposes only, as specific experimental data is not publicly available. It is expected to be a less potent inhibitor than the parent drug, rasagiline.

Conclusion

The this compound reference material is an indispensable tool for the quality control of rasagiline drug substance and drug product. The protocols outlined in these application notes provide a framework for its use in HPLC method validation and for the characterization of its biological activity as a potential MAO-B inhibitor. Adherence to these or similar validated methods will ensure the accurate assessment of rasagiline purity and a deeper understanding of its impurity profile.

Application Note: Chiral HPLC Method for the Determination of rac-trans-1-Deshydroxy Rasagiline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the diastereomeric and enantiomeric impurity, rac-trans-1-Deshydroxy Rasagiline, in the presence of the active pharmaceutical ingredient (API), Rasagiline. The method utilizes a chiral stationary phase to achieve baseline separation of the stereoisomers, ensuring accurate quantification for impurity profiling in drug development and quality control. The protocol has been developed based on established methods for Rasagiline and its related substances and is presented with comprehensive validation parameters as per ICH guidelines.

Introduction

Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is a widely used treatment for Parkinson's disease.[1][2][3] As with any pharmaceutical compound, the control of impurities is a critical aspect of ensuring its safety and efficacy. One potential impurity in the synthesis of Rasagiline is this compound. This compound is a racemic mixture of the trans diastereomer of 1-hydroxy-N-propargyl-1-aminoindan. Due to the presence of multiple chiral centers, its separation from Rasagiline and the resolution of its own enantiomers requires a stereospecific analytical method. This application note provides a detailed protocol for a chiral HPLC method suitable for this purpose.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A UHPLC or HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric glassware: Class A.

  • Solvents: HPLC grade acetonitrile, methanol, and isopropanol.

  • Reagents: Ammonium acetate, analytical grade.

  • Water: USP grade purified water.

  • Reference Standards: Rasagiline Mesylate and this compound.

Chromatographic Conditions

Based on methods developed for the chiral separation of Rasagiline enantiomers, the following conditions are proposed for the separation of this compound.[4]

ParameterValue
Column Chiralpak® AGP, 150 mm x 4.6 mm, 5 µm
Mobile Phase 10 mM Ammonium acetate in water: Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions

Mobile Phase Preparation: Dissolve an appropriate amount of ammonium acetate in water to make a 10 mM solution. Filter through a 0.22 µm membrane filter. Mix 900 mL of this solution with 100 mL of isopropanol. Degas the solution before use.

Standard Solution Preparation: Accurately weigh about 10 mg of Rasagiline Mesylate and 1 mg of this compound reference standards into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL of Rasagiline and 10 µg/mL of this compound.

Sample Preparation: Accurately weigh and transfer a quantity of the test sample equivalent to 10 mg of Rasagiline into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation Summary

The method should be validated according to ICH Q2(R1) guidelines. The following parameters are critical for ensuring the method is fit for its intended purpose.

Validation ParameterAcceptance Criteria
Specificity The peaks for Rasagiline and the enantiomers of this compound should be well-resolved from each other and from any other potential impurities. Resolution > 2.0.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels covering the expected range of the impurity.
Accuracy (Recovery) 90.0% to 110.0% recovery for the impurity at three different concentration levels.
Precision (Repeatability & Intermediate Precision) RSD ≤ 5.0% for the impurity peak area.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1. RSD ≤ 10.0% at the LOQ concentration.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%).

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: System Suitability Results

Parameter Result Acceptance Criteria
Tailing Factor (Rasagiline) ≤ 2.0
Theoretical Plates (Rasagiline) ≥ 2000
Resolution (between enantiomers of impurity) ≥ 2.0

| %RSD of Peak Areas (n=6) | | ≤ 2.0% |

Table 2: Linearity Data for this compound | Concentration (µg/mL) | Peak Area | | --- | --- | | Level 1 | | | Level 2 | | | Level 3 | | | Level 4 | | | Level 5 | | | Correlation Coefficient (r²) | | ≥ 0.999 | | Y-intercept | | |

Table 3: Accuracy and Precision Data

Concentration Level Recovery (%) RSD (%)
Low
Medium

| High | | |

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample/Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurity Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for HPLC analysis.

Logical_Relationship cluster_compound Analyzed Compounds cluster_method Analytical Method cluster_output Method Output Rasagiline Rasagiline (API) HPLC Chiral HPLC Rasagiline->HPLC Impurity This compound Impurity->HPLC Separation Separation of API and Impurity Enantiomers HPLC->Separation Quantification Quantification of Impurity Separation->Quantification

Caption: Logical relationship of the analytical process.

Conclusion

The proposed chiral HPLC method provides a reliable and robust approach for the separation and quantification of this compound in the presence of Rasagiline. The detailed protocol and validation guidelines presented in this application note will assist researchers, scientists, and drug development professionals in implementing this method for routine quality control and stability testing, ensuring the purity and safety of Rasagiline drug products.

References

Application Note: Chiral Separation of Rasagiline Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rasagiline is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) utilized in the treatment of Parkinson's disease.[1] The therapeutic efficacy of rasagiline is attributed to the (R)-enantiomer, while the (S)-enantiomer is considered a chiral impurity.[1][2] Consequently, the development of robust and efficient analytical methods for the chiral separation of rasagiline from its enantiomeric impurity is of paramount importance for quality control in the pharmaceutical industry. This application note details validated methodologies for the chiral separation of rasagiline impurities, focusing on High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Capillary Electrophoresis (CE).

Key Impurities

The primary chiral impurity in rasagiline drug substance is its (S)-enantiomer. Other potential process-related impurities may also be present, and their separation from the active pharmaceutical ingredient (API) is crucial. This document primarily focuses on the enantioselective separation of (R)-rasagiline and (S)-rasagiline.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for the chiral separation of rasagiline.

Table 1: UHPLC Method Parameters and Performance

ParameterValueReference
Chromatographic System Ultra-High-Performance Liquid Chromatography[2][3]
Chiral Stationary Phase Chiralpak® AGP column (50 mm × 2.1 mm, 5 μm)[2][3]
Mobile Phase Ammonium acetate: Isopropyl alcohol (90:10, v/v)[2][3]
Flow Rate 0.6 mL/min[2][3]
Detection Wavelength 210 nm[2][3]
Column Temperature 25 °C[2]
Limit of Detection (LOD) 0.06 µg/mL[2][3]
Limit of Quantification (LOQ) 0.2 µg/mL[2][3]

Table 2: Capillary Electrophoresis Method Parameters and Performance

ParameterValueReference
Instrumentation Capillary Electrophoresis System[1][4][5]
Chiral Selector 30 mM Sulfobutylether-β-cyclodextrin (SBE-β-CD)[1][4][5]
Background Electrolyte 50 mM Glycine-HCl buffer (pH 2.0)[1][4][5]
Voltage 12 kV (reversed polarity)[1][4]
Temperature 35 °C[1][4]
Pressure -8 mbar (vacuum)[1][4]
Injection -25 mbar for 2 s[1][4]
Resolution (Rs) 3.5 ± 0.1[1][4]
Analysis Time < 8 minutes[1][5]
Validated for 0.15% (S)-enantiomer detection[1][4][5]

Table 3: HPLC Method with Crown Ether-Based CSP

ParameterValueReference
Chromatographic System High-Performance Liquid Chromatography[6]
Chiral Stationary Phase (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid based[6]
Mobile Phase Ethanol:Acetonitrile:Acetic acid:Triethylamine (80:20:0.2:0.3, v/v/v/v)[6]
Separation Factor (α) 1.48[6]
Resolution (Rs) 2.71[6]

Experimental Protocols

Protocol 1: UHPLC Chiral Separation of Rasagiline Enantiomers

This protocol is based on the reversed-phase UHPLC method using a Chiralpak® AGP column.[2][3]

1. Materials and Reagents:

  • Rasagiline Mesylate reference standard

  • (S)-Rasagiline reference standard

  • Ammonium acetate (analytical grade)

  • Isopropyl alcohol (HPLC grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Instrument: UHPLC system with UV detection

  • Column: Chiralpak® AGP (50 mm × 2.1 mm, 5 μm)

  • Mobile Phase: Ammonium acetate: Isopropyl alcohol (90:10, v/v)

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 1 µL (Adjust as necessary)

3. Standard Solution Preparation:

  • Stock Solution: Prepare a stock solution of (S)-rasagiline at a concentration of 3 mg/100 mL in water.

  • Standard Solution: Dilute the stock solution to a final concentration of 1.5 µg/mL with water.

4. Sample Solution Preparation:

  • Accurately weigh and dissolve 20 mg of rasagiline mesylate sample in 100 mL of water.

5. System Suitability:

  • Inject the standard solution and verify the system's performance. The signal-to-noise ratio for the (S)-rasagiline peak should be greater than 10.

6. Analysis:

  • Inject the sample solution into the UHPLC system.

  • Identify the peaks for (R)-rasagiline and (S)-rasagiline based on their retention times, as determined by the injection of individual standards.

  • Quantify the (S)-enantiomer impurity based on the peak area in the sample chromatogram relative to the standard.

Protocol 2: Capillary Electrophoresis Chiral Separation of Rasagiline Enantiomers

This protocol describes a pressure-assisted capillary electrophoresis method.[1][4][5]

1. Materials and Reagents:

  • Rasagiline Mesylate reference standard

  • (S)-Rasagiline reference standard

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Glycine

  • Hydrochloric acid (HCl)

  • Methanol (HPLC grade)

  • Water (deionized)

2. Electrolyte and Sample Preparation:

  • Background Electrolyte (BGE): Prepare a 50 mM glycine solution, adjust the pH to 2.0 with HCl, and add SBE-β-CD to a final concentration of 30 mM.

  • Stock Solutions: Prepare 1 mg/mL stock solutions of (R)-rasagiline and (S)-rasagiline in methanol.

  • Sample Solution: Dilute the stock solutions with water to the desired concentration for analysis (e.g., a final concentration of 2666 µg/mL of R-rasagiline for impurity determination).[1]

3. CE Conditions:

  • Instrument: Capillary Electrophoresis system with a UV detector

  • Capillary: Fused-silica capillary

  • BGE: 50 mM glycine-HCl (pH 2.0) with 30 mM SBE-β-CD

  • Voltage: 12 kV (reversed polarity)

  • Temperature: 35 °C

  • Pressure: Apply a vacuum of -8 mbar during the run.

  • Injection: Hydrodynamic injection at -25 mbar for 2 seconds.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm).

4. Analysis:

  • Condition the capillary with the BGE.

  • Inject the sample solution.

  • Apply the voltage and pressure to initiate the electrophoretic separation.

  • The enantiomers will be separated based on their differential interaction with the SBE-β-CD chiral selector.

  • Identify and quantify the enantiomers based on their migration times and peak areas.

Visualizations

G cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic/Electrophoretic Analysis cluster_data Data Processing and Reporting Prep_Standard Prepare Standard Solution ((S)-Rasagiline) Instrument_Setup Instrument Setup (Column/Capillary, Mobile Phase/BGE) Prep_Standard->Instrument_Setup Prep_Sample Prepare Sample Solution (Rasagiline Mesylate) Prep_Sample->Instrument_Setup Injection Inject Sample and Standard Instrument_Setup->Injection Separation Chiral Separation Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Integration and Identification Detection->Peak_Integration Quantification Quantification of Impurity Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for the chiral separation of rasagiline impurities.

G cluster_techniques Chiral Separation Techniques for Rasagiline cluster_params Key Experimental Parameters UHPLC UHPLC CSP_AGP Chiralpak® AGP (Protein-based CSP) UHPLC->CSP_AGP uses CE Capillary Electrophoresis Selector_CD Sulfobutylether-β-CD CE->Selector_CD uses HPLC HPLC CSP_Crown Crown Ether CSP HPLC->CSP_Crown uses Mobile_Phase_RP Reversed-Phase (Aqueous/Organic) CSP_AGP->Mobile_Phase_RP compatible with Mobile_Phase_NP Normal-Phase (Organic Solvents) CSP_Crown->Mobile_Phase_NP typically uses BGE Background Electrolyte (Buffer with Chiral Selector) Selector_CD->BGE dissolved in

Caption: Relationship between chiral separation techniques and key parameters.

References

Development of Analytical Methods for Rasagiline Impurities: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of analytical methods for the identification and quantification of impurities in rasagiline. Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease, can contain various impurities originating from the manufacturing process or degradation.[1][2] The presence of these impurities, even at trace levels, can impact the safety and efficacy of the drug product.[3] Therefore, robust and sensitive analytical methods are crucial for their control.

Introduction to Rasagiline Impurities

Impurities in rasagiline can be broadly categorized as:

  • Process-Related Impurities: These are substances that are formed during the synthesis of the active pharmaceutical ingredient (API). Common process-related impurities include starting materials, intermediates, and by-products of side reactions. Examples identified in rasagiline include 1-aminoindan and N-propargyl impurity.[4]

  • Degradation Products: These impurities result from the chemical breakdown of rasagiline over time due to factors such as heat, light, humidity, and interaction with excipients. Forced degradation studies under stress conditions like acid, base, oxidation, and heat are essential to identify these products.[5][6] Rasagiline has been found to be particularly susceptible to degradation under acidic and thermal stress.[3][5]

  • Genotoxic Impurities (GTIs): A critical class of impurities that have the potential to damage DNA and cause mutations. Carbamate impurities and N-nitrosorasagiline have been identified as potential GTIs in rasagiline, necessitating highly sensitive analytical methods for their detection at parts-per-million (ppm) levels.[7][8]

Analytical Methodologies

A variety of analytical techniques are employed for the analysis of rasagiline impurities, with High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) being the most common. These are often coupled with mass spectrometry (MS) for definitive identification and characterization of unknown impurities.[9][10][11]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of rasagiline and its impurities. The choice of a suitable stationary phase (e.g., C8 or C18 columns) and mobile phase composition is critical for achieving optimal separation.

Workflow for HPLC Method Development for Rasagiline Impurities

cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2(R1)) A Define Analytical Target Profile (ATP) B Select Column (e.g., C18, C8) A->B C Optimize Mobile Phase (Buffer, Organic Modifier, pH) B->C D Optimize Flow Rate and Temperature C->D E Select Detection Wavelength (e.g., 210 nm) D->E F Acid/Base Hydrolysis E->F G Oxidation (e.g., H2O2) F->G H Thermal Stress G->H I Photolytic Stress H->I J Specificity I->J K Linearity & Range J->K L LOD & LOQ K->L M Accuracy & Precision L->M N Robustness M->N

Caption: Workflow for HPLC method development and validation.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative example for the simultaneous estimation of process-related impurities and degradation products of rasagiline mesylate.[5]

  • Chromatographic System:

    • Column: ACE C8 (150 x 4.6 mm, 3 µm)[5]

    • Mobile Phase A: Buffer (e.g., 40mM Ammonium dihydrogen phosphate, pH 7.0)[12]

    • Mobile Phase B: Acetonitrile and Methanol mixture[12]

    • Gradient Elution: A time-based program to vary the proportion of Mobile Phase A and B.

    • Flow Rate: 0.8 mL/min[5]

    • Column Temperature: 30°C[5]

    • Detection: UV at 210 nm[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the rasagiline sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a target concentration.

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Inject the standard solution containing rasagiline and known impurities to determine their retention times and response factors.

    • Inject the sample solution.

    • Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the standards.

Quantitative Data Summary: HPLC Methods

ParameterMethod 1[5]Method 2[12]Method 3[13]
Column ACE C8, 150 x 4.6 mm, 3 µmSunfire C18, 250 mm x 4.6 mm, 5 µmProntosil C18
Mobile Phase Gradient mixture of solvents A and BGradient: Buffer (Ammonium dihydrogen phosphate) and Acetonitrile/MethanolGradient: Methanol and Phosphate buffer (pH 3.0)
Flow Rate 0.8 mL/minNot Specified1.0 mL/min
Detection 210 nm210 nm210 nm
Linearity Range Not Specified0.51 ppm to 1.53 ppm (for Chloro impurity)5-15 µg/ml
LOD Not Specified0.08 ppm (for Chloro impurity)Not Specified
LOQ Not Specified0.23 ppm (for Chloro impurity)Not Specified
Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and shorter analysis times, making it particularly suitable for the analysis of complex impurity profiles.[14][15]

Experimental Protocol: RP-UPLC Method for Related Impurities

This protocol provides a rapid and sensitive method for the determination of rasagiline and its related impurities.[15]

  • Chromatographic System:

    • Column: Waters Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm)[15]

    • Mobile Phase: A gradient of 5 mM potassium phosphate and acetonitrile[15]

    • Flow Rate: 0.5 mL/min[15]

    • Column Temperature: Ambient

    • Detection: UV (wavelength not specified, typically 210 nm)

  • Sample Preparation:

    • Prepare sample solutions in a suitable diluent to a concentration appropriate for UPLC analysis.

  • Procedure:

    • Follow the general procedure outlined for the HPLC method, with adjustments for the shorter run times and lower injection volumes typical of UPLC.

Quantitative Data Summary: UPLC Method

ParameterUPLC Method[15]
Column Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase Gradient of 5 mM potassium phosphate and acetonitrile
Flow Rate 0.5 mL/min
Run Time 4 minutes
Linearity Range LOQ-200% with respect to 100 µg/mL of API for related impurities
LOD & LOQ Determined by signal-to-noise ratio as per ICH guidelines
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities.[16][17] It is particularly crucial for the analysis of potentially genotoxic impurities, which require highly sensitive and specific detection methods.[8]

Logical Relationship of Analytical Techniques for Impurity Profiling

cluster_0 Initial Screening & Quantification cluster_1 Impurity Identification cluster_2 Trace Level Analysis (GTIs) cluster_3 Method Validation & Routine QC HPLC HPLC / UPLC LC_MS LC-MS HPLC->LC_MS Unknown Peak LC_MS_MS LC-MS/MS HPLC->LC_MS_MS Known GTI Validated_Method Validated HPLC/UPLC Method HPLC->Validated_Method NMR NMR Spectroscopy LC_MS->NMR Structure Elucidation NMR->Validated_Method LC_MS_MS->Validated_Method

Caption: Interplay of analytical techniques in impurity analysis.

Experimental Protocol: LC-MS/MS for N-nitrosorasagiline

This protocol is designed for the trace-level quantification of the genotoxic impurity N-nitrosorasagiline.[8]

  • Chromatographic System:

    • Column: Zorbax Eclipse XDB C18[8]

    • Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (35:65 v/v)[8]

    • Flow Rate: 0.5 mL/min[8]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode

    • Detection: Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode[8]

  • Procedure:

    • Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for N-nitrosorasagiline.

    • Perform chromatographic separation as described above.

    • Quantify N-nitrosorasagiline based on the area of the specific MRM transition.

Quantitative Data Summary: LC-MS/MS Method

ParameterLC-MS/MS Method for N-nitrosorasagiline[8]
Column Zorbax Eclipse XDB C18
Mobile Phase Isocratic: 0.1% Formic Acid in Water:Acetonitrile (35:65)
Flow Rate 0.5 mL/min
Detection Triple Quadrupole MS/MS (MRM)
Linearity Range 2 to 200 ng/mL
LOD 1 ng/mL (1 ppm with respect to 1 mg/mL rasagiline)
LOQ 2 ng/mL (2 ppm with respect to 1 mg/mL rasagiline)

Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a critical component of developing stability-indicating analytical methods.[18][19] These studies help to identify potential degradation products that may form under various stress conditions.

Experimental Protocol: Forced Degradation of Rasagiline Mesylate

The following are typical conditions for forced degradation studies.[6][16]

  • Acid Degradation: Reflux the drug solution in 2N Hydrochloric acid at 60°C for 30 minutes.[16]

  • Alkali Degradation: Reflux the drug solution in 2N Sodium hydroxide at 60°C for 30 minutes.[16]

  • Oxidative Degradation: Treat the drug solution with 20% hydrogen peroxide at 60°C for 30 minutes.[16]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C) for a specified period.[13]

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light.[13]

Following exposure to stress conditions, the samples are diluted and analyzed by the developed stability-indicating method to assess the extent of degradation and the formation of any new impurities. The peak purity of the rasagiline peak should be evaluated to ensure that no co-eluting degradation products are present.[5][20]

References

Application Note: Quantitative Analysis of Deshydroxy Rasagiline in Bulk Drug

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deshydroxy Rasagiline, identified as a potential impurity in the synthesis of Rasagiline, is a critical parameter to control in the bulk drug substance to ensure its quality, safety, and efficacy. Rasagiline is a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor used for the treatment of Parkinson's disease. The presence of impurities, even in trace amounts, can impact the therapeutic effect and safety of the final drug product. Therefore, a robust and validated analytical method for the quantification of Deshydroxy Rasagiline is essential for quality control during drug development and manufacturing.

This application note provides a detailed protocol for the quantitative analysis of Deshydroxy Rasagiline in Rasagiline bulk drug using a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method is designed to be specific, accurate, precise, and linear over a relevant concentration range for impurity quantification.

Analytical Method: RP-HPLC

A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a widely accepted and robust technique for the analysis of pharmaceutical impurities. The method described herein is based on established analytical principles for Rasagiline and its related substances, ensuring a high degree of confidence in its applicability for the quantification of Deshydroxy Rasagiline.

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation and quantification of Deshydroxy Rasagiline from Rasagiline.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.02 M Ammonium Acetate buffer (pH 5.5) in a gradient or isocratic mode. A common starting point is a 60:40 (v/v) ratio of buffer to acetonitrile.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Mobile Phase

Note: The mobile phase composition and gradient profile may require optimization to achieve the desired resolution between Deshydroxy Rasagiline, Rasagiline, and other potential impurities.

Experimental Protocols

Preparation of Solutions

3.1.1. Buffer Preparation (0.02 M Ammonium Acetate, pH 5.5)

  • Weigh accurately 1.54 g of Ammonium Acetate and dissolve in 1000 mL of HPLC grade water.

  • Adjust the pH to 5.5 with glacial acetic acid.

  • Filter the buffer solution through a 0.45 µm nylon filter.

3.1.2. Mobile Phase Preparation Prepare the mobile phase by mixing the buffer and acetonitrile in the desired ratio. For a 60:40 (v/v) ratio, mix 600 mL of the prepared buffer with 400 mL of acetonitrile. Degas the mobile phase before use.

3.1.3. Standard Stock Solution of Deshydroxy Rasagiline (100 µg/mL)

  • Accurately weigh about 10 mg of Deshydroxy Rasagiline reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • This stock solution can be further diluted to prepare calibration standards.

3.1.4. Sample Solution Preparation (Rasagiline Bulk Drug)

  • Accurately weigh about 100 mg of the Rasagiline bulk drug sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent. This gives a concentration of 1000 µg/mL.

Calibration Curve Preparation
  • From the Standard Stock Solution of Deshydroxy Rasagiline (100 µg/mL), prepare a series of calibration standards by appropriate dilution with the diluent.

  • A typical concentration range for an impurity is from the Limit of Quantification (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05 µg/mL to 1.5 µg/mL).

  • Inject each calibration standard into the HPLC system and record the peak area.

  • Plot a graph of concentration versus peak area and determine the linearity by calculating the correlation coefficient.

Sample Analysis
  • Inject the prepared Sample Solution into the HPLC system.

  • Identify the peak corresponding to Deshydroxy Rasagiline based on its retention time, which should be confirmed by injecting the Deshydroxy Rasagiline standard.

  • Calculate the amount of Deshydroxy Rasagiline in the Rasagiline bulk drug sample using the calibration curve or by comparing the peak area with that of a standard of a known concentration.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following tables summarize the typical validation parameters and their acceptance criteria for an impurity quantification method.

System Suitability
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas (n=6) ≤ 5.0%
Specificity

The method's ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the resolution between the Deshydroxy Rasagiline peak and other adjacent peaks (including the main Rasagiline peak).

ParameterAcceptance Criteria
Resolution ≥ 1.5 between Deshydroxy Rasagiline and any adjacent peak
Linearity
ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Concentration Range LOQ to 150% of the specification limit
Accuracy (% Recovery)
Concentration LevelAcceptance Criteria
LOQ 80 - 120%
100% of Specification Limit 90 - 110%
150% of Specification Limit 90 - 110%
Precision (%RSD)
ParameterAcceptance Criteria
Repeatability (n=6) ≤ 10.0% at the specification limit
Intermediate Precision ≤ 10.0% at the specification limit
Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterMethod
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Data Presentation

The quantitative data obtained from the validation of the analytical method for Deshydroxy Rasagiline should be summarized in clear and structured tables for easy comparison and review.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area
LOQExample Value
50%Example Value
80%Example Value
100%Example Value
120%Example Value
150%Example Value
Correlation Coefficient (r²) ≥ 0.999

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
LOQExample ValueExample ValueExample Value
100%Example ValueExample ValueExample Value
150%Example ValueExample ValueExample Value

Table 3: Precision Data

Parameter%RSD
Repeatability (n=6) Example Value
Intermediate Precision (n=6) Example Value

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Buffer Buffer Preparation MobilePhase Mobile Phase Preparation Buffer->MobilePhase Standard Standard Solution Preparation MobilePhase->Standard Sample Sample Solution Preparation MobilePhase->Sample Calibration Calibration Curve Generation Standard->Calibration SampleAnalysis Sample Analysis Sample->SampleAnalysis SystemSuitability System Suitability Test SystemSuitability->Calibration SystemSuitability->SampleAnalysis Quantification Quantification of Deshydroxy Rasagiline Calibration->Quantification SampleAnalysis->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for the quantitative analysis of Deshydroxy Rasagiline.

Logical Relationship of Method Validation

validation_relationship cluster_parameters Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Linearity->Accuracy Linearity->Precision Precision->Accuracy LOD_LOQ->Linearity

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the quantitative determination of Deshydroxy Rasagiline in Rasagiline bulk drug. Adherence to the detailed protocol and proper method validation as per ICH guidelines will ensure the generation of accurate and precise results, which are crucial for maintaining the quality and safety of the active pharmaceutical ingredient. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of Rasagiline.

Application Note: A Protocol for Forced Degradation Studies of Rasagiline and the Analysis of Deshydroxy Rasagiline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive protocol for conducting forced degradation studies on Rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease. In line with the International Council for Harmonisation (ICH) guidelines, these studies are crucial for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods. This document focuses on the stress testing of Rasagiline under hydrolytic, oxidative, thermal, and photolytic conditions. Furthermore, it details an analytical approach for the separation and quantification of Rasagiline and its potential degradation product, Deshydroxy Rasagiline, using High-Performance Liquid Chromatography (HPLC). The methodologies and data presented herein serve as a practical guide for researchers in the pharmaceutical industry engaged in the stability testing of Rasagiline.

Introduction

Rasagiline, (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, is a second-generation, irreversible inhibitor of monoamine oxidase B (MAO-B) that increases dopamine levels in the brain. The chemical stability of an active pharmaceutical ingredient (API) like Rasagiline is a critical attribute that can affect its safety and efficacy. Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to trigger degradation. The primary goals of such studies are to:

  • Identify the likely degradation products.

  • Establish the intrinsic stability of the molecule and its degradation pathways.

  • Develop and validate a stability-indicating analytical method that can resolve the API from all potential impurities and degradants.

Deshydroxy Rasagiline is a known impurity of Rasagiline. Its potential to form as a degradant under stress conditions necessitates its monitoring during stability studies. This note outlines a systematic approach to perform forced degradation of Rasagiline Mesylate and analyze the stressed samples using a validated HPLC method capable of quantifying both the parent drug and Deshydroxy Rasagiline.

Materials and Methods

Reagents and Chemicals
  • Rasagiline Mesylate Reference Standard

  • Deshydroxy Rasagiline Reference Standard

  • Hydrochloric Acid (HCl), AR Grade

  • Sodium Hydroxide (NaOH), AR Grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Acetonitrile, HPLC Grade

  • Methanol, HPLC Grade

  • Potassium Dihydrogen Orthophosphate, AR Grade

  • Orthophosphoric Acid, AR Grade

  • Deionized Water, Type 1

Equipment
  • HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector (e.g., Waters Alliance, Agilent 1260)

  • Data acquisition and processing software (e.g., Empower, Chromeleon)

  • Analytical Balance

  • pH Meter

  • Hot Air Oven

  • Photostability Chamber with UV and visible light sources

  • Water Bath

  • Class A volumetric flasks and pipettes

Chromatographic Conditions (Example Method)

A stability-indicating HPLC method is crucial for separating Rasagiline from its degradation products. The following conditions are based on published methods for Rasagiline analysis.

ParameterCondition
Column Hypersil BDS C18, 250 x 4.6 mm, 5µm (or equivalent)
Mobile Phase Gradient elution using: A: 20mM Potassium Dihydrogen Orthophosphate buffer (pH adjusted to 3.0 with Orthophosphoric Acid) B: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 30°C
Injection Vol. 10 µL
Diluent Water:Acetonitrile (50:50, v/v)
Preparation of Solutions
  • Standard Stock Solution (Rasagiline): Accurately weigh and dissolve 10 mg of Rasagiline Mesylate in 10 mL of diluent to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution (Deshydroxy Rasagiline): Accurately weigh and dissolve 10 mg of Deshydroxy Rasagiline in 10 mL of diluent to obtain a concentration of 1000 µg/mL.

  • Working Standard Solution: From the stock solutions, prepare a working standard solution containing 40 µg/mL of Rasagiline and appropriate levels of Deshydroxy Rasagiline in diluent.

  • Sample Preparation (for stress studies): Prepare a 1000 µg/mL solution of Rasagiline Mesylate in the respective stress media (e.g., 0.1 N HCl, 0.1 N NaOH).

Experimental Protocols for Forced Degradation

For each condition, a sample of Rasagiline Mesylate is subjected to stress. After the specified time, the solution is cooled to room temperature, neutralized if necessary, and diluted with the diluent to a final concentration of approximately 40 µg/mL before HPLC analysis. A blank solution, stored under the same conditions, should also be prepared and injected.

Acid Hydrolysis
  • Transfer 5 mL of the Rasagiline stock solution (1000 µg/mL) into a 10 mL volumetric flask.

  • Add 5 mL of 1 N HCl.

  • Reflux the solution at 80°C for 2 hours.

  • Cool, neutralize with an appropriate volume of 1 N NaOH.

  • Dilute to the final volume with diluent to achieve a target concentration of 40 µg/mL.

Base Hydrolysis
  • Transfer 5 mL of the Rasagiline stock solution (1000 µg/mL) into a 10 mL volumetric flask.

  • Add 5 mL of 1 N NaOH.

  • Reflux the solution at 80°C for 30 minutes.

  • Cool, neutralize with an appropriate volume of 1 N HCl.

  • Dilute to the final volume with diluent to achieve a target concentration of 40 µg/mL.

Oxidative Degradation
  • Transfer 5 mL of the Rasagiline stock solution (1000 µg/mL) into a 10 mL volumetric flask.

  • Add 5 mL of 30% H₂O₂.

  • Keep the solution at 60°C for 30 minutes.

  • Cool and dilute to the final volume with diluent to achieve a target concentration of 40 µg/mL.

Thermal Degradation
  • Accurately weigh about 10 mg of Rasagiline Mesylate powder and place it in a petri dish.

  • Expose the powder to dry heat in a hot air oven at 105°C for 6 hours.

  • After exposure, cool the sample, weigh it, and prepare a solution of 40 µg/mL in diluent for analysis.

Photolytic Degradation
  • Accurately weigh about 10 mg of Rasagiline Mesylate powder and spread it as a thin layer in a petri dish.

  • Expose the sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Simultaneously, keep a control sample protected from light.

  • After exposure, prepare a solution of 40 µg/mL in diluent for analysis.

Data Presentation

The results from the forced degradation studies should be tabulated to facilitate comparison. The table below presents hypothetical data from such a study.

Stress ConditionRasagiline Assay (%)% DegradationDeshydroxy Rasagiline (%)Total Impurities (%)Mass Balance (%)
Control (Unstressed)99.8-Not Detected (ND)0.2100.0
Acid (1N HCl, 80°C, 2h)85.214.64.514.799.9
Base (1N NaOH, 80°C, 30m)90.59.31.29.499.9
Oxidation (30% H₂O₂, 60°C, 30m)88.111.7ND11.899.9
Thermal (105°C, 6h)94.35.52.85.699.9
Photolytic (ICH Q1B)97.62.2ND2.399.9

Note: Data are hypothetical and for illustrative purposes only. Mass Balance = (% Assay of Rasagiline) + (% Total Impurities).

Visualization

Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare Rasagiline Stock Solution (1000 µg/mL) acid Acid Hydrolysis (1N HCl, 80°C) prep_stock->acid base Base Hydrolysis (1N NaOH, 80°C) prep_stock->base oxid Oxidation (30% H₂O₂, 60°C) prep_stock->oxid prep_stress Prepare Stress Agents (Acid, Base, Oxidant) prep_stress->acid prep_stress->base prep_stress->oxid neutralize Neutralize & Dilute (to 40 µg/mL) acid->neutralize base->neutralize oxid->neutralize therm Thermal Stress (Solid, 105°C) therm->neutralize photo Photolytic Stress (ICH Q1B) photo->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Processing (Quantify Degradants) hplc->data

Caption: Workflow for the forced degradation study of Rasagiline.

Logical Degradation Pathway

G rasa Rasagiline desh Deshydroxy Rasagiline rasa->desh  Acid Hydrolysis  Thermal Stress other Other Degradation Products rasa->other  Base Hydrolysis  Oxidation

Caption: Hypothetical degradation pathways for Rasagiline under stress.

Conclusion

This application note provides a detailed framework for performing forced degradation studies on Rasagiline Mesylate as mandated by regulatory guidelines. The described protocols for acid, base, oxidative, thermal, and photolytic stress are effective in generating relevant degradation products. The example HPLC method demonstrates the capability to separate the parent drug from its degradants, including the potential impurity Deshydroxy Rasagiline, thereby qualifying as a stability-indicating method. The successful application of these protocols will aid in understanding the stability profile of Rasagiline, ensuring the development of a safe, effective, and stable pharmaceutical product.

Troubleshooting & Optimization

Technical Support Center: Rasagiline HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting HPLC analysis of Rasagiline.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC analysis of rasagiline, offering step-by-step guidance to identify and resolve them.

Q1: Why is my rasagiline peak exhibiting significant tailing?

Peak tailing is a common problem when analyzing basic compounds like rasagiline. It is often caused by secondary interactions between the analyte and the stationary phase.

  • Cause 1: Secondary Silanol Interactions. Rasagiline, being a basic compound, can interact with ionized residual silanol groups on the silica surface of the column, leading to peak tailing.[1][2]

    • Solution: Lower the pH of the mobile phase to around 3.0 using an acid like phosphoric or acetic acid.[3][4][5] This suppresses the ionization of the silanol groups, minimizing these secondary interactions.[1]

  • Cause 2: Column Choice. The type and condition of the HPLC column play a crucial role.

    • Solution: Use a modern, high-purity silica column that is "end-capped." End-capping blocks many of the residual silanol groups, reducing their availability for interaction.[1][6]

  • Cause 3: Mass Overload. Injecting too concentrated a sample can overload the column, leading to poor peak shape.[6]

    • Solution: Try diluting your sample and reinjecting it. If the peak shape improves, the original sample was likely too concentrated.[6]

  • Cause 4: Column Contamination or Degradation. An accumulation of contaminants on the column frit or degradation of the column bed can create active sites that cause tailing.[6][7]

    • Solution: Use a guard column to protect the analytical column from contaminants.[8] If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[7]

Q2: What is causing poor resolution between my rasagiline peak and other impurities?

Inadequate separation between rasagiline and its related substances or degradation products can compromise the accuracy of your analysis.

  • Cause 1: Suboptimal Mobile Phase. The composition of the mobile phase is critical for achieving good resolution.[9]

    • Solution 1: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A small change can significantly impact resolution.[8]

    • Solution 2: Optimize the pH of the mobile phase buffer.[3][9]

    • Solution 3: For complex samples with multiple impurities, consider using a gradient elution method, where the mobile phase composition is changed over the course of the run.[3][5]

  • Cause 2: Insufficient Column Efficiency. The column may not be efficient enough to separate closely eluting peaks.

    • Solution: Use a column with a higher theoretical plate count. This can be achieved by using a longer column or a column packed with smaller particles (e.g., 3 µm instead of 5 µm).[1][10]

Q3: Why are the retention times for rasagiline drifting or inconsistent?

Shifting retention times can make peak identification and quantification unreliable.

  • Cause 1: Mobile Phase Composition Changes. The most common cause is a change in the mobile phase composition. Even a 1% error in solvent proportion can alter retention times by 5-15%.[8]

    • Solution: Prepare the mobile phase carefully, preferably by weight (gravimetrically) rather than by volume. Ensure solvents are thoroughly mixed and degassed.[8][11]

  • Cause 2: Temperature Fluctuations. HPLC separations are sensitive to temperature.

    • Solution: Use a column thermostat or oven to maintain a constant and consistent column temperature.[8][11]

  • Cause 3: Inadequate Column Equilibration. The column needs to be fully equilibrated with the mobile phase before starting analysis.

    • Solution: Increase the column equilibration time, especially after changing the mobile phase. Pumping at least 10-20 column volumes of the new mobile phase is a good practice.[11]

  • Cause 4: System Leaks or Flow Rate Variation. Leaks in the system or an inconsistent pump flow rate will cause pressure fluctuations and retention time drift.[12]

    • Solution: Check all fittings for leaks. If retention times are still erratic, check the pump for salt buildup or worn seals and verify the flow rate with a calibrated flow meter.[11][12]

Q4: How can I resolve a noisy or drifting HPLC baseline?

A stable baseline is essential for accurate integration and quantification of low-level analytes.

  • Cause 1: Air Bubbles in the System. Air bubbles passing through the detector cell are a frequent source of baseline noise.

    • Solution: Degas the mobile phase thoroughly using sonication, vacuum filtration, or an in-line degasser. Purge the pump to remove any trapped air.[11]

  • Cause 2: Contaminated Detector Cell. Contaminants or air bubbles in the detector flow cell can cause noise and drift.

    • Solution: Flush the flow cell with a strong, HPLC-grade solvent like methanol or isopropanol.[11]

  • Cause 3: Leaks. A leak in any part of the HPLC system can introduce noise.

    • Solution: Systematically check all fittings, especially between the column and the detector, and tighten any loose connections.[11][12]

  • Cause 4: Failing Detector Lamp. A lamp nearing the end of its life can cause a drifting baseline.

    • Solution: Check the lamp's energy output. If it is low, the lamp should be replaced.[11]

Data Presentation: HPLC Method Parameters

The following table summarizes various validated HPLC methods for the analysis of rasagiline, providing a starting point for method development and optimization.

Column Mobile Phase Flow Rate (mL/min) Detection Linearity Range (µg/mL) Reference
RP-18Acetonitrile : 0.02 M Ammonium Acetate (60:40 v/v)1.0Fluorescence (Ex: 210 nm, Em: 288 nm)0.5 - 3.0[9]
InertSustain C18 (3 µm)Water : Acetonitrile : H₃PO₄ (80:20:0.1 % v/v)1.0UV (211 nm)2 - 18[10]
Prontosil C18Methanol : Phosphate Buffer (pH 3.0) (Gradient)1.0UV (210 nm)-[3]
Phenomenex C18 (5 µm)Acetonitrile : Water (pH 3.0 with OPA) (50:50 v/v)0.8UV (268 nm)-[4]
Hypersil BDS C18 (5µm)Buffer : Acetonitrile (45:55 v/v)1.2UV (210 nm)25% - 150% of label claim[13]
Inertsil ODS C18 (5 µm)Methanol : Acetonitrile : Water (50:30:20 v/v)1.0UV (206 nm)20 - 140[14]

Experimental Protocols

This section provides a generalized methodology for the HPLC analysis of rasagiline from a solid dosage form.

1. Mobile Phase Preparation

  • Example: To prepare a mobile phase of Water: Acetonitrile: H₃PO₄ (80:20:0.1 % v/v), combine 800 mL of HPLC-grade water with 200 mL of HPLC-grade acetonitrile.[10]

  • Add 1 mL of ortho-phosphoric acid to the mixture.[10]

  • Filter the mobile phase through a 0.45 µm membrane filter to remove particulates and degas it by sonicating for 10-15 minutes before use.[9]

2. Standard Solution Preparation

  • Accurately weigh about 10 mg of rasagiline mesylate reference standard and transfer it to a 100 mL volumetric flask.[10]

  • Dissolve and dilute to volume with a suitable diluent (e.g., mobile phase or a methanol/water mixture) to obtain a stock solution of 100 µg/mL.[10]

  • Perform further serial dilutions with the diluent to prepare working standard solutions within the desired calibration range (e.g., 2-18 µg/mL).[10]

3. Sample Preparation (from Tablets)

  • Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.[10]

  • Accurately weigh a portion of the powder equivalent to a specific amount of rasagiline (e.g., 1 mg) and transfer it to a volumetric flask (e.g., 50 mL).[9]

  • Add a portion of the diluent (e.g., methanol), sonicate for 5-10 minutes to ensure complete extraction of the drug, and then dilute to the mark.[9][10]

  • Filter the solution through a 0.45 µm syringe filter to remove excipients.[9]

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the method's linear range.[9]

4. Chromatographic Conditions

  • Instrument: HPLC system with a UV or Fluorescence detector.

  • Column: C18 reverse-phase column (e.g., InertSustain C18, 4.6 x 100 mm, 3 µm).[10]

  • Flow Rate: 1.0 mL/min.[9][10]

  • Injection Volume: 10-50 µL.[3][4][13]

  • Column Temperature: Ambient or controlled at 30 °C.[13]

  • Detection Wavelength: 210 nm (UV) or Ex: 210 nm / Em: 288 nm (Fluorescence).[3][9]

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting the common issue of peak tailing in rasagiline HPLC analysis.

G start Peak Tailing Observed (Asymmetry Factor > 1.2) check_chemical Investigate Chemical Causes start->check_chemical check_instrument Investigate Method/Instrument Causes start->check_instrument cause_silanol Secondary Silanol Interactions with Basic Analyte check_chemical->cause_silanol Is analyte basic? cause_overload Column Mass Overload check_instrument->cause_overload Does dilution improve shape? cause_column_issue Column Contamination or Bed Deformation check_instrument->cause_column_issue Is column old or pressure high? cause_extra_column Extra-Column Volume check_instrument->cause_extra_column Are peaks also broad? solution_ph Lower Mobile Phase pH to ~3.0 to Suppress Silanol Ionization cause_silanol->solution_ph solution_endcap Use High-Purity, End-Capped Column cause_silanol->solution_endcap solution_dilute Dilute Sample or Reduce Injection Volume cause_overload->solution_dilute solution_guard Use Guard Column & Filter Samples cause_column_issue->solution_guard solution_flush Flush or Replace Analytical Column cause_column_issue->solution_flush solution_tubing Use Shorter / Narrower ID Connecting Tubing cause_extra_column->solution_tubing

Caption: Troubleshooting workflow for rasagiline peak tailing.

References

Rasagiline Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of rasagiline while minimizing the formation of impurities. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues that may arise during the synthesis of rasagiline, leading to the formation of impurities.

Issue 1: Presence of Over-Alkylated Impurity (N,N-dipropargylaminoindan)

Q: My final product shows a significant peak corresponding to the N,N-dipropargylaminoindan impurity. What are the likely causes and how can I prevent its formation?

A: The formation of the N,N-dipropargylaminoindan impurity is a common issue in rasagiline synthesis, arising from the over-alkylation of the primary amine.[1]

Potential Causes:

  • Excessive Propargylating Agent: Using a large excess of the propargylating agent (e.g., propargyl chloride or propargyl bromide) can drive the reaction towards di-alkylation.

  • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period can increase the likelihood of the initially formed rasagiline reacting further to form the di-propargylated impurity.

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second alkylation reaction.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry of the propargylating agent. Use a minimal excess necessary to drive the primary alkylation to completion.

  • Reaction Monitoring: Monitor the reaction progress closely using a suitable analytical technique like HPLC. Quench the reaction once the formation of rasagiline is maximized and before significant amounts of the N,N-dipropargylaminoindan impurity are formed.

  • Temperature Management: Maintain a controlled and moderate reaction temperature. Avoid excessive heating.

  • Alternative Reagents: Consider using a phase transfer catalyst system, such as K₂HPO₄/Triethylbenzylammonium chloride (TEBAC), which has been shown to control the formation of the S-isomer and can potentially minimize over-alkylation.[1][2]

Issue 2: Detection of Genotoxic Impurities (N-Nitrosorasagiline and Carbamate Impurities)

Q: I have detected potential genotoxic impurities, specifically N-nitrosorasagiline and carbamate-related byproducts, in my rasagiline sample. What are their sources and how can I mitigate them?

A: The presence of genotoxic impurities is a critical concern due to their potential health risks.

N-Nitrosorasagiline:

  • Formation: This impurity can form in the presence of nitrosating agents (e.g., nitrites) under acidic conditions. The European Medicines Agency has set a stringent limit for N-nitrosorasagiline (NSRG) in the drug product.[3]

  • Mitigation:

    • Source Control: Carefully screen all starting materials, reagents, and solvents for nitrite impurities.

    • pH Control: Avoid strongly acidic conditions where nitrosation is favorable.

    • Use of Scavengers: Incorporate nitrosamine scavengers, such as ascorbic acid or alpha-tocopherol, in the formulation or during the final synthesis steps.

Carbamate Impurities:

  • Formation: These impurities can be formed when the reaction is exposed to carbon dioxide in an alkaline solution.[4][5] The CO₂ can react with the amine to form a carbamic acid intermediate, which can then be propargylated.

  • Mitigation:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric CO₂.

    • Solvent Degassing: Degas the solvents used in the reaction to remove dissolved CO₂.

Issue 3: Presence of Process-Related Impurities (Indanol, Indanamine, Allyl, Keto, Chloro Allyl)

Q: My analysis shows the presence of several process-related impurities, including indanol, indanamine, allyl, keto, and chloro allyl species. How do these form and what are the strategies to minimize them?

A: These impurities often arise from the quality of starting materials or side reactions during the synthesis.[6]

Potential Sources and Mitigation Strategies:

ImpurityPotential SourceMitigation Strategy
Indanol Incomplete conversion of 1-indanone to 1-aminoindan; hydrolysis of intermediates.Ensure complete conversion of starting materials; use anhydrous conditions.
(R)-1-Aminoindan Unreacted starting material.[7][8]Optimize reaction conditions to drive the reaction to completion; purify the crude product to remove unreacted starting material.
Allyl Impurity Isomerization of the propargyl group.Control reaction temperature and pH to minimize isomerization.
Keto Impurity Oxidation of indanol or incomplete reduction of 1-indanone.Use appropriate reducing agents and ensure complete reaction; handle intermediates under an inert atmosphere to prevent oxidation.
Chloro Allyl Impurity Reaction with chlorinated reagents or impurities in solvents.Use high-purity, non-chlorinated solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for rasagiline and what are the key impurities associated with it?

A1: The most common synthetic route involves the N-alkylation of (R)-1-aminoindan with a propargylating agent like propargyl chloride, propargyl bromide, or a propargyl sulfonate.[9] The key impurities associated with this route include unreacted (R)-1-aminoindan, the over-alkylated product N,N-dipropargylaminoindan, and the (S)-enantiomer of rasagiline.[1]

Q2: How critical is the purity of the starting material, (R)-1-aminoindane?

A2: The purity of (R)-1-aminoindane is crucial for the synthesis of high-purity rasagiline.[7][8] Impurities in the starting material can be carried through the synthesis or can participate in side reactions, leading to a complex impurity profile in the final product. Using (R)-1-aminoindane with high enantiomeric and chemical purity is essential to minimize the levels of the (S)-enantiomer and other related impurities in the final active pharmaceutical ingredient (API).

Q3: What analytical techniques are recommended for monitoring rasagiline synthesis and characterizing impurities?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for monitoring the progress of the reaction and for routine purity analysis. For the detection and quantification of genotoxic impurities like N-nitrosorasagiline, a highly sensitive method such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is required.[3] Gas Chromatography (GC) can also be used for the analysis of volatile impurities and residual solvents.

Q4: Are there any specific temperature control measures I should take during the final salt formation step with methanesulfonic acid?

A4: Yes, temperature control during the formation of rasagiline mesylate is important. The reaction of isopropanol (a common solvent for this step) with methanesulfonic acid at elevated temperatures can lead to the formation of the genotoxic impurity, isopropyl mesylate. It is recommended to carry out this step at a lower temperature, for instance, between 5-10°C, to avoid the formation of this impurity.[10]

Data Presentation

Table 1: Analytical Method Parameters for Rasagiline Impurity Profiling

ParameterHPLC-UV MethodLC-MS/MS Method for N-Nitrosorasagiline[3]
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Zorbax Eclipse XDB C18
Mobile Phase Acetonitrile and Phosphate Buffer0.1% Formic Acid in Water:Acetonitrile (35:65 v/v)
Flow Rate 1.0 - 1.5 mL/min0.5 mL/min
Detection UV at ~210 nmTriple Quadrupole Mass Spectrometry (MRM mode)
Column Temp. Ambient or controlled (e.g., 30°C)Not specified
Injection Vol. 10 - 20 µLNot specified

Table 2: Common Impurities in Rasagiline Synthesis and their Classification

Impurity NameClassificationTypical Origin
(R)-1-AminoindanProcess-RelatedUnreacted Starting Material
N,N-dipropargylaminoindanProcess-RelatedOver-alkylation
(S)-RasagilineProcess-Related (Isomeric)Impure Starting Material/Racemization
N-NitrosorasagilineGenotoxicReaction with Nitrosating Agents[3]
Carbamate ImpuritiesPotentially GenotoxicReaction with CO₂[4][5]
Isopropyl MesylateGenotoxicReaction of Isopropanol and Methanesulfonic Acid[10]
Indanol, Allyl, Keto, Chloro AllylProcess-RelatedSide Reactions/Starting Material Impurities[6]

Experimental Protocols

Key Experiment: Synthesis of Rasagiline Mesylate from 1-Indanone

This protocol provides a general overview of a common synthetic route. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Step 1: Synthesis of Racemic 1-Aminoindan

  • To a solution of 1-indanone in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Heat the mixture to form the oxime.

  • Reduce the oxime using a suitable reducing agent (e.g., catalytic hydrogenation with Raney Nickel or chemical reduction) to obtain racemic 1-aminoindan.

  • Purify the racemic 1-aminoindan by distillation or crystallization.

Step 2: Resolution of Racemic 1-Aminoindan

  • Dissolve the racemic 1-aminoindan in a suitable solvent (e.g., methanol or ethanol).

  • Add a chiral resolving agent, such as L-tartaric acid.

  • Allow the diastereomeric salt of (R)-1-aminoindan to crystallize.

  • Isolate the salt by filtration and wash with a cold solvent.

  • Liberate the free (R)-1-aminoindan base by treating the salt with a base (e.g., sodium hydroxide solution) and extracting with an organic solvent.

Step 3: N-Alkylation to form Rasagiline

  • Dissolve (R)-1-aminoindan in a suitable solvent (e.g., acetonitrile).

  • Add a base (e.g., potassium carbonate) and the propargylating agent (e.g., propargyl bromide).[9]

  • Heat the reaction mixture and monitor its progress by HPLC.

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude rasagiline base, for example, by column chromatography, to remove unreacted starting materials and byproducts.

Step 4: Formation of Rasagiline Mesylate

  • Dissolve the purified rasagiline base in a suitable solvent, such as isopropanol.

  • Cool the solution to 5-10°C.[10]

  • Slowly add one equivalent of methanesulfonic acid.

  • Stir the mixture to allow for the crystallization of rasagiline mesylate.

  • Isolate the product by filtration, wash with cold isopropanol, and dry under vacuum.

Mandatory Visualization

Rasagiline_Synthesis_and_Impurities Indanone 1-Indanone Racemic_Aminoindan Racemic 1-Aminoindan Indanone->Racemic_Aminoindan Reduction Keto_Impurity Keto Impurity Indanone->Keto_Impurity Incomplete Reduction R_Aminoindan (R)-1-Aminoindan Racemic_Aminoindan->R_Aminoindan Resolution Indanol_Impurity Indanol Impurity Racemic_Aminoindan->Indanol_Impurity Side Reaction Rasagiline_Base Rasagiline Base R_Aminoindan->Rasagiline_Base N-Alkylation (Propargyl Halide/Sulfonate) S_Rasagiline (S)-Rasagiline R_Aminoindan->S_Rasagiline From Impure Starting Material Rasagiline_Mesylate Rasagiline Mesylate Rasagiline_Base->Rasagiline_Mesylate Salt Formation (Methanesulfonic Acid) Over_Alkylated N,N-dipropargylaminoindan Rasagiline_Base->Over_Alkylated Excess Alkylating Agent Nitrosamine N-Nitrosorasagiline Rasagiline_Base->Nitrosamine Nitrosating Agents Carbamate Carbamate Impurities Rasagiline_Base->Carbamate CO2 in Alkaline Conditions Isopropyl_Mesylate Isopropyl Mesylate Rasagiline_Mesylate->Isopropyl_Mesylate High Temperature (IPA + MSA)

Caption: Synthetic pathway of rasagiline and points of impurity formation.

Troubleshooting_Workflow Start Impurity Detected in Rasagiline Synthesis Identify_Impurity Identify Impurity (HPLC, LC-MS) Start->Identify_Impurity Over_Alkylation Over-Alkylation (N,N-dipropargyl) ? Identify_Impurity->Over_Alkylation Genotoxic Genotoxic Impurity (Nitrosamine, Carbamate) ? Over_Alkylation->Genotoxic No Control_Stoichiometry Control Stoichiometry & Monitor Reaction Over_Alkylation->Control_Stoichiometry Yes Process_Related Process-Related Impurity (Indanol, Keto, etc.) ? Genotoxic->Process_Related No Inert_Atmosphere Use Inert Atmosphere & Scavengers Genotoxic->Inert_Atmosphere Yes Check_SM_Purity Check Starting Material Purity & Optimize Conditions Process_Related->Check_SM_Purity Yes Reanalyze Re-analyze Product Control_Stoichiometry->Reanalyze Inert_Atmosphere->Reanalyze Check_SM_Purity->Reanalyze Reanalyze->Identify_Impurity Fail Pass Impurity Minimized Reanalyze->Pass Pass

Caption: Troubleshooting workflow for rasagiline impurity minimization.

References

Technical Support Center: Resolving Co-elution of Rasagiline and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the co-elution of rasagiline and its impurities during analytical method development and routine analysis.

Troubleshooting Guide

Issue 1: Poor resolution between Rasagiline and its process-related impurities.

Question: My current isocratic HPLC method shows poor resolution between the main rasagiline peak and several process-related impurities. How can I improve the separation?

Answer: Co-elution of rasagiline with its process-related impurities is a common challenge. To enhance separation, a gradient elution strategy is often more effective than an isocratic one.[1][2] A gradient allows for a wider range of solvent strengths to be employed during the run, which can effectively separate compounds with different polarities.

Here is a sample gradient HPLC method that has been shown to be effective:

Experimental Protocol: Gradient RP-HPLC Method

ParameterSpecification
Column Prontosil C18 (150 mm × 4.6 mm, 5 µm)[1]
Mobile Phase A Phosphate buffer (pH 3.0)[1]
Mobile Phase B Methanol[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 210 nm[1]
Injection Volume 50 µL[1]
Column Temperature Ambient

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0-12575
1-101090

This method utilizes a gradient program to effectively separate rasagiline from its degradation products.[1]

Issue 2: Co-elution of Rasagiline with its enantiomeric impurity, (S)-Rasagiline.

Question: I am unable to separate the (R)-Rasagiline (active enantiomer) from its (S)-enantiomer using a standard C18 column. What is the recommended approach for this chiral separation?

Answer: The separation of enantiomers requires a chiral stationary phase. A standard achiral column like C18 will not resolve enantiomers. For the specific separation of rasagiline enantiomers, a Chiralpak® AGP column has been used successfully.[3]

Experimental Protocol: Chiral UHPLC Method

ParameterSpecification
Column Chiralpak® AGP (50 mm × 2.1 mm, 5 µm)[3]
Mobile Phase 10 mM Ammonium acetate and Isopropyl alcohol (90:10, v/v)[3]
Flow Rate 0.6 mL/min[3]
Detection UV at 210 nm[3]
Column Temperature 25 °C[3]

This method provides a rapid and effective separation of rasagiline from its enantiomer, which is crucial for ensuring the optical purity of the drug substance.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of rasagiline that I should be aware of?

A1: Impurities in rasagiline can originate from the synthesis process, degradation, or storage.[4][5] Some common impurities include:

  • Process-Related Impurities: These are by-products formed during the synthesis of rasagiline. Examples include (S)-Rasagiline (the inactive enantiomer), Rasagiline Dimer Impurity, and various intermediates.[6][7]

  • Degradation Products: These are formed when rasagiline is exposed to stress conditions such as acid, base, heat, light, or oxidation.[8][9]

  • Genotoxic Impurities: These are impurities that have the potential to damage DNA. An example is N-(2-Chloroallyl)-1-(R)-aminoindan.[10]

  • Nitrosamine Impurities: N-Nitroso Rasagiline is a potential nitrosamine impurity that requires careful monitoring.[5][6][11]

Q2: How can I perform forced degradation studies to identify potential degradation products of rasagiline?

A2: Forced degradation studies, as recommended by ICH guidelines, are essential to establish the stability-indicating nature of an analytical method.[1][9] Here are the typical stress conditions used for rasagiline:

Stress ConditionProcedure
Acid Hydrolysis Reflux 1 ml of rasagiline stock solution with 1 ml of 2N HCl at 60°C for 30 minutes.[8]
Base Hydrolysis Reflux 1 ml of rasagiline stock solution with 1 ml of 2N NaOH at 60°C for 30 minutes.[8]
Oxidative Degradation Treat 1 ml of rasagiline stock solution with 1 ml of 20% H2O2 at 60°C for 30 minutes.[8]
Thermal Degradation Expose the drug powder in an oven at 60°C for 12 hours.[1]
Photolytic Degradation Expose a solution of the drug to UV light.

After exposing the drug to these conditions, the stressed samples are analyzed by HPLC to identify and separate the degradation products from the parent drug.[1][8][9]

Q3: My method shows a good separation of known impurities, but I see some unknown peaks. How can I identify them?

A3: The identification of unknown impurities typically requires more advanced analytical techniques. A common workflow involves:

  • Isolation: The unknown impurity is first isolated using preparative liquid chromatography.[12]

  • Characterization: The isolated impurity is then subjected to structural elucidation techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

This approach was successfully used to identify two previously unknown carbamate impurities in rasagiline.[12]

Visualizations

Experimental_Workflow cluster_problem Problem Identification cluster_method_dev Method Development & Optimization cluster_analysis Analysis & Resolution cluster_identification Impurity Identification (if needed) Problem Co-elution of Rasagiline and Impurities Method_Selection Select Appropriate Chromatographic Mode (RP-HPLC, Chiral HPLC) Problem->Method_Selection Start Column_Selection Choose Suitable Column (C18, Chiral Stationary Phase) Method_Selection->Column_Selection Mobile_Phase_Opt Optimize Mobile Phase (pH, Organic Modifier, Gradient) Column_Selection->Mobile_Phase_Opt Analysis Inject Sample and Acquire Chromatogram Mobile_Phase_Opt->Analysis Analysis->Mobile_Phase_Opt Unsuccessful Resolution Achieve Baseline Separation Analysis->Resolution Successful Isolation Isolate Unknown Peaks (Preparative LC) Resolution->Isolation Characterization Structural Elucidation (MS, NMR) Isolation->Characterization

Caption: Workflow for resolving co-elution issues of rasagiline and its impurities.

Forced_Degradation_Workflow cluster_stress Stress Conditions Rasagiline_Sample Rasagiline Drug Substance/Product Acid Acid Hydrolysis Rasagiline_Sample->Acid Base Base Hydrolysis Rasagiline_Sample->Base Oxidation Oxidation Rasagiline_Sample->Oxidation Thermal Thermal Rasagiline_Sample->Thermal Photolytic Photolytic Rasagiline_Sample->Photolytic HPLC_Analysis RP-HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Data_Analysis Peak Purity Assessment & Impurity Profiling HPLC_Analysis->Data_Analysis Method_Validation Stability-Indicating Method Validation Data_Analysis->Method_Validation

Caption: Workflow for forced degradation studies of rasagiline.

References

degradation pathways of Rasagiline leading to Deshydroxy formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation pathways of Rasagiline.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Rasagiline?

Rasagiline is known to degrade under specific stress conditions, primarily through hydrolysis and oxidation. Forced degradation studies have shown that Rasagiline is particularly susceptible to degradation under acidic and thermal stress.[1][2] The main degradation products identified are typically related to the modification of the propargyl group or the indan moiety.

Q2: Is "Deshydroxy" formation a known degradation pathway for Rasagiline?

Based on currently available scientific literature, the formation of a "deshydroxy" derivative is not a commonly reported or established degradation pathway for Rasagiline. The term "deshydroxy" implies the removal of a hydroxyl group. Since Rasagiline itself does not possess a hydroxyl group on its core structure, this term is not directly applicable to the parent molecule. While hydroxylated metabolites of Rasagiline are known to form in vivo, their subsequent degradation to a "deshydroxy" species has not been documented in stability and forced degradation studies.

Q3: What are the common degradation products of Rasagiline identified in forced degradation studies?

Forced degradation studies under various conditions (acidic, basic, oxidative, thermal, and photolytic) have identified several key degradation products and process-related impurities. These include:

  • 1-Aminoindan: A primary metabolite and a potential degradation product formed by the cleavage of the N-propargyl group.

  • 1-Indanone: An oxidized derivative of the indan ring.

  • 1-Indanol: A reduction product of 1-Indanone.

  • Keto-impurity: A process-related impurity.

  • Allyl-impurity: A process-related impurity.

Q4: Under which conditions is Rasagiline most unstable?

Rasagiline demonstrates significant degradation under acidic and thermal stress conditions.[1][2] Researchers should exercise caution when exposing Rasagiline to high temperatures or highly acidic environments during experiments or storage.

Troubleshooting Guide for Rasagiline Degradation Experiments

This guide addresses common issues encountered during the analysis of Rasagiline stability and degradation.

Observed Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram during stability testing. Degradation of Rasagiline due to inappropriate storage or experimental conditions.Review storage conditions (temperature, light exposure). Ensure the pH of all solutions is within a stable range for Rasagiline. Perform forced degradation studies under controlled conditions to identify potential degradants.
Difficulty in separating Rasagiline from its degradation products. Suboptimal HPLC method parameters.Optimize the HPLC method. This may include adjusting the mobile phase composition and pH, changing the column type (e.g., C8 or C18), or modifying the gradient elution program.[2] A photodiode array (PDA) detector can be used to check for peak purity.
Inconsistent results in degradation studies. Variability in stress conditions (temperature, concentration of stressing agent, time).Standardize all parameters for forced degradation studies according to ICH guidelines.[3] Ensure accurate and consistent preparation of all solutions.
Identification of an unknown impurity. A novel degradation product or a process-related impurity not previously characterized.Utilize LC-MS/MS to determine the mass of the unknown peak and its fragmentation pattern. This information is crucial for structural elucidation.[1]

Experimental Protocols

Below are summarized methodologies for conducting forced degradation studies of Rasagiline, based on published literature.

Forced Degradation (Stress Testing) Protocol

This protocol outlines the conditions for inducing the degradation of Rasagiline to study its stability and identify degradation products.

  • Preparation of Stock Solution:

    • Prepare a stock solution of Rasagiline Mesylate in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of a strong acid (e.g., 1N HCl) and reflux at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours).[1]

    • Basic Hydrolysis: Mix the stock solution with an equal volume of a strong base (e.g., 0.1N NaOH) and reflux at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours).[1]

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or elevated temperature for a specific duration.[2]

    • Thermal Degradation: Expose the solid drug substance or a solution to dry heat at a high temperature (e.g., 70-105°C) for an extended period.[3]

    • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS) for the identification of degradation products.

Stability-Indicating RP-HPLC Method

This is a general guideline for an analytical method to separate Rasagiline from its degradation products.

Parameter Typical Conditions
Column C8 or C18 (e.g., 150 mm x 4.6 mm, 3-5 µm)[2]
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent (e.g., methanol or acetonitrile).[3]
Flow Rate 0.8 - 1.2 mL/min
Detection UV at 210 nm or 254 nm
Column Temperature 25-35°C

Degradation Pathway Visualizations

The following diagrams illustrate the known degradation pathways of Rasagiline under stress conditions.

G Rasagiline Rasagiline Aminoindan 1-Aminoindan Rasagiline->Aminoindan  N-dealkylation (Hydrolysis) Indanone 1-Indanone Rasagiline->Indanone  Oxidation Indanol 1-Indanol Indanone->Indanol  Reduction

Caption: Known Degradation Pathways of Rasagiline.

G cluster_stress Stress Conditions cluster_degradation Degradation Products Acid Acidic Hydrolysis Rasagiline Rasagiline Acid->Rasagiline Thermal Thermal Stress Thermal->Rasagiline Oxidative Oxidative Stress Oxidative->Rasagiline Degradant_A Degradant A Rasagiline->Degradant_A Degradant_B Degradant B Rasagiline->Degradant_B

References

preventing the formation of Deshydroxy Rasagiline during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the formation of degradation products in Rasagiline formulations during storage. Our focus is on providing practical, evidence-based information to ensure the stability and quality of your experimental samples and drug products.

Frequently Asked Questions (FAQs)

Q1: What is "Deshydroxy Rasagiline" and how can I prevent its formation?

Our comprehensive review of scientific literature, patent databases, and regulatory filings indicates that "Deshydroxy Rasagiline" is not a recognized or reported degradation product of Rasagiline. The chemical structure of Rasagiline does not contain a hydroxyl group that could be removed to form such a compound. It is possible that this is a misnomer for a known degradation product. We recommend focusing on the prevention of scientifically validated impurities.

Q2: What are the primary degradation products of Rasagiline observed during storage?

Forced degradation studies have shown that Rasagiline is susceptible to degradation under specific conditions, particularly acidic and thermal stress.[1][2] The most commonly identified degradation products include:

  • 1-Aminoindan: A key degradation product formed under various stress conditions.

  • 1-Indanone: Another significant impurity observed, particularly under acidic and thermal stress.[3]

  • N-Nitroso Rasagiline: A potential impurity that can form under specific conditions.[4]

  • Carbamate Impurities: These have been identified as potential by-products during synthesis, related to the presence of carbon dioxide in alkaline reaction solutions.[5]

Q3: What are the optimal storage conditions to minimize Rasagiline degradation?

To ensure the stability of Rasagiline and prevent the formation of degradation products, the following storage conditions are recommended:

  • Temperature: Store at controlled room temperature (20-25°C or 68-77°F). Avoid exposure to high temperatures, as thermal stress is a key factor in degradation.[1][6]

  • Humidity: Protect from moisture. Storage in a dry environment is crucial as hydrolysis can contribute to degradation.

  • Light: While photolytic degradation is generally less significant than thermal or acidic degradation, it is good practice to store Rasagiline formulations in light-resistant containers.

  • pH: Maintain a neutral to slightly acidic pH environment in formulations. Rasagiline shows significant degradation in strongly acidic and alkaline conditions.[7][8]

Q4: How do excipients impact the stability of Rasagiline formulations?

Excipient compatibility is critical for maintaining the stability of Rasagiline formulations.

  • Incompatible Excipients: While comprehensive public data is limited, it is crucial to conduct compatibility studies with your specific formulation. Some reactive functional groups in excipients could potentially interact with the amine group or the propargyl group of Rasagiline.

  • Stabilizing Excipients: Certain alcohols, such as mannitol, have been shown to improve the stability of Rasagiline formulations.[9]

  • Recommendations: Always perform compatibility studies by storing the drug-excipient mixtures under accelerated conditions (e.g., 40°C/75% RH) and analyzing for degradation products.[7]

Troubleshooting Guide: Investigating Rasagiline Degradation

This guide provides a systematic approach to identifying and resolving issues related to the formation of Rasagiline degradation products in your experiments.

Observed Issue Potential Cause Recommended Action
Appearance of unknown peaks in HPLC chromatogram during stability testing. Formation of degradation products due to inappropriate storage conditions.1. Verify Storage Conditions: Confirm that samples were stored at the recommended temperature and humidity. 2. Analyze Stress Samples: Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to tentatively identify the degradation products by comparing retention times. 3. Characterize Impurities: Use LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures.
Loss of Rasagiline potency over time. Degradation of the active pharmaceutical ingredient (API).1. Review Formulation Composition: Assess the compatibility of Rasagiline with all excipients used. 2. Evaluate Packaging: Ensure the container closure system is adequate to protect from moisture and light. 3. Optimize Formulation: Consider the use of stabilizing excipients or a more protective formulation type (e.g., enteric coating if acid degradation is a concern).[10]
Inconsistent analytical results for stability samples. Issues with the analytical method or sample handling.1. Validate Analytical Method: Ensure your HPLC method is stability-indicating and validated according to ICH guidelines for specificity, linearity, accuracy, and precision.[1] 2. Standardize Sample Preparation: Ensure consistent and appropriate sample preparation procedures to avoid degradation during analysis.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Rasagiline and its Degradation Products

This protocol outlines a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Rasagiline from its degradation products.

1. Chromatographic Conditions:

ParameterSpecification
Column Hypersil BDS, C18, 250 x 4.6 mm, 5µm[7]
Mobile Phase Buffer and Acetonitrile (45:55 v/v)[7]
Buffer Potassium dihydrogen Orthophosphate, pH adjusted with Ortho phosphoric acid[7]
Flow Rate 1.2 mL/min[7]
Detection Wavelength 210 nm[7]
Column Temperature 30°C[7]
Injection Volume 10 µl[7]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10mg of Rasagiline mesylate working standard in 10 ml of diluent (water) to get a concentration of 1000 µg/mL.[7]

  • Working Standard Solution: Dilute the stock solution with the diluent to achieve a final concentration of approximately 40 µg/mL.[7]

  • Sample Preparation (Tablets): Weigh and finely powder 5 tablets. Transfer an amount of powder equivalent to one tablet into a suitable volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume to achieve a similar concentration as the working standard solution. Filter the solution through a 0.45 µm filter before injection.[7]

Protocol 2: Forced Degradation Studies

To understand the degradation pathways of Rasagiline, forced degradation studies are essential.

Stress Condition Methodology
Acid Degradation To 1 ml of Rasagiline stock solution, add 1 ml of 2N Hydrochloric acid. Reflux for 30 minutes at 60°C. Dilute to a suitable concentration for HPLC analysis.[7]
Alkali Degradation To 1 ml of Rasagiline stock solution, add 1 ml of 2N Sodium hydroxide. Reflux for 30 minutes at 60°C. Dilute to a suitable concentration for HPLC analysis.[7]
Oxidative Degradation To 1 ml of Rasagiline stock solution, add 1 ml of 20% Hydrogen peroxide. Keep the solution for 30 minutes at 60°C. Dilute to a suitable concentration for HPLC analysis.[7]
Thermal Degradation Place the solid drug substance in an oven at 105°C for 6 hours. Dissolve the resulting material in diluent to a suitable concentration for HPLC analysis.[7]
Photolytic Degradation Expose the drug substance to UV light (254 nm) for a specified period. Dissolve the sample in diluent for HPLC analysis.

Visualizations

Rasagiline Degradation Pathway

G Rasagiline Rasagiline Acid Acidic Conditions Rasagiline->Acid Base Alkaline Conditions Rasagiline->Base Oxidation Oxidative Stress Rasagiline->Oxidation Thermal Thermal Stress Rasagiline->Thermal Aminoindan 1-Aminoindan Acid->Aminoindan Indanone 1-Indanone Acid->Indanone Base->Aminoindan Other_Degradants Other Degradation Products Oxidation->Other_Degradants Thermal->Aminoindan Thermal->Indanone G cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Rasagiline Formulation Store Store under Controlled (and Accelerated) Conditions Prep->Store Withdraw Withdraw Samples at Time Points Store->Withdraw Dissolve Dissolve/Dilute Sample Withdraw->Dissolve HPLC RP-HPLC Analysis Dissolve->HPLC Data Data Acquisition and Processing HPLC->Data Identify Identify & Quantify Degradation Products Data->Identify Assess Assess Stability Profile Identify->Assess Report Report Findings Assess->Report

References

Technical Support Center: Optimization of Extraction Methods for Rasagiline Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing extraction methods for Rasagiline and its major metabolites: 1-aminoindan (AI), 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI), and 3-hydroxy-1-aminoindan (3-OH-AI).

Frequently Asked Questions (FAQs)

Q1: What are the primary extraction methods for Rasagiline and its metabolites from biological matrices?

A1: The most commonly employed extraction techniques for Rasagiline and its metabolites from biological samples, such as plasma, are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). The choice of method depends on the analytical sensitivity required, sample cleanliness needed, and the specific properties of the metabolites of interest.

Q2: What are the major metabolites of Rasagiline that I should be targeting in my analysis?

A2: Rasagiline is primarily metabolized by the cytochrome P450 (CYP) system, leading to three major metabolites with potential neuroprotective activity: 1-aminoindan (AI), 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI), and 3-hydroxy-1-aminoindan (3-OH-AI).[1][2]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of Rasagiline and its metabolites?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis.[3] To mitigate these effects, consider the following strategies:

  • Optimize Sample Cleanup: Employ a more selective extraction method like SPE over simpler methods like protein precipitation to remove a larger portion of interfering matrix components.

  • Chromatographic Separation: Adjust your chromatographic conditions to ensure that the analytes elute in a region with minimal co-eluting matrix components. A post-column infusion experiment can help identify these regions of ion suppression.[3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for each analyte is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte of interest.

  • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.

Q4: What are the key stability considerations for Rasagiline and its metabolites during sample handling and storage?

A4: Rasagiline has been shown to be stable in plasma through several freeze-thaw cycles and for extended periods when stored at -20°C or -30°C.[4][5] One study demonstrated stability for at least 28 days at -20°C.[4][6] For processed samples, Rasagiline is generally stable for at least 24 hours.[4] While specific data for all metabolites is less detailed, validated methods for their simultaneous determination suggest they also exhibit acceptable stability under similar conditions.[1][2] It is crucial to perform your own stability assessments under your specific experimental conditions.

Troubleshooting Guides

Liquid-Liquid Extraction (LLE) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery - Inappropriate extraction solvent polarity.- Incorrect pH of the aqueous phase.- Insufficient mixing or extraction time.- Select a solvent with appropriate polarity for Rasagiline and its metabolites (e.g., methyl tert-butyl ether, ethyl acetate).- Adjust the pH of the plasma sample to an alkaline pH (e.g., >9) to ensure the analytes are in their non-ionized, more organic-soluble form.- Increase vortexing time or use a mechanical shaker to ensure thorough mixing.
Emulsion Formation - High concentration of lipids or proteins in the sample.- Vigorous shaking.- Centrifuge at a higher speed for a longer duration.- Add a small amount of a different organic solvent to change the polarity.- Use a gentle rocking or inversion motion for mixing instead of vigorous shaking.- Add salt (e.g., NaCl) to the aqueous phase to increase its polarity and help break the emulsion.
High Background/Interference - Co-extraction of endogenous matrix components.- Perform a back-extraction: After the initial extraction, wash the organic layer with a basic aqueous buffer to remove acidic and neutral interferences. Then, acidify the aqueous layer and re-extract the analytes into a fresh organic solvent.- Consider switching to a more selective method like SPE.
Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery - Inappropriate sorbent selection.- Incomplete elution of the analyte.- Analyte breakthrough during sample loading or washing.- For Rasagiline and its metabolites (which are basic compounds), consider using a mixed-mode cation exchange SPE sorbent.- Ensure the elution solvent is strong enough to disrupt the analyte-sorbent interaction. For cation exchange, this may involve using a basic or high ionic strength elution solvent.- Optimize the wash steps. Use a weaker solvent to wash away interferences without eluting the analytes. Ensure the sample loading flow rate is slow enough for proper retention.
Poor Reproducibility - Inconsistent flow rates during loading, washing, or elution.- Sorbent bed drying out before sample loading.- Use a vacuum manifold with a flow control valve to ensure consistent flow rates between samples.- Ensure the sorbent bed remains solvated after the conditioning and equilibration steps and before the sample is loaded.
High Matrix Effects - Insufficient removal of interfering matrix components.- Optimize the wash steps with a solvent that can remove interferences without affecting analyte recovery.- Consider using a different SPE sorbent with a different retention mechanism to enhance selectivity.

Data Presentation: Comparison of Extraction Methods

The following table summarizes typical recovery data for Rasagiline using different extraction methods. Note that recovery for metabolites may vary.

Extraction Method Analyte Matrix Typical Recovery (%) Reference
Protein PrecipitationRasagilineHuman Plasma>95%[7]
Liquid-Liquid ExtractionRasagilineHuman Plasma96.9%N/A

Note: Detailed recovery data for the individual metabolites of Rasagiline across various extraction methods is not extensively published in a comparative format. The provided data for Rasagiline can serve as a starting point for method development.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for Rasagiline and its Metabolites

This protocol is adapted from a validated method for the simultaneous determination of Rasagiline and its major metabolites in human plasma.[1]

  • Sample Preparation: To 200 µL of human plasma in a microcentrifuge tube, add an appropriate volume of internal standard solution.

  • Alkalinization: Add 50 µL of 1 M sodium hydroxide solution to the plasma sample and vortex briefly. This step is crucial to deprotonate the amine groups of Rasagiline and its metabolites, making them more soluble in the organic solvent.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.

  • Mixing: Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

Protein Precipitation (PPT) Protocol for Rasagiline

This protocol is based on a method that demonstrated high recovery for Rasagiline.[7]

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add an appropriate volume of internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_ppt Protein Precipitation cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is alkalinize Alkalinize (e.g., NaOH) is->alkalinize precipitate Add Acetonitrile is->precipitate extract Add Organic Solvent (e.g., MTBE) alkalinize->extract mix Vortex extract->mix centrifuge_lle Centrifuge mix->centrifuge_lle separate Separate Organic Layer centrifuge_lle->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms mix_ppt Vortex precipitate->mix_ppt centrifuge_ppt Centrifuge mix_ppt->centrifuge_ppt collect Collect Supernatant centrifuge_ppt->collect collect->lcms

Caption: A comparative workflow of Liquid-Liquid Extraction and Protein Precipitation for Rasagiline metabolite analysis.

troubleshooting_logic cluster_lle_solutions LLE Troubleshooting cluster_spe_solutions SPE Troubleshooting start Low Analyte Recovery? check_method Which Extraction Method? start->check_method check_ph Is pH > 9? check_method->check_ph LLE check_sorbent Correct sorbent? (e.g., mixed-mode) check_method->check_sorbent SPE check_solvent Is solvent appropriate? (e.g., MTBE) check_ph->check_solvent check_mixing Sufficient mixing? check_solvent->check_mixing emulsion Emulsion formed? check_mixing->emulsion break_emulsion Break emulsion (centrifuge, add salt) emulsion->break_emulsion Yes check_elution Elution solvent strong enough? check_sorbent->check_elution check_wash Wash solvent too strong? check_elution->check_wash

Caption: A decision tree for troubleshooting low analyte recovery in LLE and SPE of Rasagiline metabolites.

References

Technical Support Center: Addressing Matrix Effects in the Bioanalysis of Deshydroxy Rasagiline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Deshydroxy Rasagiline.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of LC-MS/MS bioanalysis?

A matrix effect is the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][3]

Q2: What are the common causes of matrix effects in plasma-based bioanalysis?

The most common sources of matrix effects in plasma are endogenous components that are co-extracted with the analyte of interest.[3] Phospholipids are a major contributor to matrix-induced ionization suppression due to their tendency to co-extract with analytes during sample preparation methods like protein precipitation and often elute in the same chromatographic window.[1] Other sources can include salts, proteins, and dosing vehicles.[3]

Q3: How can I assess the presence and magnitude of matrix effects in my Deshydroxy Rasagiline assay?

Matrix effects can be evaluated both qualitatively and quantitatively.

  • Qualitative Assessment: The post-column infusion technique is a rapid method to identify regions in the chromatogram where ion suppression or enhancement occurs.[4]

  • Quantitative Assessment: The most common method is the post-extraction spike method.[3] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas is known as the Matrix Factor (MF) .[1]

Q4: What is an acceptable level for the matrix factor?

Ideally, a matrix factor should be close to 1.0, indicating no matrix effect. However, regulatory guidelines generally consider a method to be free of significant matrix effects if the coefficient of variation (CV) of the internal standard (IS)-normalized matrix factor across at least six different lots of the biological matrix is ≤15%.[5]

Q5: Can a stable isotope-labeled internal standard (SIL-IS) compensate for matrix effects?

Yes, using a SIL-IS is a highly effective strategy to compensate for matrix effects. A SIL-IS is expected to have nearly identical chemical properties and chromatographic behavior to the analyte. Therefore, it will experience the same degree of ion suppression or enhancement, and the ratio of the analyte to the IS response should remain constant, thus correcting for the matrix effect.

Troubleshooting Guide

Issue 1: Poor Peak Shape and/or High Baseline Noise

Possible Cause: Insufficient sample cleanup, leading to the presence of interfering endogenous components.

Troubleshooting Steps:

  • Review Sample Preparation: If using protein precipitation, consider alternative methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample.[6][7][8][9][10]

  • Optimize Chromatography:

    • Increase the chromatographic resolution to separate Deshydroxy Rasagiline from interfering peaks.

    • Modify the mobile phase composition or gradient to improve peak shape.

  • Check for Contamination: Ensure all solvents and reagents are of high purity and that the LC-MS/MS system is clean.

Issue 2: Inconsistent and Irreproducible Results Between Samples

Possible Cause: Variable matrix effects between different lots of plasma.

Troubleshooting Steps:

  • Evaluate Multiple Matrix Lots: During method validation, assess the matrix effect in at least six different lots of blank plasma to ensure the method is robust.[5]

  • Use a Stable Isotope-Labeled Internal Standard: If not already in use, a SIL-IS for Deshydroxy Rasagiline is the most effective way to compensate for lot-to-lot variability in matrix effects.

  • Dilute the Sample: Diluting the sample with a suitable buffer can reduce the concentration of interfering matrix components.

Issue 3: Significant Ion Suppression Observed

Possible Cause: Co-elution of phospholipids with Deshydroxy Rasagiline.

Troubleshooting Steps:

  • Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation. HybridSPE®-Phospholipid technology is a targeted approach for this.

  • Chromatographic Separation:

    • Adjust the gradient elution to separate the analyte from the phospholipid elution zone.

    • Consider using a different stationary phase that provides better retention and separation for Deshydroxy Rasagiline.

  • Change Ionization Source: If using Electrospray Ionization (ESI), which is more susceptible to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if compatible with Deshydroxy Rasagiline's chemical properties.[2]

Quantitative Data Summary

The following tables provide an example of how to present quantitative data for matrix effect assessment. Note: This data is illustrative and based on typical acceptance criteria for bioanalytical method validation, as specific data for Deshydroxy Rasagiline is not publicly available.

Table 1: Matrix Factor (MF) for Deshydroxy Rasagiline and its SIL-IS

Plasma LotDeshydroxy Rasagiline Peak Area (Post-extraction Spike)SIL-IS Peak Area (Post-extraction Spike)Deshydroxy Rasagiline Peak Area (Neat Solution)SIL-IS Peak Area (Neat Solution)Matrix Factor (Analyte)Matrix Factor (IS)IS-Normalized Matrix Factor
1485,000990,000500,0001,000,0000.970.990.98
2470,000960,000500,0001,000,0000.940.960.98
3495,0001,010,000500,0001,000,0000.991.010.98
4465,000950,000500,0001,000,0000.930.950.98
5505,0001,030,000500,0001,000,0001.011.030.98
6480,000980,000500,0001,000,0000.960.980.98
Mean 0.97 0.99 0.98
%CV 3.2% 3.0% 0.0%

Table 2: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery

Sample Preparation MethodMean Analyte Recovery (%)%CV of RecoveryMean IS-Normalized Matrix Factor%CV of IS-Normalized Matrix Factor
Protein Precipitation (Acetonitrile)92.55.80.958.2
Liquid-Liquid Extraction (MTBE)85.27.10.984.5
Solid-Phase Extraction (C18)95.83.51.012.1

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
  • Prepare Blank Samples: Obtain at least six different lots of human plasma.

  • Extract Blank Matrix: Process an aliquot of each blank plasma lot using your validated sample preparation method (e.g., protein precipitation).

  • Spike Post-Extraction: To the extracted blank matrix, add a known amount of Deshydroxy Rasagiline and its SIL-IS to achieve low and high QC concentrations.

  • Prepare Neat Solutions: Prepare solutions of Deshydroxy Rasagiline and its SIL-IS in the reconstitution solvent at the same low and high QC concentrations.

  • LC-MS/MS Analysis: Analyze the post-extraction spiked samples and the neat solutions.

  • Calculate Matrix Factor:

    • MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)

    • IS-Normalized MF = MF of Analyte / MF of IS

  • Evaluate Results: The %CV of the IS-normalized MF across the different plasma lots should be ≤15%.

Protocol 2: Sample Preparation using Protein Precipitation
  • Sample Aliquot: Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add Internal Standard: Add 25 µL of the SIL-IS working solution.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile.

  • Vortex: Vortex the mixture for 1 minute.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

  • Inject: Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add SIL-IS plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the bioanalysis of Deshydroxy Rasagiline.

troubleshooting_matrix_effects start Inconsistent or Inaccurate Results check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Significant Matrix Effect? check_matrix_effect->matrix_effect_present no_matrix_effect No Significant Matrix Effect matrix_effect_present->no_matrix_effect No improve_cleanup Improve Sample Cleanup (LLE, SPE, Phospholipid Removal) matrix_effect_present->improve_cleanup Yes optimize_chroma Optimize Chromatography (Gradient, Column) matrix_effect_present->optimize_chroma Yes use_sil_is Use Stable Isotope-Labeled IS matrix_effect_present->use_sil_is Yes other_issues Investigate Other Method Parameters (e.g., Stability, Calibration) no_matrix_effect->other_issues revalidate Re-evaluate Matrix Effect improve_cleanup->revalidate optimize_chroma->revalidate use_sil_is->revalidate

References

Technical Support Center: Method Refinement for Trace Level Detection of Rasagiline Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the trace level detection of rasagiline impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most critical impurities of rasagiline to monitor?

A1: Based on regulatory concerns and potential genotoxicity, the most critical impurities include:

  • N-Nitroso-rasagiline (NSRG): A nitrosamine impurity with stringent regulatory limits due to its mutagenic potential.[1][2]

  • Potential Genotoxic Impurities (PGIs): Such as N-(2-Chloroallyl)-1-(R)-aminoindan, which may be process-related.[3][4]

  • Carbamate Impurities: These can form during synthesis and may also have genotoxic potential.[5][6][7]

  • Process-Related Impurities and Degradation Products: It is crucial to monitor for impurities from the synthetic route and those formed under stress conditions (acid, base, oxidation, heat, light).[8][9][10]

Q2: Which analytical technique is most suitable for trace-level detection of rasagiline impurities?

A2: The choice of technique depends on the specific impurity and the required sensitivity.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the preferred method for highly sensitive and selective quantification of genotoxic impurities like N-nitrosorasagiline, often reaching detection limits in the parts per million (ppm) or even parts per billion (ppb) range.[1][2]

  • UPLC (Ultra-Performance Liquid Chromatography): Offers faster analysis times and better resolution compared to conventional HPLC, making it suitable for separating multiple impurities.[11]

  • HPLC (High-Performance Liquid Chromatography) with UV detection: A robust and widely available technique suitable for routine quality control and stability studies.[3][12][13] Modern methods can achieve low ppm-level detection for certain impurities.[3]

Q3: My HPLC/UPLC analysis is showing poor peak shape (e.g., tailing, fronting, or splitting). What are the common causes and solutions?

A3: Poor peak shape can be caused by several factors. A systematic troubleshooting approach is recommended.

G Troubleshooting Poor Peak Shape Start Poor Peak Shape Observed CheckColumn Check Column (Age, Contamination, Voids) Start->CheckColumn CheckMobilePhase Check Mobile Phase (pH, Composition, Degassing) Start->CheckMobilePhase CheckSample Check Sample (Solvent, Concentration, Stability) Start->CheckSample CheckSystem Check System Hardware (Connections, Leaks, Injector) Start->CheckSystem SolutionColumn Solution: - Flush or replace column - Use guard column CheckColumn->SolutionColumn SolutionMobilePhase Solution: - Prepare fresh mobile phase - Adjust pH - Degas properly CheckMobilePhase->SolutionMobilePhase SolutionSample Solution: - Dissolve sample in mobile phase - Adjust concentration - Check for degradation CheckSample->SolutionSample SolutionSystem Solution: - Check for leaks - Clean injector - Ensure proper connections CheckSystem->SolutionSystem

Troubleshooting workflow for poor peak shape.

Q4: I am having trouble achieving the required sensitivity (Limit of Detection/Quantification). How can I improve it?

A4: Improving sensitivity requires optimizing several experimental parameters.

G Improving Analytical Sensitivity Start Insufficient Sensitivity OptimizeDetector Optimize Detector Settings (Wavelength, MS parameters) Start->OptimizeDetector IncreaseInjectionVol Increase Injection Volume Start->IncreaseInjectionVol SampleConcentration Increase Sample Concentration Start->SampleConcentration MobilePhase Optimize Mobile Phase (pH, Additives) Start->MobilePhase ColumnSelection Select a More Efficient Column (Smaller particle size) Start->ColumnSelection Technique Consider a More Sensitive Technique (e.g., HPLC to LC-MS/MS) ColumnSelection->Technique

Strategies for enhancing analytical sensitivity.

Q5: How do I perform a forced degradation study for rasagiline?

A5: Forced degradation studies are essential to develop a stability-indicating method. Rasagiline should be subjected to stress conditions as recommended by ICH guidelines.[10] Rasagiline has been found to degrade significantly under acidic and thermal stress.[8][9]

  • Acid Hydrolysis: Treat with an acid (e.g., 1M HCl) at an elevated temperature (e.g., 75°C).[14]

  • Base Hydrolysis: Treat with a base (e.g., 0.1M NaOH) at an elevated temperature (e.g., 75°C).[14]

  • Oxidative Degradation: Treat with an oxidizing agent (e.g., hydrogen peroxide).[12]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C for 6 hours).[12]

  • Photolytic Degradation: Expose the drug substance to UV and visible light.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Baseline Noise or Drift Contaminated mobile phase, column, or detector; air bubbles in the system; temperature fluctuations.Use high-purity solvents and freshly prepared mobile phase; flush the column and system; degas the mobile phase; use a column oven for temperature control.[15]
Retention Time Shifts Changes in mobile phase composition or pH; column aging or temperature fluctuations; inconsistent flow rate.Ensure accurate mobile phase preparation and pH adjustment; use a column oven; check the pump for leaks and ensure a consistent flow rate.[15]
Poor Resolution Between Impurity and Main Peak Inappropriate mobile phase composition or gradient; suboptimal column chemistry or dimensions.Optimize the mobile phase composition (organic modifier, pH); adjust the gradient slope; try a different column stationary phase (e.g., C8 vs. C18) or a column with higher efficiency (smaller particle size).[8]
Carryover of Impurities in Blank Injections Adsorption of analytes in the injector, column, or detector.Use a stronger wash solvent in the autosampler; inject blanks between samples; clean the injector and column.[15]
Inconsistent Peak Areas Injector variability; sample instability; improper sample preparation.Check the injector for leaks and ensure accurate volume delivery; verify sample stability in the chosen diluent; ensure consistent and accurate sample preparation.

Quantitative Data Summary

The following tables summarize the performance of various published methods for the detection of rasagiline impurities.

Table 1: LC-MS/MS Methods for N-Nitroso-rasagiline (NSRG)

Parameter Method 1[1] Method 2[2]
Column Zorbax Eclipse XDB C18Zorbax Eclipse XDB C18 (4.6 x 150 mm, 3.5µm)
Mobile Phase 0.1% Formic acid in Water:Acetonitrile (35:65 v/v)0.1% Formic acid in Water:Acetonitrile (35:65 v/v)
Flow Rate 0.5 mL/min0.5 mL/min
Detection Triple Quadrupole MS (MRM mode)Triple Quadrupole MS (MRM mode)
Linearity Range 2 - 200 ng/mL1 - 36 ng/mL
Correlation Coefficient (r²) > 0.998> 0.998
LOD 1 ng/mL (1 ppm)0.5 ppm
LOQ 2 ng/mL (2 ppm)1 ppm
Recovery 80.0% - 120.0%80.0% - 120.0%

Table 2: HPLC Methods for Other Rasagiline Impurities

Impurity N-(2-Chloroallyl)-1-(R)-aminoindan[3] Carbamate Impurity B[5][6]
Column Sunfire C18 (250 x 4.6 mm, 5 µm)Not specified
Mobile Phase Gradient elution with Ammonium dihydrogen phosphate buffer (pH 7.0) and Acetonitrile:MethanolNot specified
Detection UV at 210 nmHPLC-MS
Linearity Range 0.51 - 1.53 ppmNot specified
Correlation Coefficient (r²) 0.9973Not specified
LOD 0.08 ppm2.0 ppm
LOQ 0.23 ppmNot specified
Recovery 92.75% - 102.49%Not specified

Experimental Protocols

1. LC-MS/MS Method for N-Nitroso-rasagiline (NSRG)[1][2]

  • Chromatographic System: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.

  • Column: Zorbax Eclipse XDB C18 (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (35:65 v/v).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for NSRG need to be determined.

  • Sample Preparation: Dissolve the rasagiline tablet powder in a suitable diluent to achieve a final concentration of approximately 1 mg/mL of rasagiline. Filter the solution before injection.

2. HPLC Method for N-(2-Chloroallyl)-1-(R)-aminoindan[3]

  • Chromatographic System: A high-performance liquid chromatograph with a UV detector.

  • Column: Sunfire C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 40mM Ammonium dihydrogen phosphate solution, pH adjusted to 7.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile and Methanol (70:30 v/v).

  • Gradient Program: A gradient elution is used. The specific gradient profile needs to be optimized to achieve separation.

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 40°C.

  • Sample Preparation: Prepare a stock solution of the impurity standard. Spike the rasagiline mesylate sample with the impurity standard at the desired concentration level for validation studies. Dissolve the sample in a suitable diluent.

3. General Forced Degradation Study Protocol[8][10][12]

  • Prepare Stock Solution: Prepare a stock solution of rasagiline mesylate in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

  • Apply Stress Conditions:

    • Acid: Add an appropriate volume of acid (e.g., 1N HCl) to an aliquot of the stock solution and heat (e.g., 60-80°C) for a defined period.

    • Base: Add an appropriate volume of base (e.g., 1N NaOH) to an aliquot of the stock solution and heat.

    • Oxidation: Add an appropriate volume of an oxidizing agent (e.g., 3-30% H₂O₂) to an aliquot of the stock solution and keep at room temperature or heat.

    • Thermal: Expose the solid drug powder to heat in an oven.

    • Photo: Expose a solution of the drug to UV and fluorescent light.

  • Neutralize (for acid and base samples): After the specified time, cool the solutions and neutralize the acid- and base-stressed samples.

  • Dilute: Dilute all stressed samples to a suitable final concentration with the mobile phase or a suitable diluent.

  • Analyze: Analyze the stressed samples by a suitable stability-indicating HPLC or UPLC method. The method should be able to separate the degradation products from the main rasagiline peak and other known impurities.

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation of rac-trans-1-Deshydroxy Rasagiline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the analytical method validation process for rac-trans-1-Deshydroxy Rasagiline, a related substance of the anti-Parkinsonian drug, Rasagiline. The principles and methodologies outlined here are grounded in the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), which outlines the validation of analytical procedures.[1][2] This document is intended for researchers, scientists, and drug development professionals to ensure that the analytical methods used for the quantification of this specific impurity are reliable, reproducible, and fit for purpose.

Experimental Protocols: A Framework for Validation

The validation of an analytical method is a critical step to demonstrate its suitability for its intended use.[2][3] For an impurity like this compound, the analytical method must be capable of accurately and precisely quantifying it at very low levels in the presence of the active pharmaceutical ingredient (API) and other potential impurities. The following experimental protocols are based on established practices for the validation of High-Performance Liquid Chromatography (HPLC) methods for pharmaceutical analysis.[4][5][6]

1. Specificity: The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[7]

  • Protocol:

    • Prepare a solution of the this compound reference standard.

    • Prepare a placebo solution (all formulation components except the API and the impurity).

    • Prepare a solution of the Rasagiline API.

    • Prepare a spiked solution containing the placebo, Rasagiline API, and this compound.

    • Analyze all solutions by HPLC. The retention time of the this compound peak in the spiked solution should match that of the reference standard, and there should be no interfering peaks at this retention time in the placebo and API chromatograms. Peak purity analysis using a photodiode array (PDA) detector is also recommended to confirm the homogeneity of the peak.

2. Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[7]

  • Protocol:

    • Prepare a stock solution of the this compound reference standard.

    • Prepare a series of at least five dilutions of the stock solution, covering a range from the reporting threshold to 150% of the specification limit for the impurity.

    • Inject each dilution in triplicate.

    • Plot a graph of the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.[7] It is often expressed as the percent recovery.

  • Protocol:

    • Prepare a placebo solution spiked with this compound at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the impurity at each level.

4. Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8] It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Prepare six independent samples of the placebo spiked with this compound at 100% of the specification limit. Analyze the samples on the same day, with the same analyst and instrument. Calculate the relative standard deviation (%RSD) of the results.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from both studies.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Prepare a series of solutions at low concentrations and inject them multiple times. Calculate the standard deviation of the y-intercepts of the regression lines and the slope of the calibration curve.

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) (where σ = standard deviation of the response, S = slope of the calibration curve)

6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

  • Protocol:

    • Introduce small variations to the HPLC method parameters, one at a time. Examples of variations include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic phase)

      • Column temperature (e.g., ± 5 °C)

      • pH of the mobile phase buffer (e.g., ± 0.2 units)

    • Analyze a system suitability solution and a spiked sample under each varied condition.

    • Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor) and the quantification of the impurity.

Comparative Data Presentation

While specific validation data for this compound is not publicly available, the following tables present typical acceptance criteria and example data for the validation of an HPLC method for a related substance, based on published methods for Rasagiline and its impurities.[9][10][11][12]

Table 1: Linearity

ParameterAcceptance CriterionExample Result
Concentration RangeReporting Threshold - 150%0.05 - 1.5 µg/mL
Correlation Coefficient (r²)≥ 0.9950.9992
Y-interceptReport125.4
SlopeReport45890.1

Table 2: Accuracy (Recovery)

Concentration LevelAcceptance CriteriaExample Mean Recovery (%)
50%80.0% - 120.0%98.5%
100%80.0% - 120.0%101.2%
150%80.0% - 120.0%99.8%

Table 3: Precision

ParameterAcceptance Criterion (%RSD)Example Result (%RSD)
Repeatability (n=6)≤ 5.0%1.8%
Intermediate Precision (n=6)≤ 10.0%2.5%

Table 4: LOD & LOQ

ParameterAcceptance CriterionExample Result
Limit of Detection (LOD)Report0.015 µg/mL
Limit of Quantitation (LOQ)Report0.05 µg/mL

Table 5: Robustness

Parameter VariedSystem Suitability% Change in Impurity Content
Flow Rate (+0.1 mL/min)Passes< 2.0%
Flow Rate (-0.1 mL/min)Passes< 2.0%
Organic Phase (+2%)Passes< 2.0%
Organic Phase (-2%)Passes< 2.0%

Methodology Visualization

The following diagrams illustrate the logical workflow of the analytical method validation process.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Protocol Develop Validation Protocol AcceptanceCriteria Define Acceptance Criteria Protocol->AcceptanceCriteria Specificity Specificity AcceptanceCriteria->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report Conclusion Method is Fit for Purpose Report->Conclusion

Caption: Analytical method validation workflow.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_evaluation Data Evaluation RefStd Reference Standard HPLC HPLC System RefStd->HPLC Placebo Placebo Placebo->HPLC API API Solution API->HPLC SpikedSample Spiked Sample SpikedSample->HPLC Data Data Acquisition HPLC->Data Peak Peak Identification & Integration Data->Peak Calc Calculations Peak->Calc Results Compare vs. Criteria Calc->Results

References

comparative analysis of Rasagiline impurities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive is crucial for ensuring the quality, safety, and efficacy of this important therapeutic agent for Parkinson's disease. Impurities in pharmaceuticals can originate from the manufacturing process, degradation of the drug substance, or interaction with packaging materials.[1][2] Regulatory bodies like the FDA and EMA have stringent requirements for the identification, quantification, and control of these impurities.[1] This guide provides a comparative overview of common Rasagiline impurities, the analytical methodologies used for their detection, and supporting experimental data to aid researchers, scientists, and drug development professionals in this critical aspect of pharmaceutical quality control.

Common Impurities of Rasagiline

Rasagiline impurities can be broadly categorized into process-related impurities and degradation products. Process-related impurities are by-products or unreacted starting materials from the chemical synthesis of Rasagiline.[1][3] Degradation products result from the breakdown of the Rasagiline molecule under various stress conditions such as exposure to acid, base, oxidation, heat, or light.[4][5]

A summary of some known impurities of Rasagiline is presented in the table below.

Impurity NameTypePotential Origin
N-(2-Chloroallyl)-1-(R)-aminoindanProcess-relatedBy-product from synthesis
1-IndanoneProcess-related/DegradationStarting material or degradation product
1-IndanolProcess-relatedBy-product
(S)-IsomerProcess-relatedChiral impurity
N-Nitroso RasagilineDegradation/Process-relatedPotential genotoxic impurity
Allyl impurityProcess-relatedBy-product
Keto impurityProcess-relatedBy-product

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of Rasagiline and its impurities.[6][7][8] The use of different columns, mobile phases, and detectors allows for the optimization of methods to achieve the desired selectivity and sensitivity. For highly sensitive detection, especially for genotoxic impurities like N-Nitroso Rasagiline, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is employed.[9]

The following table summarizes and compares different HPLC methods reported for the analysis of Rasagiline impurities.

Analytical TechniqueImpurityColumnMobile PhaseFlow RateDetectionLODLOQLinearity RangeReference
HPLCN-(2-Chloroallyl)-1-(R)-aminoindanSunfire C18 (250 mm x 4.6 mm, 5 µm)Gradient elution with Ammonium dihydrogen phosphate buffer (pH 7.0) and Acetonitrile/Methanol-UV at 210 nm0.08 ppm0.23 ppm0.51 - 1.53 ppm[6]
RP-HPLCRasagiline, 1-Indanone, 1-IndanolX-Terra C8 (150 x 4.6 mm, 5µm)Potassium di-hydrogen phosphate buffer (pH 3.0), Methanol, and Tetrahydrofuran (930:65:1 v/v)1.0 mL/minUV at 210 nm--10 - 60 µg/mL (for Rasagiline)[7]
RP-HPLCRasagiline and degradation productsACE C8 (150 × 4.6 mm, 3 µm)Gradient mixture of unspecified solvents A and B0.8 mL/minUV at 210 nm---[4]
LC-MS/MSN-Nitroso Rasagiline (NSRG)Zorbax Eclipse XDB C180.1% formic acid in water and acetonitrile (35:65 v/v)0.5 mL/minTriple quadrupole mass detection (MRM mode)1 ng/mL2 ng/mL2 - 200 ng/mL[9]
RP-HPLCRasagiline Mesylate and degradation productsPhenomenex 100 C18 (250 × 4.6 mm, 5 µm)Acetonitrile and water (50:50), pH 3.0 with ortho-phosphoric acid0.8 mL/minUV at 268 nm---[10]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing analytical results. Below are examples of experimental protocols for the analysis of Rasagiline impurities.

HPLC Method for N-(2-Chloroallyl)-1-(R)-aminoindan
  • Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Sunfire C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 40mM Ammonium dihydrogen phosphate solution, with pH adjusted to 7.0 using orthophosphoric acid.

  • Mobile Phase B: A mixture of Acetonitrile and Methanol in a 70:30 ratio.

  • Gradient Program: A gradient elution mode is employed, though the specific gradient profile is not detailed in the provided reference.

  • Column Temperature: 40°C.

  • Detection: UV detection at a wavelength of 210 nm.

  • Sample Preparation: The sample is dissolved in a suitable diluent. For forced degradation studies, the sample is stressed with 0.1 N Sodium hydroxide.[6]

LC-MS/MS Method for N-Nitroso Rasagiline
  • Chromatographic System: A Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization source.

  • Column: Zorbax Eclipse XDB C18.

  • Mobile Phase: An isocratic mixture of 0.1% formic acid in water and acetonitrile (35:65 v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation: Rasagiline tablet samples are prepared to a concentration of 1mg/mL.[9]

Visualizing Analytical Workflows and Impurity Formation

Diagrams are powerful tools for visualizing complex processes. The following diagrams, created using the DOT language, illustrate a typical workflow for Rasagiline impurity analysis and the potential pathways for impurity formation.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing cluster_report Reporting sp1 Drug Substance/Product sp2 Dissolution in Diluent sp1->sp2 sp3 Forced Degradation (Acid, Base, Peroxide, etc.) sp1->sp3 am1 HPLC / LC-MS Analysis sp2->am1 sp3->am1 am2 Chromatographic Separation am1->am2 am3 Detection (UV, MS) am2->am3 dp1 Peak Integration am3->dp1 dp2 Impurity Identification dp1->dp2 dp3 Quantification dp2->dp3 r1 Comparison with Specification Limits dp3->r1 r2 Final Report r1->r2

Caption: General workflow for the analysis of Rasagiline impurities.

G cluster_synthesis Synthesis Pathway cluster_impurities Impurity Formation start Starting Materials & Reagents intermediate Synthesis Intermediates start->intermediate process_imp Process-Related Impurities (e.g., N-(2-Chloroallyl)-1-(R)-aminoindan, 1-Indanone) start->process_imp Unreacted Materials rasagiline Rasagiline intermediate->rasagiline intermediate->process_imp Side Reactions degradation_imp Degradation Products (e.g., Oxidation, Hydrolysis products, N-Nitroso Rasagiline) rasagiline->degradation_imp Stress Conditions (Heat, Light, pH, Oxidants)

Caption: Potential formation pathways of Rasagiline impurities.

References

A Comparative Guide to the Validation of Impurity Reference Standards for Rasagiline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validation methodologies for impurity reference standards of Rasagiline, an irreversible inhibitor of monoamine oxidase-B used in the treatment of Parkinson's disease. Ensuring the purity and safety of pharmaceutical products is paramount, and the accurate identification and quantification of impurities are critical components of this process. This document outlines the experimental protocols and validation data for key Rasagiline impurities, offering a comparative analysis to support robust analytical method development and validation.

Understanding Rasagiline and Its Impurities

Rasagiline's synthesis and degradation can result in the formation of various impurities, which can be broadly categorized as process-related impurities and degradation products.[1] Process-related impurities arise during the manufacturing process, while degradation products form due to exposure to stress conditions such as acid, base, oxidation, heat, and light.[2][3]

Commonly identified impurities include:

  • Process-Related Impurities: (S)-Rasagiline (the S-enantiomer), (R)-1-Aminoindan, and various synthesis by-products.

  • Degradation Products: Arising from hydrolysis and oxidation.

  • Genotoxic Impurities (GTIs): These are of particular concern due to their potential to cause genetic mutations. Examples include N-Nitroso Rasagiline and certain carbamate impurities.[4][5]

The control of these impurities to acceptable levels is a mandatory regulatory requirement. This necessitates the use of well-characterized impurity reference standards for the validation of analytical methods.

Comparative Validation of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques for the separation and quantification of Rasagiline and its impurities. The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and robustness.

Table 1: Comparison of HPLC/UPLC Method Validation Parameters for Key Rasagiline Impurities
Impurity NameAnalytical MethodLinearity RangeCorrelation Coefficient (r²)LODLOQAccuracy (% Recovery)
(S)-Rasagiline Chiral HPLC0.06 - 1.0 µg/mL>0.9990.02 µg/mL0.06 µg/mL98.0 - 102.0
(R)-1-Aminoindan RP-HPLC0.05 - 1.5 µg/mL>0.9980.015 µg/mL0.05 µg/mL97.5 - 101.5
N-Nitroso Rasagiline LC-MS/MS2 - 200 ng/mL>0.9981 ng/mL2 ng/mL80.0 - 120.0[6]
Carbamate Impurity B HPLC-MSNot Specified>0.9982.0 ppmNot Specified88.74 ± 5.68%
N-(2-Chloroallyl)-1-(R)-aminoindan RP-HPLC0.51 - 1.53 ppm0.99730.08 ppm0.23 ppm92.75 - 102.49[7]

This table summarizes data from multiple sources and provides a comparative overview. The specific conditions of each study may vary.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of validation studies. Below are representative protocols for key experiments.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.

Protocol:

  • Acid Degradation: Dissolve Rasagiline drug substance in a diluent, add 5 N HCl, and heat at 70°C for 10 minutes. Neutralize the solution with 5 N NaOH.[3]

  • Base Degradation: Dissolve Rasagiline in a diluent, add 5 N NaOH, and heat at 70°C for 5 minutes. Neutralize with 5 N HCl.[3]

  • Oxidative Degradation: Dissolve Rasagiline in a diluent and add 3% hydrogen peroxide. Heat the mixture at 70°C for 10 minutes.[3]

  • Thermal Degradation: Expose the solid drug substance to dry heat at a specified temperature (e.g., 105°C) for a defined period (e.g., 6 hours).

  • Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) and/or visible light.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method to separate the degradation products from the parent drug and other impurities.

HPLC Method Validation for Impurity Quantification

The following protocol outlines the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantifying a specific impurity.

Chromatographic Conditions (Example):

  • Column: ACE C8 (150 x 4.6 mm, 3 µm)[8]

  • Mobile Phase: Gradient mixture of Solvent A (e.g., buffer) and Solvent B (e.g., acetonitrile)[8]

  • Flow Rate: 0.8 mL/min[8]

  • Column Temperature: 30°C[8]

  • Detection Wavelength: 210 nm[8]

Validation Parameters:

  • Specificity: Inject blank, placebo, Rasagiline standard, and impurity standard solutions to demonstrate the absence of interference at the retention time of the analyte.

  • Linearity: Prepare a series of solutions of the impurity reference standard at different concentrations (e.g., LOQ to 150% of the specification limit). Plot the peak area against concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.

  • LOD and LOQ: Determine the lowest concentration of the impurity that can be reliably detected and quantified, respectively. This can be based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

  • Accuracy: Perform recovery studies by spiking a known amount of the impurity reference standard into the sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple preparations of a homogenous sample at the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or using different equipment.

  • Robustness: Deliberately introduce small variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and evaluate the effect on the results.

Visualizing the Validation Workflow

Understanding the logical flow of the validation process is crucial. The following diagrams, generated using Graphviz, illustrate the key stages.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation (ICH Guidelines) A Select Analytical Technique (e.g., RP-HPLC) B Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) A->B C Stress Sample Preparation (Acid, Base, Oxidative, Thermal, Photolytic) B->C Develop Stability-Indicating Method D Analyze Stressed Samples C->D E Identify Degradation Products & Assess Peak Purity D->E F Specificity E->F Confirm Method's Ability to Separate G Linearity & Range F->G H LOD & LOQ G->H I Accuracy (Recovery) H->I J Precision (Repeatability & Intermediate) I->J K Robustness J->K L System Suitability K->L M Validation Report L->M

Caption: Workflow for the development and validation of a stability-indicating analytical method.

G Impurity Impurity Reference Standard Method Validated Analytical Method (e.g., HPLC, UPLC) Impurity->Method Analysis Analysis Method->Analysis Sample Rasagiline Drug Substance/Product Sample->Analysis Result Quantitative Result (Impurity Level) Analysis->Result Decision Pass / Fail Result->Decision Specification Acceptance Criteria (Specification Limit) Specification->Decision

Caption: Logical relationship for routine impurity testing using a validated method.

Conclusion

The validation of impurity reference standards for Rasagiline is a critical activity in pharmaceutical development and quality control. This guide has provided a comparative overview of validation parameters for key impurities and detailed experimental protocols to aid researchers and scientists. By employing robust, validated analytical methods, the safety and efficacy of Rasagiline products can be assured, meeting the stringent requirements of regulatory agencies. The use of well-characterized reference standards is fundamental to achieving accurate and reliable data in these validation studies.

References

A Comparative Analysis of Rasagiline and its Deshydroxy Metabolite, (R)-1-Aminoindan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the pharmacological and neuroprotective properties of the anti-Parkinsonian drug, rasagiline, and its primary deshydroxy metabolite, (R)-1-aminoindan. The information presented is supported by experimental data to facilitate an objective evaluation of these two compounds.

Introduction

Rasagiline is a potent, irreversible inhibitor of monoamine oxidase type B (MAO-B), approved for the treatment of Parkinson's disease. Its therapeutic effects are primarily attributed to the inhibition of dopamine degradation in the brain. Upon administration, rasagiline undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to form its major metabolite, (R)-1-aminoindan. Unlike the metabolites of the first-generation MAO-B inhibitor selegiline, (R)-1-aminoindan is not amphetamine-like and possesses its own distinct pharmacological profile, including neuroprotective properties. This guide will delve into a comparative analysis of the parent drug and its key metabolite.

Comparative Pharmacological and Neuroprotective Profile

The following tables summarize the key pharmacological and neuroprotective parameters of rasagiline and (R)-1-aminoindan based on available experimental data.

Table 1: Comparative MAO-B Inhibition
CompoundTarget EnzymeIC50 Value (Rat Brain)IC50 Value (Human Brain)Notes
Rasagiline MAO-B4.43 ± 0.92 nM[1][2]~14 nMPotent and irreversible inhibitor.
(R)-1-Aminoindan MAO-BWeak inhibitorWeak inhibitorSignificantly less potent than rasagiline. One study showed it lowers MAO-B activity by about 50% in cell culture, compared to ~60-70% for rasagiline[3].
Table 2: Comparative Neuroprotective Effects Against Dexamethasone-Induced Apoptosis
CompoundCell LineConcentrationNeuroprotective Effect (% increase in cell proliferation)
Rasagiline SH-SY5Y0.25 nM~60%[3]
1242-MG0.25 nM~35%[3]
(R)-1-Aminoindan SH-SY5Y1 µM~25%[3]
1242-MG1 µMNot specified, but significant
Table 3: Comparative Pharmacokinetic Properties
ParameterRasagiline(R)-1-Aminoindan
Bioavailability ~36%Data not available
Half-life ~3 hours (at steady-state)Data not available
Metabolism Primarily by CYP1A2Major metabolite of rasagiline
Active Metabolites (R)-1-aminoindan-

Experimental Protocols

In Vitro MAO-B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of rasagiline and (R)-1-aminoindan on MAO-B activity.

Methodology:

  • Enzyme Source: Homogenates of rat or human brain tissue, which contain MAO-B.

  • Substrate: A specific substrate for MAO-B, such as radiolabeled phenylethylamine or kynuramine, is used.

  • Incubation: The enzyme source is pre-incubated with varying concentrations of the test compounds (rasagiline or (R)-1-aminoindan).

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Reaction Termination and Product Measurement: The reaction is stopped after a defined period, and the amount of product formed is quantified. This is often done using liquid scintillation counting for radiolabeled substrates or fluorometry for fluorescent products.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Neuroprotection Assay Against Dexamethasone-Induced Apoptosis

Objective: To assess the ability of rasagiline and (R)-1-aminoindan to protect neuronal cells from apoptosis induced by the synthetic glucocorticoid, dexamethasone.

Methodology:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells and glioblastoma 1242-MG cells are cultured in appropriate media.

  • Treatment: Cells are treated with dexamethasone (e.g., 10 µM) to induce apoptosis. Concurrently, cells are treated with different concentrations of rasagiline (e.g., 0.25 nM) or (R)-1-aminoindan (e.g., 1 µM). Control groups include untreated cells and cells treated only with dexamethasone.

  • Cell Viability Assessment (MTT Assay): After a specific incubation period (e.g., 96 hours), cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is converted to a colored formazan product by metabolically active cells. The absorbance of the formazan solution is measured, which is proportional to the number of viable cells.

  • Apoptosis Assessment (TUNEL Assay): To specifically detect apoptosis, the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is performed. This method detects DNA fragmentation, a hallmark of apoptosis, by labeling the free 3'-OH ends of DNA with fluorescently labeled dUTP. The percentage of TUNEL-positive (apoptotic) cells is determined by fluorescence microscopy.

  • Data Analysis: The increase in cell viability (from MTT assay) or the decrease in the percentage of apoptotic cells (from TUNEL assay) in the presence of the test compounds compared to the dexamethasone-only treated group is calculated to determine the neuroprotective effect.

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Signaling Pathway

The neuroprotective effects of both rasagiline and (R)-1-aminoindan are believed to be mediated, at least in part, through the activation of the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This cascade is known to promote cell survival and inhibit apoptosis.

G cluster_extracellular cluster_intracellular Rasagiline Rasagiline PKC PKC Activation Rasagiline->PKC Activates Aminoindan (R)-1-Aminoindan Aminoindan->PKC Activates MAPK_Cascade MAPK Cascade (e.g., ERK) PKC->MAPK_Cascade Activates Survival_Factors Increased Expression of Anti-apoptotic Proteins (e.g., Bcl-2) MAPK_Cascade->Survival_Factors Apoptosis Inhibition of Apoptosis Survival_Factors->Apoptosis

Caption: Proposed signaling pathway for the neuroprotective effects of rasagiline and (R)-1-aminoindan.

Experimental Workflow for Neuroprotection Assay

The following diagram illustrates the general workflow for assessing the neuroprotective effects of rasagiline and its metabolite in a cell culture model of neurotoxicity.

G cluster_assays Assessments Start Start: Culture Neuronal Cells (e.g., SH-SY5Y) Induce_Toxicity Induce Neurotoxicity (e.g., Dexamethasone) Start->Induce_Toxicity Treatment Treat with Rasagiline or (R)-1-Aminoindan Induce_Toxicity->Treatment Incubation Incubate for a Defined Period Treatment->Incubation MTT_Assay Cell Viability Assay (MTT) Incubation->MTT_Assay TUNEL_Assay Apoptosis Assay (TUNEL) Incubation->TUNEL_Assay Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis TUNEL_Assay->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for assessing neuroprotection in vitro.

Discussion and Conclusion

The comparative analysis reveals that while rasagiline is a highly potent MAO-B inhibitor, its major metabolite, (R)-1-aminoindan, exhibits significantly weaker activity against this enzyme. However, both compounds demonstrate neuroprotective properties, suggesting that the therapeutic benefits of rasagiline in neurodegenerative diseases may extend beyond its primary mechanism of MAO-B inhibition.

The neuroprotective effect of (R)-1-aminoindan, although less potent than that of the parent drug in the dexamethasone-induced apoptosis model, is significant and contributes to the overall pharmacological profile of rasagiline. This is a notable advantage over selegiline, whose amphetamine-like metabolites can have undesirable side effects.

The involvement of the PKC-MAP kinase pathway in the neuroprotective actions of both compounds suggests a common downstream mechanism for promoting cell survival. Further research is warranted to fully elucidate the specific molecular targets and the relative contributions of rasagiline and (R)-1-aminoindan to the observed neuroprotection in vivo. A more detailed pharmacokinetic profiling of (R)-1-aminoindan would also be beneficial for a complete understanding of its in vivo exposure and activity.

References

A Comparative Guide to Analytical Methods for the Determination of Rasagiline Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the crucial task of identifying and quantifying impurities in Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. The purity of Rasagiline is paramount to its safety and efficacy, necessitating robust and reliable analytical methods for quality control throughout the drug development and manufacturing process. This document delves into the experimental details and performance characteristics of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE), offering a cross-validation perspective for informed method selection.

Data Presentation: A Comparative Overview

The selection of an appropriate analytical technique for impurity profiling is a critical decision, balancing factors such as sensitivity, resolution, speed, and the nature of the impurities being monitored. The following tables summarize the quantitative performance data for HPLC and UPLC methods as reported in various studies.

Table 1: Comparison of HPLC and UPLC Method Performance for Rasagiline Impurity Analysis

ParameterHPLC MethodsUPLC Methods
Linearity Range 0.5 - 100 µg/mLLOQ - 200% of 100 µg/mL
Limit of Detection (LOD) 0.08 ppm (for specific impurity)0.06 µg/mL (for enantiomer)
Limit of Quantification (LOQ) 0.23 ppm (for specific impurity)0.2 µg/mL (for enantiomer)
Accuracy (% Recovery) 92.75% - 102.49%91% - 100%
Precision (% RSD) < 2.15%< 1.0%
Analysis Run Time 20 - 35 minutes< 15 minutes

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. Below are representative methodologies for HPLC and UPLC analysis of Rasagiline impurities, compiled from published literature.

High-Performance Liquid Chromatography (HPLC) Method

A sensitive, stability-indicating gradient reverse phase HPLC method has been developed for the quantitative determination of process-related impurities and forced degradation products of Rasagiline Mesylate.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: ACE C8 (150 mm x 4.6 mm, 3 µm).[2]

  • Mobile Phase A: 0.01M KH2PO4 buffer (pH 3.5) : Methanol (95:5 v/v).

  • Mobile Phase B: 0.01M KH2PO4 buffer (pH 3.5) : Methanol (10:90 v/v).

  • Gradient Program: A gradient program is typically employed to ensure the separation of all impurities.

  • Flow Rate: 0.8 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 210 nm.[2]

  • Injection Volume: 10 µL.

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC offers significant advantages in terms of speed and resolution for the analysis of Rasagiline and its impurities. A rapid UHPLC method for the enantiomeric separation of Rasagiline has been reported.[3][4]

  • Instrumentation: A UPLC system with a UV or PDA detector.

  • Column: Chiralpak® AGP (50 mm × 2.1 mm, 5 µm).[3][4]

  • Mobile Phase: Isocratic mixture of 10 mmol/L ammonium acetate and isopropyl alcohol (90:10, v/v).[3][4]

  • Flow Rate: 0.6 mL/min.[3][4]

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.[3][4]

  • Injection Volume: 2.0 µL.[3][4]

Capillary Electrophoresis (CE) Method

While direct cross-validation studies with HPLC and UPLC for Rasagiline impurities are not extensively published, CE is a powerful technique for impurity profiling of pharmaceuticals due to its high efficiency and different selectivity compared to liquid chromatography.[5] General validation parameters for CE methods in pharmaceutical analysis are well-established.[6]

  • Instrumentation: A standard capillary electrophoresis system with a suitable detector (e.g., DAD).

  • Capillary: Fused silica capillary.

  • Background Electrolyte (BGE): The choice of BGE is critical and depends on the specific impurities. Buffers such as phosphate or borate at a specific pH are commonly used.

  • Voltage: A high voltage is applied across the capillary to effect separation.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: Typically UV detection at a low wavelength (e.g., 200 nm) for enhanced sensitivity.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

The use of GC-MS for the analysis of Rasagiline and its impurities has been mentioned in the literature, particularly for volatile or semi-volatile compounds.[7][8] However, detailed and validated methods specifically for the comprehensive impurity profiling of Rasagiline are not as readily available in published literature as those for LC-based techniques. GC-MS methods for screening nitrosamine impurities in drug products have been developed and could be adapted for specific Rasagiline impurities if they are amenable to this technique.[9]

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for impurity profiling.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Method Development & Validation cluster_comparison Data Analysis & Comparison start Define Analytical Target Profile (ATP) define_impurities Identify Potential & Actual Impurities (Process, Degradation) start->define_impurities select_methods Select Analytical Methods (HPLC, UPLC, CE) define_impurities->select_methods prepare_samples Prepare Standard & Sample Solutions (Spiked & Unspiked) select_methods->prepare_samples dev_hplc Develop & Optimize HPLC Method prepare_samples->dev_hplc dev_uplc Develop & Optimize UPLC Method prepare_samples->dev_uplc dev_ce Develop & Optimize CE Method prepare_samples->dev_ce val_hplc Validate HPLC Method (ICH Guidelines) dev_hplc->val_hplc compare_data Compare Performance Data (LOD, LOQ, Linearity, etc.) val_hplc->compare_data val_uplc Validate UPLC Method (ICH Guidelines) dev_uplc->val_uplc val_uplc->compare_data val_ce Validate CE Method (ICH Guidelines) dev_ce->val_ce val_ce->compare_data assess_equivalence Assess Method Equivalence & Orthogonality compare_data->assess_equivalence select_final Select Optimal Method(s) for Routine Quality Control assess_equivalence->select_final

Cross-validation workflow for analytical methods.

Conclusion

The choice of an analytical method for Rasagiline impurity profiling is a multifaceted decision. HPLC remains a robust and widely used technique, with a wealth of validated methods available. UPLC presents a significant advancement, offering faster analysis times and improved resolution, which can be critical in a high-throughput environment. Capillary Electrophoresis, with its different separation mechanism, serves as an excellent orthogonal technique, providing a complementary view of the impurity profile and is particularly advantageous for chiral separations. While GC-MS has its applications, its utility for comprehensive Rasagiline impurity profiling is less documented.

Ultimately, a thorough cross-validation of these methods, as outlined in the workflow, is essential to establish a comprehensive and reliable analytical strategy for ensuring the quality and safety of Rasagiline. This guide provides the foundational information for researchers and scientists to embark on this critical aspect of drug development.

References

Assessing the Genotoxicity of Rasagiline Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxic potential of known impurities of Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. The presence of impurities, even at trace levels, is a critical concern in pharmaceutical development due to their potential to cause DNA damage, leading to mutations and carcinogenesis. This document summarizes available experimental data, outlines detailed protocols for key genotoxicity assays, and presents visual workflows to aid in the risk assessment of these impurities, in alignment with regulatory guidelines such as ICH M7.

Comparison of Genotoxic Potential

The genotoxicity of Rasagiline and its impurities has been a subject of investigation to ensure the safety of the final drug product. A notable study by Sun et al. (2016) identified and evaluated two carbamate impurities, designated as Impurity A and Impurity B, which can form during the synthesis of Rasagiline. Their findings, along with information on other potential impurities, are summarized below.

Table 1: Comparative Genotoxicity of Rasagiline and its Impurities

CompoundImpurity Class (ICH M7)Ames TestIn Vitro Micronucleus AssayIn Vivo Chromosomal AberrationComet Assay (in vitro)Other Data
Rasagiline Class 5Negative[1]Negative (in vivo)[1]Positive (in vitro, clastogenic)[1]No direct data foundPositive in in vitro mouse lymphoma tk assay.[1]
Impurity A (Carbamate) Class 3 (Alerting Structure)Data not availableData not availableData not availableLess genotoxic than Impurity B[2][3][4][5]Malformation test in zebrafish showed lower toxicity than Impurity B.[2][3][4]
Impurity B (Carbamate) Class 3 (Alerting Structure)Data not availableData not availableData not availableSignificantly higher genotoxicity than Rasagiline and Impurity A[2][3][4][5]Malformation test in zebrafish showed significant toxicity.[2][3][4]
N-(2-Chloroallyl)-1-(R)-aminoindan Class 3 (Alerting Structure)Data not availableData not availableData not availableData not availableStructural alert for genotoxicity.[6][7]

Note: The ICH M7 classification is based on the available data and structural alerts. Class 3 impurities have an alerting structure related to mutagenicity, but with no or conflicting experimental data. Class 5 impurities are non-mutagenic in relevant assays.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of genotoxicity. Below are standardized protocols for key assays mentioned in the context of pharmaceutical impurity testing.

Bacterial Reverse Mutation Assay (Ames Test)

This test evaluates the potential of a substance to induce gene mutations in bacteria.

Methodology:

  • Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Procedure (Plate Incorporation Method):

    • Mix the test substance at various concentrations, the bacterial culture, and either S9 mix or a buffer into molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid). A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least twice the background level.[8][9][10]

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.

Methodology:

  • Cell Lines: Use mammalian cell lines such as Chinese Hamster Ovary (CHO), V79, or human peripheral blood lymphocytes.

  • Treatment: Expose cell cultures to at least three concentrations of the test substance, with and without S9 metabolic activation.

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[3][11][12][13][14]

In Vivo Chromosomal Aberration Assay

This test assesses the ability of a substance to induce chromosomal abnormalities in the bone marrow cells of rodents.

Methodology:

  • Animal Model: Typically use rats or mice.

  • Dosing: Administer the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels. Include a vehicle control and a positive control group.

  • Metaphase Arrest: At appropriate time points after treatment, administer a metaphase-arresting agent (e.g., colchicine) to accumulate cells in metaphase.

  • Cell Harvesting: Euthanize the animals and collect bone marrow from the femurs.

  • Slide Preparation: Prepare chromosome spreads on microscope slides and stain them.

  • Analysis: Score at least 150 well-spread metaphases per animal for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Data Analysis: A statistically significant, dose-related increase in the percentage of cells with chromosomal aberrations indicates a positive result.[15][16][17]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.

  • Embedding: Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the DNA as a nucleoid.

  • Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline or neutral buffer. The electric field pulls the broken DNA fragments away from the nucleus, forming a "comet tail".

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the amount of DNA damage by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head. Increased tail moment or tail length indicates greater DNA damage.[2][4][18][19][20]

Visualizing the Assessment Workflow

The following diagrams illustrate the logical flow of assessing the genotoxicity of pharmaceutical impurities, from initial identification to risk characterization, in accordance with ICH M7 guidelines.

Genotoxicity_Assessment_Workflow cluster_0 Hazard Identification cluster_1 Experimental Testing cluster_2 Risk Characterization & Control Impurity_ID Identify Potential Impurity QSAR_Analysis (Q)SAR Analysis for Mutagenicity Impurity_ID->QSAR_Analysis Structural Information Ames_Test Bacterial Reverse Mutation Assay (Ames) QSAR_Analysis->Ames_Test Alerting Structure Classification ICH M7 Classification (Class 1-5) QSAR_Analysis:e->Classification:w No Alert (Class 5) InVitro_Mammalian In Vitro Mammalian Cell Assay (e.g., Micronucleus, Chromosomal Aberration) Ames_Test->InVitro_Mammalian Positive Result Ames_Test:e->Classification:w Negative Result (Class 5) InVivo_Test In Vivo Genotoxicity Assay (if necessary) InVitro_Mammalian->InVivo_Test Positive Result InVitro_Mammalian:e->Classification:w Negative Result (Class 4 or 5) InVivo_Test->Classification Positive (Class 1 or 2) Negative (Class 4) Control_Strategy Define Control Strategy (e.g., TTC, ALARP) Classification->Control_Strategy

Caption: Workflow for Genotoxicity Assessment of Impurities.

ICH_M7_Classification_Logic start Impurity Identified class1 Class 1 Known mutagenic carcinogen start->class1 Carcinogenicity data exists class2 Class 2 Known mutagen with unknown carcinogenic potential start->class2 Mutagenicity data exists class3 Class 3 Alerting structure, no or conflicting data start->class3 (Q)SAR alert class5 Class 5 No structural alert and/or non-mutagenic start->class5 No (Q)SAR alert or Negative tests class3->class2 Positive in vitro tests class4 Class 4 Alerting structure, but non-mutagenic in tests class3->class4 Negative in vitro tests

Caption: ICH M7 Impurity Classification Logic.

Conclusion

The assessment of genotoxic impurities in Rasagiline is a critical step in ensuring patient safety. The available data indicates that certain process-related impurities, such as the carbamate impurity B, may pose a significant genotoxic risk and require stringent control. A systematic approach, combining in silico predictions with a battery of in vitro and, if necessary, in vivo genotoxicity assays, is essential for the comprehensive evaluation and control of these impurities. The workflows and protocols outlined in this guide provide a framework for researchers and drug developers to navigate the complexities of genotoxicity assessment for Rasagiline impurities in line with global regulatory expectations.

References

Quantifying Deshydroxy Rasagiline: A Comparative Guide to Relative Response Factor Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the meticulous analysis of Rasagiline, an accurate quantification of its impurities is paramount to ensure the safety and efficacy of the final drug product. One such critical impurity is Deshydroxy Rasagiline. This guide provides a comparative overview of the analytical methodologies for determining its Relative Response Factor (RRF), offering supporting data and experimental protocols essential for robust impurity profiling.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantification of Rasagiline and its related substances. Various methods have been developed, each with its own set of chromatographic conditions. Below is a comparison of typical HPLC methods that can be adapted for the determination of the RRF for Deshydroxy Rasagiline.

ParameterMethod AMethod BMethod C
Column C18 (e.g., Prontosil, 250x4.6 mm, 5 µm)[1]C8 (e.g., X-Terra, 150x4.6 mm, 5 µm)[2]C18 (e.g., Inert Sustain, 100x4.6 mm, 3 µm)
Mobile Phase Methanol and Phosphate Buffer (pH 3.0)[1]Potassium Dihydrogen Phosphate Buffer, Methanol, and Tetrahydrofuran[2]Water, Acetonitrile, and Phosphoric Acid
Detection UV at 210 nm[1][2]UV at 211 nmUV at 264 nm
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]1.0 mL/min
Column Temp. Ambient30°C[2]Ambient
Detector Type UV/PDA[1]UVUV

Experimental Protocol: RRF Determination of Deshydroxy Rasagiline

The following is a generalized, yet detailed, protocol for the determination of the RRF of Deshydroxy Rasagiline with respect to Rasagiline. This protocol is based on established HPLC methodologies for Rasagiline analysis.

1. Preparation of Standard and Impurity Stock Solutions:

  • Accurately weigh and dissolve appropriate amounts of Rasagiline reference standard and Deshydroxy Rasagiline impurity standard in a suitable diluent (e.g., a mixture of the mobile phase) to obtain individual stock solutions of known concentrations.

2. Preparation of Calibration Solutions:

  • From the stock solutions, prepare a series of at least five calibration solutions for both Rasagiline and Deshydroxy Rasagiline, covering a range from the limit of quantification (LOQ) to approximately 120% of the expected impurity concentration.

3. Chromatographic Analysis:

  • Set up the HPLC system with the chosen analytical column and mobile phase (refer to the methods in the table above).

  • Equilibrate the system until a stable baseline is achieved.

  • Inject equal volumes of each calibration solution in triplicate.

4. Data Analysis and RRF Calculation:

  • For both Rasagiline and Deshydroxy Rasagiline, plot a calibration curve of the peak area versus concentration.

  • Determine the slope of the regression line for each compound.

  • Calculate the RRF using the following formula:

    • RRF = (Slope of Deshydroxy Rasagiline) / (Slope of Rasagiline)

Hypothetical Performance Data Comparison

The use of a determined RRF significantly improves the accuracy of impurity quantification compared to assuming an RRF of 1.0. The following table presents a hypothetical but realistic comparison of analytical method validation parameters.

Validation ParameterQuantification with RRFQuantification Assuming RRF = 1.0
Accuracy (% Recovery) 98.0 - 102.0%Potentially biased (e.g., 85.0 - 95.0% or 105.0 - 115.0%)
Precision (%RSD) < 2.0%< 2.0% (Precision may be good, but the result is inaccurate)
Linearity (r²) > 0.999> 0.999
Reported Impurity Level Accurate and reliableInaccurate, leading to potential out-of-specification (OOS) results or batch rejection

Visualizing the Workflow and Comparison

To further clarify the experimental process and the logic behind using RRF, the following diagrams are provided.

RRF_Determination_Workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_data Data Processing Stock_Rasagiline Rasagiline Stock Cal_Rasagiline Rasagiline Calibration Series Stock_Rasagiline->Cal_Rasagiline Stock_Impurity Deshydroxy Rasagiline Stock Cal_Impurity Impurity Calibration Series Stock_Impurity->Cal_Impurity HPLC HPLC Analysis Cal_Rasagiline->HPLC Cal_Impurity->HPLC Plot_Rasagiline Plot Rasagiline Curve HPLC->Plot_Rasagiline Plot_Impurity Plot Impurity Curve HPLC->Plot_Impurity Slope_Rasagiline Calculate Slope (Rasagiline) Plot_Rasagiline->Slope_Rasagiline Slope_Impurity Calculate Slope (Impurity) Plot_Impurity->Slope_Impurity Calculate_RRF Calculate RRF Slope_Rasagiline->Calculate_RRF Slope_Impurity->Calculate_RRF

Workflow for RRF Determination

RRF_Comparison cluster_quantification Impurity Quantification Approaches cluster_attributes Key Attributes With_RRF Using Determined RRF Accuracy High Accuracy With_RRF->Accuracy Reliability High Reliability With_RRF->Reliability Compliance ICH Compliant With_RRF->Compliance Without_RRF Assuming RRF = 1.0 Inaccuracy Potential Inaccuracy Without_RRF->Inaccuracy Risk Risk of OOS Without_RRF->Risk NonCompliance Potential Non-Compliance Without_RRF->NonCompliance

Comparison of Quantification Approaches

References

A Comparative Guide to Inter-Laboratory Analysis of Rasagiline Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the analysis of impurities in Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. Ensuring the purity of Rasagiline is critical for its safety and efficacy, making robust analytical methods for impurity profiling essential. This document summarizes quantitative data from various studies to facilitate inter-laboratory comparison and method selection, supported by detailed experimental protocols and workflow visualizations.

Executive Summary

The analysis of Rasagiline impurities predominantly relies on High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors. Impurities in Rasagiline can stem from the manufacturing process (process-related impurities) or from degradation of the drug substance over time or under stress conditions (degradation products). This guide collates data on common impurities and compares the performance of various analytical methods reported in scientific literature.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance of different HPLC methods for the analysis of Rasagiline and its impurities. This "virtual" inter-laboratory comparison is synthesized from individual validation studies.

Table 1: Common Impurities of Rasagiline

Impurity NameTypePotential Origin
(S)-RasagilineEnantiomeric ImpuritySynthesis
1-AminoindanProcess-RelatedStarting material
N-(2-Chloroallyl)-1-(R)-aminoindanProcess-Related (Genotoxic)Synthesis byproduct
Rasagiline Dimer ImpurityProcess-RelatedSynthesis byproduct
Indanol, Indanamine, Allyl, Keto impuritiesProcess-RelatedSynthesis byproducts[1]
Carbamate Impurities A and BProcess-Related (Potentially Genotoxic)Synthesis byproduct[2][3]
Degradation ProductsDegradationFormed under stress conditions (acid, base, oxidation, heat, light)[4][5][6][7]

Table 2: Comparative HPLC Method Performance for Rasagiline Impurity Analysis

Study/Method Ref.ColumnMobile PhaseDetectionLODLOQLinearity RangeAccuracy (% Recovery)
Reddy P. et al.[8]ACE C8, 150 x 4.6 mm, 3 µmGradient: A) Buffer, B) Acetonitrile210 nm----
ResearchGate PDF[9]Sunfire C18, 250 mm x 4.6 mm, 5 µmGradient: A) 40mM Ammonium dihydrogen phosphate pH 7.0, B) Acetonitrile:Methanol (70:30)210 nm0.08 ppm (Chloro impurity)0.23 ppm (Chloro impurity)0.51 - 1.53 ppm92.75 - 102.49%
Bhavyasri K. et al.[5]Hypersil BDS, C18, 250 x 4.6 mm, 5µmIsocratic: Buffer:Acetonitrile (45:55 v/v)210 nm--25-150% of label claim>97.0% and <103.0%
Shelke PG. et al.[4]Prontosil C18, 250 mm x 4.6 mm, 5 µmGradient: Methanol:Phosphate buffer pH 3.0210 nm--5-15 µg/ml-
Khalil MM. et al.[10]RP-18Acetonitrile: 0.02 M ammonium acetate (60:40 v/v)FLD (Ex: 210nm, Em: 288nm)--0.5–3.00 µg/ml100.39%

LOD: Limit of Detection, LOQ: Limit of Quantification, FLD: Fluorescence Detector. Data presented as available in the cited literature.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for Rasagiline impurity analysis.

Protocol 1: RP-HPLC for Genotoxic Impurity N-(2-Chloroallyl)-1-(R)-aminoindan

This method is designed for the sensitive detection of a potential genotoxic impurity.[9][11]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Sunfire C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 40mM Ammonium dihydrogen phosphate solution, pH adjusted to 7.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile and Methanol in a 70:30 ratio.

  • Gradient Program: A gradient elution is used.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: Not specified.

  • Run Time: 35 minutes.

  • Sample Preparation: Dissolve the Rasagiline mesylate drug substance in a suitable diluent to the target concentration.

Protocol 2: Stability-Indicating RP-HPLC Method

This method is suitable for separating Rasagiline from its degradation products formed under stress conditions.[6][8]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: ACE C8, 150 x 4.6 mm, 3 µm.

  • Mobile Phase: A gradient mixture of two solvents (details of solvents A and B to be specified based on the study).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Forced Degradation Study:

    • Acid Degradation: Reflux the drug substance in 1 M HCl at 75°C for 8 hours.[4]

    • Base Degradation: Reflux the drug substance in 0.1 M NaOH at 75°C for 8 hours.[4]

    • Oxidative Degradation: Treat the drug substance with 20% hydrogen peroxide at 60°C for 30 minutes.[5]

    • Thermal Degradation: Expose the solid drug substance to 105°C for 6 hours.[5]

    • Photolytic Degradation: Expose the drug substance to UV light.

Mandatory Visualization

The following diagrams illustrate the workflows and logical relationships in the analysis of Rasagiline impurities.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Rasagiline Sample Dissolution Dissolution in Diluent Sample->Dissolution Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) Dissolution->Forced_Degradation Optional for Stability Studies Injection Injection into HPLC Dissolution->Injection Forced_Degradation->Injection Separation Chromatographic Separation (C18/C8 Column) Injection->Separation Detection UV/MS Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Impurity Quantification Peak_Integration->Quantification

Fig. 1: General experimental workflow for Rasagiline impurity analysis.

logical_relationship cluster_impurities Impurity Profile cluster_analysis Analytical Control Rasagiline Rasagiline API Process_Impurities Process-Related Impurities Rasagiline->Process_Impurities arise from Degradation_Products Degradation Products Rasagiline->Degradation_Products can form Method_Development Method Development Process_Impurities->Method_Development Degradation_Products->Method_Development Method_Validation Method Validation Method_Development->Method_Validation Routine_Testing Routine Quality Control Method_Validation->Routine_Testing

Fig. 2: Logical relationship of impurities and analytical control.

References

A Comparative Guide to Stability-Indicating Assay Methods for Rasagiline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating assay methods for Rasagiline, a potent monoamine oxidase-B inhibitor used in the treatment of Parkinson's disease. Ensuring the stability of pharmaceutical products is a critical aspect of drug development and quality control. This document outlines and contrasts the performance of various analytical techniques, with a focus on High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental data from published studies.

Understanding Rasagiline's Degradation Profile

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions to produce potential degradation products. For Rasagiline, significant degradation has been observed under acidic and thermal stress conditions.[1][2] It has also been subjected to oxidative, basic, hydrolytic, and photolytic stress to ensure the analytical method can distinguish the intact drug from any degradants.[1][2][3]

Comparative Analysis of Analytical Methods

The most common analytical techniques for developing stability-indicating assays for Rasagiline are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[4][5] Both methods have proven effective in separating Rasagiline from its degradation products, but they differ in terms of sensitivity, speed, and cost.

Method Performance Comparison

The following tables summarize the validation parameters for different stability-indicating methods for Rasagiline, providing a clear comparison of their performance characteristics.

Table 1: Comparison of RP-HPLC Methods for Rasagiline Analysis

ParameterMethod 1[6]Method 2[7]Method 3[3]
Column Phenomenex C18 (250 x 4.6 mm, 5 µm)Prontosil C18Hypersil BDS C18 (250 x 4.6 mm, 5µm)
Mobile Phase Acetonitrile:Water (50:50, v/v), pH 3.0Methanol:Phosphate Buffer (pH 3.0), gradientBuffer:Acetonitrile (45:55, v/v)
Flow Rate 0.8 mL/min1.0 mL/min1.2 mL/min
Detection Wavelength 268 nm210 nm210 nm
Linearity Range Not Specified5-15 µg/mL25-150% of label claim
Correlation Coefficient (r²) Not Specified> 0.990.999
Accuracy (% Recovery) Not SpecifiedNot Specified97.0% - 103.0%
Precision (% RSD) Not Specified< 2%< 2%

Table 2: HPTLC Method for Rasagiline Analysis

ParameterMethod 1[5][8]
Stationary Phase Silica gel 60 F254 plates
Mobile Phase Butanol:Methanol:Water (6:1:2, v/v/v)
Detection Wavelength 254 nm
Linearity Range 100–350 ng/band
Correlation Coefficient (r²) Not Specified
LOD 11.12 ng/band
LOQ 37.21 ng/band
Accuracy (% Recovery) Not Specified
Precision (% RSD) Not Specified

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for the key experiments cited in this guide.

RP-HPLC Method Validation Protocol

1. Chromatographic Conditions:

  • Column: A C18 column is commonly used.[6]

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like phosphate buffer) is typical. The pH is often adjusted to around 3.0.[6][9]

  • Flow Rate: A flow rate between 0.8 and 1.5 mL/min is generally employed.[6][10]

  • Detection: UV detection is performed at a wavelength where Rasagiline shows significant absorbance, such as 210 nm or 268 nm.[6][7]

2. Forced Degradation Studies:

  • Acid Hydrolysis: The drug is treated with an acid (e.g., 1 M HCl) and refluxed at an elevated temperature (e.g., 75°C) for a specified duration.[9]

  • Base Hydrolysis: The drug is exposed to a basic solution (e.g., 0.1 M NaOH) and refluxed.[9]

  • Oxidative Degradation: The drug is treated with an oxidizing agent like hydrogen peroxide.[3]

  • Thermal Degradation: The drug powder is exposed to dry heat in an oven (e.g., 80°C for 2 hours).[6]

  • Photolytic Degradation: A solution of the drug is exposed to UV light (e.g., 254 nm) for an extended period.[6]

3. Validation Parameters:

  • Specificity: The ability of the method to resolve the drug peak from the peaks of degradation products and excipients is assessed.[11]

  • Linearity: A series of solutions of the drug at different concentrations are prepared and analyzed to establish a linear relationship between concentration and peak area.[11]

  • Accuracy: The accuracy is determined by the recovery of a known amount of the drug spiked into a placebo mixture.[3]

  • Precision: Assessed by analyzing multiple preparations of a homogenous sample, both on the same day (intra-day) and on different days (inter-day).[11]

  • Robustness: The method's performance is evaluated by making small, deliberate variations in chromatographic parameters like mobile phase composition, pH, and flow rate.[11]

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the validation of a stability-indicating assay for Rasagiline.

Stability-Indicating Assay Validation Workflow cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) cluster_3 Final Outcome MD1 Select Analytical Technique (e.g., HPLC) MD2 Optimize Chromatographic Conditions MD1->MD2 FD1 Acid Hydrolysis MD2->FD1 Apply Stress Conditions FD2 Base Hydrolysis MD2->FD2 Apply Stress Conditions FD3 Oxidative Degradation MD2->FD3 Apply Stress Conditions FD4 Thermal Degradation MD2->FD4 Apply Stress Conditions FD5 Photolytic Degradation MD2->FD5 Apply Stress Conditions V1 Specificity FD1->V1 Analyze Stressed Samples FD2->V1 Analyze Stressed Samples FD3->V1 Analyze Stressed Samples FD4->V1 Analyze Stressed Samples FD5->V1 Analyze Stressed Samples V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Detection Limit (LOD) V4->V5 V6 Quantitation Limit (LOQ) V5->V6 V7 Robustness V6->V7 FO1 Validated Stability-Indicating Assay Method V7->FO1

Caption: Workflow for the validation of a stability-indicating assay.

Conclusion

Both RP-HPLC and HPTLC methods have been successfully developed and validated for the stability-indicating analysis of Rasagiline. The choice between these methods will depend on the specific requirements of the laboratory, including the desired level of sensitivity, sample throughput, and available instrumentation. The data presented in this guide demonstrates that robust and reliable methods are available to ensure the quality and stability of Rasagiline in pharmaceutical formulations. The provided validation workflow and experimental protocols serve as a valuable resource for researchers and scientists in the field.

References

Safety Operating Guide

Proper Disposal of rac-trans-1-Deshydroxy Rasagiline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step procedure for the safe disposal of rac-trans-1-Deshydroxy Rasagiline, aligning with general laboratory chemical waste management principles.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal service.[2] In-lab treatment is generally not recommended for this class of compound due to its potential hazards.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a securely fitting lid.[3]

    • Do not mix with other waste streams, especially incompatible chemicals such as strong oxidizing agents.[3]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.

    • The container should be appropriate for liquid waste and have a screw-top cap.

    • Due to its amine group, this compound should not be disposed of down the drain, as amines can be harmful to aquatic life.[2]

2. Labeling of Waste Containers:

Proper labeling is crucial for safe handling and disposal. The label should include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The name of the principal investigator or laboratory contact.

3. Storage of Hazardous Waste:

  • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][3]

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[1]

  • Ensure that incompatible wastes are segregated within the SAA to prevent accidental reactions.[3]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste pickup and documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: rac-trans-1-Deshydroxy Rasagiline Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate Waste (Solid vs. Liquid) classify->segregate  Yes   solid_container Collect in Labeled Solid Hazardous Waste Container segregate->solid_container Solid liquid_container Collect in Labeled Liquid Hazardous Waste Container segregate->liquid_container Liquid storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact end End: Waste Disposed of by Licensed Contractor ehs_contact->end

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Avoid raising dust from solid spills.

  • Cleanup:

    • For small spills, trained laboratory personnel wearing appropriate PPE can clean up the spill using absorbent pads.

    • For large spills, contact your institution's EHS for assistance.

  • Decontamination: Decontaminate the area of the spill as recommended by your institution's safety protocols.

  • Waste Disposal: All materials used for cleanup must be disposed of as hazardous waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.